molecular formula C15H20Cl2N2O B593700 N-Desmethyl-U-47700 CAS No. 67579-73-1

N-Desmethyl-U-47700

Número de catálogo: B593700
Número CAS: 67579-73-1
Peso molecular: 315.2 g/mol
Clave InChI: UOLMIGVJKXDEGR-ZIAGYGMSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-desmethyl U-47700 (CRM) is a certified reference material categorized as an opioid. It is the primary metabolite of U-47700. This product is intended for research and forensic applications.>N-desmethyl U-47700 is an analytical reference material categorized as an opioid. It is the primary metabolite of U-47700. This product is intended only for forensic and research applications.>N-desmethyl U-47700 is an analytical reference material that is structurally categorized as an opioid. It has been identified as a metabolite of U-47700. This product is intended only for forensic and research applications.

Propiedades

IUPAC Name

3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLMIGVJKXDEGR-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342244
Record name N-Desmethyl U 47700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-73-1
Record name N-Desmethyl U-47700
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl U 47700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL U-47700
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK7L86EX3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Desmethyl-U-47700: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl-U-47700 is the primary active metabolite of U-47700, a potent, synthetic opioid analgesic.[1][2] Developed in the 1970s but never marketed for medical use, U-47700 and its metabolites have emerged as substances of interest in forensic and pharmacological research due to their prevalence in the recreational drug market.[3][4] Understanding the pharmacological properties of this compound is critical for interpreting its toxicological significance and its contribution to the overall effects of the parent compound. This guide provides a detailed overview of its receptor binding affinity, functional activity, and the experimental protocols used for its characterization.

Core Pharmacological Properties

Mechanism of Action

Like its parent compound, this compound exerts its effects primarily as an agonist at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[5][6] Activation of the MOR by an agonist initiates a downstream signaling cascade through the inhibitory G protein (Gi/o) pathway.[5][7] This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and modulation of ion channels, ultimately resulting in the analgesic and other opioid-associated effects.[8]

Receptor Binding Affinity

Radioligand binding assays have demonstrated that this compound has a significantly lower affinity for the μ-opioid receptor compared to its parent compound, U-47700.[6] Its affinity is approximately 18-fold weaker than U-47700.[6] The N,N-didesmethyl metabolite is even less potent, showing minimal affinity for the MOR.[6] While U-47700 shows selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors, this compound is less selective.[6]

Functional Activity & Efficacy

In vitro functional assays confirm that the demethylation of U-47700 leads to a substantial reduction in both potency and efficacy at the μ-opioid receptor.[9][10][11] Studies using a live cell-based reporter assay (NanoLuc® Binary Technology) show that the potency (measured by EC₅₀) of this compound is about 20 times lower than that of U-47700.[10][11] Furthermore, its maximal efficacy (Emax) is also considerably reduced compared to both U-47700 and the reference agonist hydromorphone.[9][10][11] This indicates that this compound is a weaker partial agonist at the MOR than its parent compound.[9][10][11]

Quantitative Data

The following tables summarize the key quantitative pharmacological parameters for this compound in comparison to its parent compound and standard reference opioids.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ-Opioid (MOR)δ-Opioid (DOR)κ-Opioid (KOR)
U-47700 11.1[6]1220[6]287[6]
This compound 206[6]--
N,N-Didesmethyl-U-47700 4080[4]--
Morphine 2.7[6]--
Lower Ki values indicate higher binding affinity. Data for DOR and KOR for metabolites are not consistently reported in the literature.

Table 2: In Vitro μ-Opioid Receptor Functional Activity

CompoundPotency (EC₅₀, nM)Efficacy (Emax, % relative to Hydromorphone)
U-47700 186[11]183%[11]
This compound 3770[11]127%[11]
N,N-Didesmethyl-U-47700 >5000[11]39.2%[11]
Hydromorphone -100% (Reference)[11]
EC₅₀ represents the concentration for 50% of maximal response; a lower value indicates higher potency. Emax represents the maximum effect of the compound.

Mandatory Visualizations

Metabolic Pathway of U-47700 U47700 U-47700 NDes This compound U47700->NDes N-Demethylation NNDes N,N-Didesmethyl-U-47700 NDes->NNDes N-Demethylation

Metabolic Pathway of U-47700

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Membranes (e.g., from CHO cells) Incubation Incubate components (to reach equilibrium) Receptor->Incubation Radioligand Radioligand (e.g., [³H]DAMGO) Radioligand->Incubation Competitor Test Compound (this compound) Competitor->Incubation Filtration Rapid Filtration (Separates bound/free ligand) Incubation->Filtration Counting Scintillation Counting (Measures bound radioactivity) Filtration->Counting IC50 Determine IC₅₀ Value (Non-linear regression) Counting->IC50 Ki Calculate Ki Value (Cheng-Prusoff equation) IC50->Ki

Radioligand Binding Assay Workflow

μ-Opioid Receptor (MOR) Signaling Pathway Agonist Opioid Agonist (e.g., this compound) MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds to G_Protein Heterotrimeric G-Protein (αi/o, β, γ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Effector Downstream Effectors (e.g., Ion Channels) G_Protein->Effector Modulates ATP ATP cAMP cAMP ATP->cAMP AC cAMP->Effector Regulates

μ-Opioid Receptor (MOR) Signaling Pathway

NanoLuc® Binary Technology (NanoBiT®) Assay Workflow cluster_constructs Engineered Components cluster_process Assay Process MOR_LgBiT MOR fused to LgBiT (Large NanoLuc® fragment) Partner_SmBiT Partner Protein (e.g., β-arrestin) fused to SmBiT (Small fragment) Cells Seed engineered HEK293T cells in 96-well plate Agonist Add Agonist (this compound) Cells->Agonist Interaction Agonist induces MOR-Partner Protein Interaction Agonist->Interaction Complementation LgBiT and SmBiT are brought into proximity Interaction->Complementation Enzyme Functional NanoLuc® Enzyme is formed Complementation->Enzyme Substrate Add Furimazine Substrate Enzyme->Substrate Luminescence Measure Luminescence Signal Substrate->Luminescence

NanoBiT® Assay Workflow

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.[12][13]

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the μ-opioid receptor.

  • Materials:

    • Receptor Source: Membranes from cell lines (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor.[13]

    • Radioligand: [³H]DAMGO, a high-affinity μ-opioid receptor agonist.[4]

    • Test Compound: this compound.

    • Non-specific Binding Control: Naloxone (10 µM) or another unlabeled opioid antagonist.[12]

    • Buffers: Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[14]

    • Equipment: 96-well microplate, cell harvester with glass fiber filters, gamma or scintillation counter.[12][14]

  • Methodology:

    • Preparation: A fixed concentration of [³H]DAMGO (typically at or below its Kd) and varying concentrations of this compound are prepared in assay buffer.[14]

    • Incubation: The receptor membranes, radioligand, and competitor (this compound) are combined in a 96-well plate. Separate wells are prepared for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess naloxone). The plate is incubated (e.g., 60-90 minutes at room temperature) to allow binding to reach equilibrium.[12][14]

    • Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[12][14]

    • Quantification: The radioactivity retained on each filter, corresponding to the bound radioligand, is measured using a scintillation counter.[12]

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

In Vitro μ-Opioid Receptor Activation Assay (NanoLuc® Binary Technology)

This is a live cell-based reporter assay to measure the functional activation of the MOR by monitoring the recruitment of an intracellular signaling partner, such as β-arrestin 2.[9][11]

  • Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound at the human μ-opioid receptor.

  • Materials:

    • Cell Line: HEK293T cells stably expressing two fusion proteins: the human MOR fused to a large fragment of NanoLuc® luciferase (LgBiT) and β-arrestin 2 fused to a small, complementary fragment (SmBiT).[11][15]

    • Test Compounds: this compound, U-47700, and a reference agonist (e.g., hydromorphone).[11]

    • Reagents: Cell culture media, poly-D-lysine-coated 96-well plates, Nano-Glo® Live Cell reagent containing furimazine substrate.[10]

    • Equipment: Multimode microplate reader capable of measuring luminescence.[10]

  • Methodology:

    • Cell Seeding: The engineered HEK293T cells are seeded onto poly-D-lysine-coated 96-well plates and incubated overnight.[10]

    • Assay Preparation: The cell media is replaced with an assay medium, and the Nano-Glo® Live Cell reagent is added to each well. The plate is equilibrated in the luminometer until the signal stabilizes.[10]

    • Compound Addition: Varying concentrations of the test compounds (this compound, U-47700, hydromorphone) are added to the wells.[10]

    • Signal Detection: Agonist binding to the MOR induces a conformational change, leading to the recruitment of β-arrestin-SmBiT. This brings LgBiT and SmBiT into close proximity, reconstituting a functional NanoLuc® enzyme.[15][16] The enzyme catalyzes the furimazine substrate, generating a luminescent signal that is measured in real-time by the plate reader.[16]

    • Data Analysis: The luminescence data is used to generate dose-response curves. Non-linear regression is applied to determine the EC₅₀ (a measure of potency) and Emax (a measure of maximal efficacy) for each compound. Efficacy is often expressed relative to the maximal response of a standard agonist like hydromorphone.[10]

Conclusion

The pharmacological data clearly indicate that this compound is a significantly less potent and efficacious μ-opioid receptor agonist than its parent compound, U-47700.[6][10] While it is a primary metabolite and can be found in significant concentrations in vivo, its contribution to the overall toxic and pharmacological effects of U-47700 is likely limited due to its substantially reduced activity at the MOR.[6][10] These findings are crucial for forensic toxicologists in interpreting the clinical significance of detecting this metabolite and for researchers developing a more complete understanding of the structure-activity relationships within this class of synthetic opioids.

References

In Vitro Metabolism of U-47700: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro metabolism of U-47700, a potent synthetic opioid. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of its metabolic pathways, the enzymes involved, and detailed experimental protocols for its study.

Introduction to U-47700

U-47700, chemically known as 3,4-dichloro-N-[(1R, 2R)-2-(dimethylamino)-cyclohexyl]-N-methylbenzamide, is a synthetic opioid developed in the 1970s.[1][2] It is a selective µ-opioid receptor agonist with an analgesic potency approximately 7.5 times that of morphine in animal models.[1][2] Due to its emergence in the illicit drug market, understanding its metabolism is crucial for forensic toxicology and clinical settings.

Metabolic Pathways of U-47700

The primary metabolic transformations of U-47700 involve Phase I reactions, specifically N-demethylation and hydroxylation.[1][3] In vitro studies utilizing human liver microsomes (HLM) and S9 fractions have successfully identified several key metabolites.[1][4][5][6][7]

The major metabolites identified are:

  • N-desmethyl-U-47700 (M1) [1][3]

  • N,N-didesmethyl-U-47700 (M2) [1][3]

  • hydroxy-N-desmethyl-U-47700 (M3) [1]

  • hydroxy-N,N-didesmethyl-U-47700 (M4) [1]

This compound is consistently reported as the primary metabolite in these in vitro systems.[4][7] The formation of N,N-didesmethyl-U-47700 is believed to contribute to a reduction in the compound's toxicity.[1] While Phase II metabolism has not been extensively studied, the primary focus remains on these Phase I biotransformations.[1]

Enzymes Responsible for Metabolism

The metabolism of U-47700 is primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][8][9][10] In silico predictions and in vitro studies suggest the involvement of several CYP isoforms in the biotransformation of U-47700.[1]

Table 1: Proposed Cytochrome P450 Isoforms in U-47700 Metabolism

Enzyme FamilySpecific IsoformsProposed Metabolic Reaction
Cytochrome P450CYP1A2, CYP2C19N-demethylation (Formation of M1 and M2)
CYP3A4Hydroxylation
CYP2C9, CYP2D6General Biotransformation

Source: In silico predictions from ADMET Predictor software.[1]

The demethylation process leading to the formation of the main metabolites, M1 and M2, is predominantly attributed to the isoenzymes CYP1A2 and CYP2C19.[1]

Quantitative Data Summary

While comprehensive pharmacokinetic data from controlled human studies are unavailable, in vitro and in vivo animal studies provide valuable quantitative insights into the metabolism of U-47700.[1][11]

Table 2: In Vitro Metabolism of U-47700 in Human Liver Microsomes (HLM) and S9 Fraction

Time (minutes)U-47700 (Relative Amount)This compound (M1) (Relative Amount)N,N-didesmethyl-U-47700 (M2) (Relative Amount)
HLM Incubation
0HighLowLow
15DecreasingIncreasingIncreasing
30DecreasingIncreasingIncreasing
60DecreasingIncreasingIncreasing
90LowHighIncreasing
S9 Incubation
0HighLowLow
15DecreasingIncreasingIncreasing
30DecreasingIncreasingIncreasing
60DecreasingIncreasingIncreasing
90LowHighIncreasing

Note: This table represents the general trend observed in studies where the concentration of U-47700 decreases over time, with a corresponding increase in its metabolites. N-desmethyl derivatives tend to dominate, and the concentration of the N,N-didesmethyl derivative increases towards the later stages of the experiment.[1]

Table 3: Concentrations of U-47700 and its Metabolites in Postmortem Blood Samples

AnalyteConcentration Range (ng/mL)
U-477001.1 - 24,000
This compound (M1)2.0 - 7,520
N,N-didesmethyl-U-47700 (M2)0.7 - 1,947

Source: Data from analyses of autopsy materials.[1][11]

Experimental Protocols

The following are detailed methodologies for conducting in vitro metabolism studies of U-47700 using human liver microsomes (HLM) and S9 fractions.

In Vitro Incubation with Human Liver Microsomes (HLM) or S9 Fraction

This protocol outlines the general procedure for incubating U-47700 with HLM or S9 fractions to study its metabolic fate.

Materials:

  • U-47700 standard solution

  • Pooled human liver microsomes (HLM) or S9 fraction (e.g., from 50 donors, with a total protein concentration of 20 mg/mL)[1]

  • 100 mM Phosphate buffer (pH 7.4)[1]

  • 20 mM NADPH solution (in 100 mM phosphate buffer)[1]

  • Methanol or other suitable organic solvent for quenching

  • Eppendorf tubes

  • Water bath

Procedure:

  • To an Eppendorf tube, add 183 µL of 100 mM phosphate buffer.[1]

  • Add 2 µL of the U-47700 solution to achieve the desired final concentration (e.g., 150 µg/mL).[1]

  • Add 5 µL of 20 mg/mL HLM or S9 fraction.[1]

  • Pre-incubate the mixture in a water bath for 5 minutes.[1]

  • Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH.[1]

  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 90 minutes).[1]

  • Terminate the reaction at each time point by adding a quenching solvent (e.g., ice-cold methanol).

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for analysis by LC-MS/MS.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the qualitative and quantitative analysis of U-47700 and its metabolites.[11]

Instrumentation:

  • A liquid chromatography system coupled with a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

  • Monitored Ions (m/z):

    • U-47700: 329.0/284.0[1]

    • This compound: 314.9/283.9[1]

    • N,N-didesmethyl-U-47700: 301.0/172.9[1]

    • U-47700-D₆ (Internal Standard): 336.0/286.0[1]

  • Data Acquisition and Processing:

    • Software such as Applied Biosystems Analyst can be used for data acquisition and processing.[1]

Visualizations

Metabolic Pathway of U-47700

U47700_Metabolism U47700 U-47700 M1 This compound (M1) U47700->M1 N-Demethylation (CYP1A2, CYP2C19) M2 N,N-didesmethyl-U-47700 (M2) M1->M2 N-Demethylation (CYP1A2, CYP2C19) M3 hydroxy-N-desmethyl-U-47700 (M3) M1->M3 Hydroxylation (CYP3A4) M4 hydroxy-N,N-didesmethyl-U-47700 (M4) M2->M4 Hydroxylation (CYP3A4)

Caption: Proposed metabolic pathway of U-47700.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis Buffer Phosphate Buffer PreIncubate Pre-incubation (5 min) Buffer->PreIncubate Substrate U-47700 Substrate->PreIncubate Enzyme HLM / S9 Fraction Enzyme->PreIncubate Initiate Add NADPH to Initiate PreIncubate->Initiate Incubate Incubate at 37°C (Time Points: 0-90 min) Initiate->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: General workflow for an in vitro metabolism experiment.

References

N-Desmethyl-U-47700: An In-Depth Technical Guide to the Primary Metabolite of the Synthetic Opioid U-47700

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-47700, chemically known as 3,4-dichloro-N-[(1R, 2R)-2-(dimethylamino)-cyclohexyl]-N-methylbenzamide, is a potent synthetic opioid developed in the 1970s by the Upjohn Company.[1][2] Although never approved for medical use, it has emerged on the recreational drug market, leading to numerous intoxications and fatalities.[2][3] Understanding the metabolism of U-47700 is crucial for clinical and forensic toxicology. This guide provides a comprehensive overview of N-Desmethyl-U-47700, the primary metabolite of U-47700, covering its formation, pharmacokinetics, biological activity, and the analytical methods for its detection.

Metabolism of U-47700

The biotransformation of U-47700 primarily occurs through N-dealkylation. The initial and major metabolic step is the removal of one methyl group from the dimethylamino moiety, leading to the formation of this compound.[3][4][5] This is followed by a subsequent demethylation to form N,N-didesmethyl-U-47700.[3][4][5] In silico studies have predicted the formation of desmethyl derivatives as the major metabolic pathway with a high probability score.[1] While other pathways such as hydroxylation of the cyclohexyl ring are possible, N-demethylation is the predominant route.[3][4] In vitro studies using human liver microsomes (HLM) have confirmed that this compound is the principal metabolite.[5][6]

Metabolic Pathway of U-47700 Metabolic Pathway of U-47700 U47700 U-47700 NDesmethyl This compound (Primary Metabolite) U47700->NDesmethyl N-Demethylation NNDidesmethyl N,N-Didesmethyl-U-47700 NDesmethyl->NNDidesmethyl N-Demethylation

Figure 1: Metabolic Pathway of U-47700

Pharmacokinetics

In vivo studies in rats have shown that after administration of U-47700, the parent drug is rapidly absorbed and metabolized.[6] The N-desmethyl and N,N-didesmethyl metabolites are found at concentrations in the same range as the parent compound but exhibit longer half-lives.[6] The concentration of U-47700 decreases over time, while the concentrations of its N-desmethyl derivatives increase, becoming the dominant species at later time points.[1][7] This indicates a slower elimination of the metabolites compared to the parent drug.[8]

Table 1: Pharmacokinetic Parameters of U-47700 and its Metabolites in Male Rats (Subcutaneous Administration)

CompoundDose of U-47700 (mg/kg)Cmax (ng/mL)t½ (min)AUC (min*ng/mL)
U-47700 0.316 ± 2681007
1.050 ± 61024734
3.0148 ± 178414,874
This compound 0.312 ± 11101289
1.057 ± 111368158
3.0158 ± 20N/A33,881
N,N-Didesmethyl-U-47700 0.314 ± 11266427
1.046 ± 630134,463
3.0153 ± 17N/A69,834
Data are presented as mean ± SEM. Cmax: Maximum plasma concentration; t½: Elimination half-life; AUC: Area under the concentration-time curve. Data extracted from Truver et al. (2020).[6]

Pharmacodynamics and Biological Activity

U-47700 is a potent µ-opioid receptor (MOR) agonist.[9][10] While this compound is the primary metabolite, its biological activity is significantly lower than the parent compound.[1][11] Radioligand binding assays have demonstrated that this compound has a much weaker affinity for the µ-opioid receptor compared to U-47700.[3][6] The subsequent metabolite, N,N-didesmethyl-U-47700, shows an almost complete loss of receptor binding affinity.[7] This suggests that the pharmacological effects of U-47700 are primarily due to the parent compound and that metabolism leads to detoxification.[1]

Table 2: Opioid Receptor Binding Affinity and In Vitro Activity

Compoundµ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)µ-Opioid Receptor EC50 (nM)
U-47700 11.12871220186
This compound 206--3770
N,N-Didesmethyl-U-47700 4080-->5000
Morphine 2.7---
Ki values represent the binding affinity (lower value indicates higher affinity). EC50 values represent the concentration for 50% of maximal response in a µ-opioid receptor activation assay. Data extracted from Truver et al. (2020) and Nordmeier et al. (2021).[6][11]

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol is based on methodologies described for the in vitro metabolic evaluation of U-47700.[1][5][12]

  • Incubation Mixture Preparation: A typical incubation mixture contains U-47700 (1 µM), pooled human liver microsomes (1 mg/mL protein), and an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (pH 7.4).

  • Incubation: The mixture is pre-incubated at 37°C for 5 minutes before the reaction is initiated by the addition of U-47700. The samples are then incubated at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins. The supernatant is then transferred to a new tube, evaporated to dryness under a stream of nitrogen, and reconstituted in the mobile phase for LC-MS/MS analysis.

In Vivo Animal Study (Rat Model)

This protocol is a summary of the in vivo experiments conducted to study the pharmacokinetics of U-47700.[1][6]

  • Animal Model: Male Sprague-Dawley or Wistar rats are used.[1][6]

  • Drug Administration: U-47700, dissolved in physiological saline, is administered via a specific route (e.g., subcutaneous or oral gavage) at various doses (e.g., 0.3, 1.0, 3.0, and 5.0 mg/kg body weight).[1][6]

  • Sample Collection: At predetermined time points (e.g., 15, 30, 60, 90, 120, 240, and 480 minutes) post-administration, biological samples such as blood, brain, and liver are collected.[1][6] Blood is collected via intravenous catheters or decapitation and processed to obtain plasma or serum.[1][6]

  • Sample Preparation (Homogenization and Extraction):

    • Tissue samples (liver, brain) are homogenized in water.[1]

    • An internal standard (e.g., U-47700-D6) is added to the homogenates or plasma/serum samples.[1]

    • A liquid-liquid extraction is performed using a suitable organic solvent (e.g., ethyl acetate) after basifying the sample with ammonia water.[1]

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted for LC-MS/MS analysis.[1]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a generalized protocol for the quantification of U-47700 and its metabolites.[1]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Poroshell 120 C18) is commonly employed.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol with formic acid) is used for separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is utilized.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for U-47700, this compound, N,N-didesmethyl-U-47700, and the internal standard.[1]

    • U-47700: m/z 329.0 → 284.0[1]

    • This compound: m/z 314.9 → 283.9[1]

    • N,N-didesmethyl-U-47700: m/z 301.0 → 172.9[1]

    • U-47700-D6 (IS): m/z 336.0 → 286.0[1]

  • Quantification: Calibration curves are constructed by analyzing samples with known concentrations of the analytes and the internal standard.[1]

Experimental Workflow General Experimental Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis HLM Human Liver Microsomes Incubation Incubation with U-47700 HLM->Incubation Extraction Sample Preparation (Extraction) Incubation->Extraction Rat Rat Model Admin U-47700 Administration Rat->Admin Collection Sample Collection (Blood, Brain, Liver) Admin->Collection Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant

Figure 2: General Experimental Workflow

Quantitative Data Summary

Table 3: Concentrations of U-47700 and Metabolites in Rat Tissues (ng/mL for Serum, ng/g for Liver and Brain)

Dose (mg/kg)Time (min)TissueU-47700This compoundN,N-Didesmethyl-U-47700
1 30Serum113 ± 21179 ± 25132 ± 19
90Serum98 ± 15215 ± 33198 ± 28
30Liver156 ± 29102 ± 1889 ± 14
90Liver121 ± 22145 ± 26122 ± 21
30Brain88 ± 1665 ± 1154 ± 9
90Brain75 ± 1389 ± 1578 ± 13
5 30Serum259 ± 41625 ± 98530 ± 85
90Serum221 ± 35588 ± 92499 ± 79
30Liver389 ± 61255 ± 40223 ± 35
90Liver303 ± 48363 ± 57305 ± 48
30Brain220 ± 35163 ± 26135 ± 21
90Brain188 ± 30223 ± 35195 ± 31
Data are presented as mean ± SEM. Data extracted from Rojek et al. (2023).[1]

Table 4: Concentrations of U-47700 and Metabolites in Human Autopsy Blood Samples

AnalyteConcentration Range (ng/mL)
U-47700 83 – 24,000
This compound 2.0 – 7,520
N,N-Didesmethyl-U-47700 18 – 1,947
Data from 12 autopsy cases. Data extracted from Rojek et al. (2019).

Conclusion

This compound is unequivocally the primary metabolite of U-47700, formed through N-demethylation. While it is present in significant concentrations in biological samples following U-47700 exposure, often exceeding the parent drug concentration at later time points, its contribution to the overall opioid effect is likely minimal due to its substantially reduced affinity and activity at the µ-opioid receptor. The metabolic pathway appears to be a detoxification process. The detection of this compound and N,N-didesmethyl-U-47700 is of high forensic importance, as it can confirm the ingestion of U-47700 even when the parent compound has been cleared from the system. Further research should focus on the specific cytochrome P450 enzymes responsible for the metabolism of U-47700 and the potential for drug-drug interactions.

References

Unraveling the Metabolic Fate of U-47700: A Technical Guide to Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-47700, a potent synthetic opioid, has emerged as a significant compound of interest in forensic toxicology and clinical settings.[1][2] Developed in the 1970s by the Upjohn company, this non-fentanyl opioid is approximately 7.5 times more potent than morphine in animal models.[3][4] Understanding its metabolic pathways is crucial for developing reliable analytical methods for its detection in biological matrices and for comprehending its toxicological profile. This technical guide provides a comprehensive overview of the discovery and identification of U-47700 metabolites, detailing experimental protocols and presenting key quantitative data.

The primary metabolic transformations of U-47700 involve N-dealkylation and hydroxylation of the cyclohexyl ring.[5][6] In vitro studies utilizing human liver microsomes (HLM) and in vivo animal models have been instrumental in identifying the major metabolites.[3][7][8] The principal metabolites identified include N-desmethyl-U-47700 (M1), N,N-didesmethyl-U-47700 (M2), hydroxy-N-desmethyl-U-47700 (M3), and hydroxy-N,N-didesmethyl-U-47700 (M4).[3] While the parent compound can be detected, its metabolites, particularly the N-desmethyl derivatives, often serve as more reliable markers of exposure in urine samples.[9]

Metabolic Pathways of U-47700

The biotransformation of U-47700 is a stepwise process primarily involving demethylation and subsequent hydroxylation. Computational predictions, such as those using ADMET Predictor software, indicate a high probability for the formation of desmethyl derivatives.[3] These predictions have been largely confirmed by in vitro and in vivo experimental data.[3][10] The N-desmethyl and N,N-didesmethyl metabolites have been consistently identified as the major species in human casework.[5]

U47700_Metabolism U47700 U-47700 M1 This compound (M1) U47700->M1 N-Demethylation M2 N,N-didesmethyl-U-47700 (M2) M1->M2 N-Demethylation M3 hydroxy-N-desmethyl-U-47700 (M3) M1->M3 Hydroxylation M4 hydroxy-N,N-didesmethyl-U-47700 (M4) M2->M4 Hydroxylation

Caption: Proposed metabolic pathway of U-47700.

Quantitative Analysis of U-47700 and its Metabolites

Quantitative analysis of U-47700 and its metabolites is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][11] These methods offer the high sensitivity and specificity required for detection in complex biological matrices. The following tables summarize quantitative data from various studies.

Table 1: Concentrations of U-47700 and its Metabolites in Postmortem Whole Blood Samples [11]

AnalyteConcentration Range (ng/mL)
U-477001.1 - 1367
This compound4.0 - 1400
N,N-didesmethyl-U-477000.7 - 658

Table 2: Concentrations of U-47700 and its Metabolites in a Case of Overdose (Urine and Serum) [9]

AnalyteUrine Concentration (ng/mL)Serum Concentration (ng/mL)
U-47700228394
This compound1964-
N,N-didesmethyl-U-47700618-
hydroxy-N-desmethyl-U-47700447-
hydroxy-N,N-didesmethyl-U-47700247-

Table 3: Pharmacokinetic Parameters of U-47700 and its Metabolites in Rat Plasma (1.0 mg/kg s.c. dose) [12]

AnalyteCmax (ng/mL)Tmax (min)t1/2 (min)AUC (min*ng/mL)
U-4770011015-3868-1029872
This compound<110Delayed1368158
N,N-didesmethyl-U-47700Comparable to U-47700-30134463

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the key experimental protocols used for the identification and quantification of U-47700 metabolites.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is adapted from studies investigating the in vitro biotransformation of U-47700.[3][10]

Objective: To identify metabolites of U-47700 generated by human liver enzymes.

Materials:

  • U-47700

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., U-47700-D6)

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing HLM, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

  • Initiation: Add U-47700 to the mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination: Stop the reaction by adding ice-cold acetonitrile. This also serves to precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.

In Vivo Metabolism in a Rat Model

This protocol is based on pharmacokinetic studies of U-47700 in rats.[3][12]

Objective: To identify and quantify U-47700 and its metabolites in a living organism.

Materials:

  • U-47700 solution for injection

  • Wistar rats

  • Equipment for blood collection (e.g., jugular vein catheters)

  • Anticoagulant (e.g., EDTA)

  • Solid Phase Extraction (SPE) cartridges for sample clean-up

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a specific dose of U-47700 to the rats (e.g., subcutaneously).

  • Blood Sampling: Collect blood samples at various time points post-administration via the indwelling catheters.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation (SPE):

    • Condition the SPE cartridge with methanol and water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).

  • Analysis: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism (Rat Model) Incubation Incubation of U-47700 with HLM and NADPH Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Analysis_vitro LC-MS/MS Analysis Centrifugation->Analysis_vitro Dosing U-47700 Administration Blood_Collection Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation SPE Solid Phase Extraction Plasma_Separation->SPE Analysis_vivo LC-MS/MS Analysis SPE->Analysis_vivo

Caption: General experimental workflows for U-47700 metabolite identification.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a generalized procedure for the quantification of U-47700 and its metabolites.[3][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Monitored MRM Transitions (Example): [3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
U-47700329.0284.0
This compound314.9283.9
N,N-didesmethyl-U-47700301.0172.9
U-47700-D6 (IS)336.0286.0

Conclusion

The identification and quantification of U-47700 metabolites are well-established through a combination of in silico prediction, in vitro metabolism studies, and in vivo animal models, with confirmation from authentic human samples. The primary metabolic route involves N-demethylation, leading to the formation of this compound and N,N-didesmethyl-U-47700, followed by hydroxylation. These metabolites are crucial targets for forensic and clinical laboratories for confirming exposure to U-47700. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this potent synthetic opioid. Continued research is necessary to fully elucidate the complete metabolic profile, including phase II metabolism, and to understand the pharmacological activity of the identified metabolites.[6]

References

The Molecular Pharmacology of N-Desmethyl-U-47700 at Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of N-Desmethyl-U-47700, the primary active metabolite of the potent synthetic opioid U-47700, at opioid receptors. Drawing upon available in vitro pharmacological data, this document summarizes the binding affinity and functional activity of this compound, with a particular focus on its interaction with the mu-opioid receptor (MOR). Detailed experimental methodologies for key assays are provided, and the downstream signaling pathways are illustrated. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction

This compound is the principal metabolite of U-47700, a synthetic opioid that has been associated with numerous public health concerns.[1][2] Understanding the pharmacological profile of this metabolite is crucial for a comprehensive assessment of the parent compound's in vivo effects and toxicological profile. This guide focuses on the molecular interactions of this compound with opioid receptors, the primary targets for its pharmacological activity.

Quantitative Pharmacology of this compound

The interaction of this compound with opioid receptors has been characterized primarily through in vitro binding and functional assays. The available quantitative data from these studies are summarized in the tables below.

Opioid Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors. These assays measure the displacement of a radiolabeled ligand by the compound of interest, allowing for the calculation of the inhibitory constant (Ki), a measure of binding affinity.

CompoundReceptorKi (nM)Fold difference from U-47700
This compound μ-opioid 206 18.6x lower affinity
U-47700μ-opioid11.1-
N,N-didesmethyl-U-47700μ-opioid4080367.6x lower affinity
U-47700δ-opioid1220-
U-47700κ-opioid287-

Data sourced from radioligand binding assays using rat brain tissue.[3]

Functional Activity at the Mu-Opioid Receptor

The functional activity of this compound at the mu-opioid receptor (MOR) has been assessed using cell-based assays that measure downstream signaling events upon receptor activation. The data below is from a live cell-based reporter assay utilizing NanoLuc® Binary Technology (NanoBiT®) to specifically measure the recruitment of β-arrestin 2 to the MOR.

CompoundEC50 (nM)Emax (% relative to Hydromorphone)
This compound 3770 127%
U-47700186183%
N,N-bisdesmethyl-U-47700>500039.2%

Data sourced from a NanoLuc® Binary Technology (NanoBiT®) β-arrestin 2 recruitment assay.[4][5]

Mechanism of Action at the Mu-Opioid Receptor

Opioid receptors, including the MOR, are G-protein coupled receptors (GPCRs). Ligand binding to these receptors can initiate two primary downstream signaling cascades: the G-protein pathway and the β-arrestin pathway.

Mu-Opioid Receptor Signaling Pathways

The following diagram illustrates the two primary signaling pathways initiated by MOR activation.

MOR_Signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR μ-Opioid Receptor G_protein Gαi/o & Gβγ MOR->G_protein Activation GRK GRK (Phosphorylation) MOR->GRK AC Adenylyl Cyclase (Inhibition) G_protein->AC Ion_channels Ion Channels (K+, Ca2+ modulation) G_protein->Ion_channels cAMP ↓ cAMP AC->cAMP P_MOR Phosphorylated MOR GRK->P_MOR beta_arrestin β-Arrestin 2 P_MOR->beta_arrestin Recruitment Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) beta_arrestin->MAPK Ligand This compound Ligand->MOR Binding

Figure 1: Mu-Opioid Receptor Signaling Pathways. This diagram illustrates the dual signaling cascades initiated by agonist binding to the MOR, leading to G-protein and β-arrestin mediated cellular responses.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of this compound at opioid receptors.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare brain tissue homogenates (e.g., rat brain) Incubation Incubate membrane homogenates with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand (e.g., [3H]DAMGO for MOR), and test compound dilutions Reagent_Prep->Incubation Separation Separate bound and free radioligand (e.g., via rapid filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., using liquid scintillation counting) Separation->Quantification IC50_Calc Calculate IC50 value from competition curve using non-linear regression Quantification->IC50_Calc Ki_Calc Calculate Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Figure 2: Radioligand Binding Assay Workflow. This flowchart details the key steps in determining the binding affinity of a compound to a target receptor.

Protocol Details:

  • Membrane Preparation: Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of approximately 1 mg/mL.

  • Assay: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid agonist (e.g., 10 µM DAMGO).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NanoLuc® Binary Technology (NanoBiT®) β-Arrestin 2 Recruitment Assay

This protocol describes a live-cell assay to measure the recruitment of β-arrestin 2 to the MOR upon agonist stimulation.[4][5][7]

NanoBiT_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Cell_Culture Culture cells stably expressing MOR-LgBiT and SmBiT-β-arrestin 2 Seeding Seed cells in a 96-well plate and incubate overnight Cell_Culture->Seeding Compound_Addition Add varying concentrations of test compound to the cells Seeding->Compound_Addition Substrate_Addition Add Nano-Glo® Live Cell Substrate Compound_Addition->Substrate_Addition Incubation_2 Incubate at room temperature in the dark Substrate_Addition->Incubation_2 Luminescence_Reading Measure luminescence using a plate reader Incubation_2->Luminescence_Reading Normalization Normalize data to a reference agonist (e.g., hydromorphone) Luminescence_Reading->Normalization Curve_Fitting Fit concentration-response curve using non-linear regression to determine EC50 and Emax Normalization->Curve_Fitting

Figure 3: NanoBiT® β-Arrestin 2 Recruitment Assay Workflow. This flowchart outlines the procedure for measuring protein-protein interactions in live cells using a split-luciferase system.

Protocol Details:

  • Cell Culture: HEK293 cells stably expressing the human mu-opioid receptor fused to the large subunit of NanoLuc® luciferase (MOR-LgBiT) and the small subunit of NanoLuc® luciferase fused to β-arrestin 2 (SmBiT-βarr2) are cultured in appropriate media (e.g., DMEM with 10% FBS).[7]

  • Cell Seeding: Cells are seeded into white, clear-bottom 96-well plates at a density of approximately 20,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The culture medium is replaced with Opti-MEM, and the cells are treated with various concentrations of the test compound (this compound) or a reference agonist (e.g., hydromorphone).

  • Substrate Addition: The Nano-Glo® Live Cell Assay substrate is added to each well according to the manufacturer's instructions.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 10 minutes) in the dark.

  • Luminescence Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence data is normalized to the maximum response of the reference agonist (Emax set to 100%). A concentration-response curve is generated using non-linear regression to determine the EC50 and Emax values for the test compound.

Discussion and Conclusion

The available in vitro data demonstrates that this compound is a pharmacologically active metabolite of U-47700 that acts as a full agonist at the mu-opioid receptor. However, its binding affinity and potency for β-arrestin 2 recruitment are significantly lower than those of its parent compound.[3][4][6] The reduced potency of this compound at the MOR suggests that it may contribute less to the overall opioid effects following U-47700 administration, although its higher concentrations in the brain could potentially offset this lower potency to some extent.[7]

Further research is warranted to fully elucidate the pharmacological profile of this compound. Specifically, studies assessing its activity in G-protein activation assays (e.g., [35S]GTPγS binding) would provide a more complete understanding of its functional selectivity and potential for biased agonism. A direct comparison of its G-protein activation and β-arrestin recruitment profiles would be invaluable for a comprehensive risk assessment and for understanding its contribution to the overall pharmacological and toxicological effects of U-47700.

This technical guide provides a summary of the current understanding of the mechanism of action of this compound at opioid receptors. The provided data and experimental protocols serve as a valuable resource for researchers in the field.

References

N-Desmethyl-U-47700: A Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl-U-47700 is the primary metabolite of U-47700, a potent synthetic opioid. As the study of novel psychoactive substances and their metabolic fate is crucial for forensic science, toxicology, and drug development, this technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. This document summarizes key data from scientific literature, presents experimental protocols for its identification and quantification, and visualizes relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is formed through the N-dealkylation of its parent compound, U-47700.[1][2] It typically exists as a neat solid at room temperature.[3][4] While specific experimentally determined physical properties such as melting point and solubility are not widely published, predicted values and data from suppliers of analytical reference standards provide valuable insights.

PropertyValueSource
IUPAC Name trans-3,4-dichloro-N-methyl-N-[2-(methylamino)cyclohexyl]-benzamide[3][4][5]
Chemical Formula C₁₅H₂₀Cl₂N₂O[3][4][5][6]
Molecular Weight 315.2 g/mol [3][4][5]
CAS Number 67579-73-1[3][4][5][6]
Appearance Neat solid[3][4]
Boiling Point (Predicted) 465.4 ± 45.0 °C[6][7]
Density (Predicted) 1.24 ± 0.1 g/cm³[6]

Pharmacological Profile

This compound is categorized as an opioid.[3][4] Its pharmacological activity is primarily mediated through interaction with the µ-opioid receptor (MOR), though its affinity and potency are significantly lower than that of the parent compound, U-47700.

ParameterThis compoundU-47700Source
µ-Opioid Receptor Binding Affinity (Ki) 206 nM11.1 nM[8]
µ-Opioid Receptor Activation Potency (EC₅₀) 3770 nM186 nM[9][10][11]
Maximal Efficacy at MOR (Eₘₐₓ, relative to hydromorphone) 127%183%[9][10][11]

Metabolism

This compound is the major metabolite of U-47700, formed via N-demethylation.[12] It can be further metabolized to N,N-didesmethyl-U-47700.[12] The metabolic pathway is a critical aspect of understanding the pharmacokinetics and duration of effects of U-47700.

Metabolic Pathway of U-47700 U47700 U-47700 NDesmethyl This compound (Primary Metabolite) U47700->NDesmethyl N-Demethylation NNDidesmethyl N,N-Didesmethyl-U-47700 NDesmethyl->NNDidesmethyl N-Demethylation

Metabolic conversion of U-47700 to its metabolites.

Analytical Data

The primary method for the definitive identification and quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical MethodKey Parameters
LC-MS/MS Precursor Ion (m/z): 315.1[2] Product Ions (m/z): 172.9, 144.9[2] Retention Time: ~8.3 min (under specific chromatographic conditions)[12]
GC-MS A deuterated internal standard (N-Desmethyl U-47700-D3) is available for GC/MS applications, suggesting its utility in this analytical technique.[13]
NMR Specific ¹H-NMR and ¹³C-NMR data for this compound are not readily available in the scientific literature. For reference, the ¹H-NMR (in MeOD) for the parent compound U-47700 shows characteristic signals for the aromatic protons between 7.55 and 7.84 ppm and methyl group protons around 2.9-3.0 ppm.[14]
FTIR While specific FTIR data for this compound is not published, analysis of related compounds suggests the presence of characteristic peaks for amide C=O stretching and aromatic C-Cl bonds.[9]

Experimental Protocols

In Vitro Metabolism of U-47700

This protocol outlines the methodology used to identify this compound as a metabolite of U-47700 using human liver microsomes (HLM).[12][15]

  • Preparation of Incubation Mixture:

    • In an Eppendorf tube, combine 183 µL of 100 mM phosphate buffer (pH 7.4), 2 µL of a U-47700 solution (to achieve a final concentration of 150 µg/mL), and 5 µL of HLM (20 mg/mL).[12]

  • Pre-incubation:

    • Pre-incubate the mixture in a water bath for 5 minutes.[12]

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH.[12]

  • Incubation:

    • Incubate the samples at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60, 90 minutes).[12]

  • Termination of Reaction:

    • Terminate the reaction at each time point by adding a quenching solvent, such as acetonitrile.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to identify and quantify the formation of metabolites.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Incubation Mixture (U-47700, HLM, Buffer) preincubate Pre-incubate (5 min) prep->preincubate initiate Initiate with NADPH preincubate->initiate incubate Incubate at 37°C (Time Points) initiate->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Workflow for the in vitro metabolism study of U-47700.

Quantification of this compound in Blood by LC-MS/MS

This protocol is a summary of validated methods for the quantification of this compound in whole blood samples.[2][6][16][17][18]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Dilute 1 mL of whole blood with a buffer (e.g., PBS or carbonate buffer).[2][18]

    • Add an internal standard (e.g., this compound-d₃).[2]

    • Condition an SPE cartridge (e.g., C18) with methanol, water, and buffer.[2]

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences (e.g., with water, acetic acid, and methanol).[18]

    • Elute the analyte with an appropriate solvent mixture (e.g., methylene chloride/isopropanol/ammonium hydroxide).[18]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 or biphenyl analytical column is typically used.[6][18]

      • Mobile Phase: A gradient of an aqueous phase (e.g., ammonium formate with formic acid) and an organic phase (e.g., acetonitrile with formic acid) is common.[18]

    • Mass Spectrometry Detection:

      • Ionization: Electrospray ionization (ESI) in positive mode.[6]

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to specific product ions.[6]

  • Quantification:

    • A calibration curve is constructed using fortified blank blood samples with known concentrations of this compound.[2][6]

    • The concentration in unknown samples is determined by comparing the analyte-to-internal standard peak area ratio to the calibration curve.

Signaling Pathway

As an opioid, this compound is presumed to exert its effects through the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to the MOR initiates a signaling cascade that leads to the analgesic and other physiological effects.[1][5][19][20][21]

Opioid Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_effector Intracellular Signaling cluster_response Cellular Response Opioid This compound (Agonist) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds G_Protein G-Protein (Gi/o) (Inactive) MOR->G_Protein Activates G_Protein_Active G-Protein (Active) G_alpha Gα-GTP G_Protein_Active->G_alpha G_betagamma Gβγ G_Protein_Active->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel_K K+ Channel G_betagamma->Ion_Channel_K Activates Ion_Channel_Ca Ca2+ Channel G_betagamma->Ion_Channel_Ca Inhibits cAMP cAMP AC->cAMP Decreased Production Response Reduced Neuronal Excitability (Analgesia)

Simplified G-protein mediated signaling cascade following µ-opioid receptor activation.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of this compound. The provided data on its pharmacology, metabolism, and analytical detection, along with detailed experimental protocols, serves as a valuable tool for researchers in the fields of forensic toxicology, pharmacology, and drug development. Further research is warranted to determine precise experimental values for all physical properties and to fully elucidate its complete toxicological profile.

References

In Vivo Formation of N-Desmethyl-U-47700 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of N-Desmethyl-U-47700, a primary metabolite of the potent synthetic opioid U-47700, in various animal models. The document synthesizes key findings from preclinical studies, focusing on quantitative data, experimental methodologies, and metabolic pathways to serve as a resource for researchers in pharmacology, toxicology, and drug development.

Introduction

U-47700 is a selective µ-opioid receptor agonist that has emerged as a dangerous substance of abuse.[1][2] Understanding its metabolic fate is crucial for clinical diagnostics, forensic toxicology, and the development of potential therapeutic interventions. One of the primary metabolic routes for U-47700 is N-demethylation, leading to the formation of this compound.[3][4] Animal models, particularly rodents, have been instrumental in characterizing the pharmacokinetics and metabolism of U-47700 in a controlled setting.[1][5] This guide consolidates the current knowledge on the in vivo generation of this key metabolite.

Quantitative Analysis of this compound Formation

Studies in rat models have consistently demonstrated the formation of this compound following administration of the parent compound. The concentration and pharmacokinetic profile of this metabolite are dose- and time-dependent.

Plasma Pharmacokinetics in Rats

Subcutaneous administration of U-47700 to male Sprague-Dawley rats resulted in the rapid appearance of this compound in plasma. The maximum concentration (Cmax) of the metabolite was delayed compared to the parent drug, and it exhibited a longer half-life (t1/2).[1]

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Following Subcutaneous U-47700 Administration [1]

U-47700 Dose (mg/kg)This compound Cmax (ng/mL)This compound Tmax (min)This compound AUC (min*ng/mL)This compound t1/2 (min)
0.3Not explicitly stated, but less than U-47700 CmaxDelayed vs. parent1289110
1.0Not explicitly stated, but less than U-47700 CmaxDelayed vs. parent8158136
3.0Not explicitly stated, but in the same range as U-47700Delayed vs. parent33881Not calculated

Note: Cmax values for this compound were reported to be less than those of U-47700 at all doses, but reached levels in the same range as the parent compound.[1] The half-life for the 3.0 mg/kg dose could not be determined due to insufficient data on the descending limb of the time-concentration curve.[1]

Tissue Distribution in Rats

Oral administration of U-47700 to Wistar rats also led to the formation of this compound in various tissues. A study examining serum, liver, and brain concentrations found that N-desmethyl derivatives became the dominant species midway through the 480-minute experiment.[3]

Table 2: Concentration of this compound in Rat Tissues Following Oral U-47700 Administration [3]

U-47700 Dose (mg/kg)Time Point (min)TissueThis compound Concentration (ng/mL or ng/g)
130Serum~180
190Serum~200
530Serum~625
590Serum~500
190LiverMainly observed
190BrainMainly observed

Note: Quantitative data for liver and brain were not provided, but the study noted that at a 1 mg/kg dose, the formation of the N-desmethyl derivative was mainly observed in these tissues after 90 minutes.[3]

Metabolic Pathway and Enzymology

The biotransformation of U-47700 to this compound is a Phase I metabolic reaction, specifically an N-demethylation.[3][4] This process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[3] In silico predictions and in vitro studies have suggested the involvement of isoforms such as CYP1A2 and CYP2C19 in the demethylation process.[3] The subsequent metabolite, N,N-didesmethyl-U-47700, is formed through further demethylation.

U47700_Metabolism U47700 U-47700 NDesmethyl This compound (M1) U47700->NDesmethyl N-Demethylation (CYP450 Enzymes) NNDidesmethyl N,N-Didesmethyl-U-47700 (M2) NDesmethyl->NNDidesmethyl N-Demethylation (CYP450 Enzymes)

Metabolic pathway of U-47700 to its N-desmethylated metabolites.

While this compound is a major metabolite, it exhibits significantly lower binding affinity for the µ-opioid receptor compared to the parent compound, suggesting it does not contribute significantly to the primary pharmacological effects of U-47700.[2][5]

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies that have characterized the formation of this compound.

Study 1: Pharmacokinetics in Sprague-Dawley Rats[1]
  • Animal Model: Male Sprague-Dawley rats fitted with intravenous catheters.

  • Drug Administration: U-47700 HCl was administered via subcutaneous (s.c.) injection at doses of 0.3, 1.0, or 3.0 mg/kg.

  • Sample Collection: Blood samples (0.3 mL) were collected via the intravenous catheters at 15, 30, 60, 120, 240, and 480 minutes post-injection. Plasma was separated for analysis.

  • Analytical Method: Plasma concentrations of U-47700, this compound, and N,N-Didesmethyl-U-47700 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The linear range for this compound was 0.1–100 ng/mL, with a limit of detection of 0.05 ng/mL.[1]

Study 2: Tissue Distribution in Wistar Rats[3]
  • Animal Model: Male Wistar rats.

  • Drug Administration: U-47700 solution was administered orally (p.o.) through a gastric tube at doses of 1 and 5 mg/kg body weight.

  • Sample Collection: Animals were decapitated at 30 and 90 minutes post-administration. Blood, liver, and brain tissues were collected. Serum was separated from the blood.

  • Analytical Method: U-47700 and its metabolites in the collected tissues were analyzed using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Calibration curves were constructed by spiking tissue homogenates from naive rats with known concentrations of the analytes.[3]

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sampling_phase Sampling Phase cluster_analysis_phase Analytical Phase AnimalModel Animal Model Selection (e.g., Wistar or Sprague-Dawley Rats) DrugAdmin U-47700 Administration (e.g., s.c. or p.o.) AnimalModel->DrugAdmin SampleCollection Timed Sample Collection (Blood, Liver, Brain) DrugAdmin->SampleCollection SamplePrep Sample Preparation (e.g., Homogenization, Extraction) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis (Quantification, PK Modeling) LCMS->DataAnalysis

Generalized experimental workflow for in vivo U-47700 metabolism studies.

Conclusion

In vivo animal models, predominantly rats, have been essential in elucidating the metabolic pathway of U-47700 to this compound.[1][3] The data consistently show that N-demethylation is a primary and rapid metabolic process. While this compound is found in significant concentrations in plasma and various tissues, its contribution to the opioid activity of the parent compound appears to be minimal due to its reduced receptor affinity.[5] The detailed protocols and quantitative data summarized in this guide provide a solid foundation for further research, including the investigation of drug-drug interactions, the development of improved analytical methods for forensic purposes, and a deeper understanding of the toxicology of novel synthetic opioids.

References

The Role of Cytochrome P450 in the Formation of N-Desmethyl-U-47700: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-47700, a potent synthetic opioid, undergoes extensive metabolism in the body, primarily through N-demethylation to form its major metabolite, N-desmethyl-U-47700. This biotransformation is critical for understanding the drug's pharmacokinetic profile, toxicological implications, and for the development of effective analytical detection methods. This technical guide provides a comprehensive overview of the role of the cytochrome P450 (CYP450) enzyme system in the formation of this compound. It consolidates findings from in vitro and in silico studies, presents detailed experimental protocols for identifying the specific CYP450 isoenzymes involved, and summarizes key quantitative data. Visual diagrams are provided to illustrate the metabolic pathway and experimental workflows.

Introduction

U-47700 is a synthetic opioid agonist that has been associated with numerous adverse health effects.[1] The metabolic fate of U-47700 is a key factor in its overall pharmacological and toxicological profile. The primary metabolic pathway is N-demethylation, resulting in the formation of this compound.[1][2] This metabolite is frequently detected in biological samples from individuals exposed to U-47700 and is a crucial marker in forensic and clinical toxicology.[2][3] Understanding the specific enzymes responsible for this metabolic conversion is essential for predicting drug-drug interactions, assessing inter-individual variability in metabolism, and developing strategies to mitigate toxicity.

Metabolic Pathway of U-47700 to this compound

The biotransformation of U-47700 is primarily a Phase I metabolic process, catalyzed by the cytochrome P450 superfamily of enzymes. The main reaction is the removal of a methyl group from the dimethylamino moiety of the U-47700 molecule, leading to the formation of this compound.[1][4] A subsequent demethylation can also occur, forming N,N-didesmethyl-U-47700.[2][4]

U47700_Metabolism U47700 U-47700 NDesmethyl This compound (Primary Metabolite) U47700->NDesmethyl CYP450 (Predicted: CYP1A2, CYP2C19) NNDidesmethyl N,N-Didesmethyl-U-47700 NDesmethyl->NNDidesmethyl CYP450

Figure 1: Metabolic Pathway of U-47700 Demethylation.

Role of Cytochrome P450 Isoenzymes

While the involvement of the CYP450 system is established, the specific isoenzymes responsible for the N-demethylation of U-47700 have been primarily suggested through computational modeling.

In Silico Predictions

An in silico assessment using ADMET Predictor software has indicated that the N-demethylation of U-47700 to its primary and secondary desmethyl derivatives is likely mediated by CYP1A2 and CYP2C19 .[2][5] The same study suggested the involvement of CYP3A4, CYP2C9, and CYP2D6 in the overall biotransformation of U-47700, with CYP3A4 potentially playing a role in hydroxylation reactions.[2][5] It is crucial to note that these are computational predictions and require experimental verification.

Experimental Protocols for CYP450 Isoenzyme Identification

To experimentally determine the specific CYP450 isoenzymes involved in this compound formation, two primary methods are employed: incubation with recombinant human CYP enzymes and chemical inhibition assays using human liver microsomes.

Protocol 1: Metabolism of U-47700 using Recombinant Human CYP Isoenzymes

This method directly assesses the capacity of individual CYP isoenzymes to metabolize U-47700.

Objective: To identify which recombinant human CYP450 isoenzymes can produce this compound from U-47700.

Materials:

  • U-47700

  • Recombinant human CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a system like baculovirus-infected insect cells

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • This compound analytical standard

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and a specific recombinant CYP isoenzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding U-47700 (e.g., at a final concentration of 1-10 µM).

  • Incubate at 37°C for a specified time (e.g., 60 minutes), with gentle agitation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the sample to pellet the protein.

  • Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

  • Include negative controls (without NADPH or without the enzyme) to ensure the observed metabolite formation is enzymatic.

Recombinant_CYP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Phosphate Buffer Incubation_Mix Incubation Mixture Buffer->Incubation_Mix NADPH_System NADPH System NADPH_System->Incubation_Mix rCYP Recombinant CYP (e.g., CYP1A2, 2C19, etc.) rCYP->Incubation_Mix Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Add_U47700 Add U-47700 Preincubation->Add_U47700 Incubate Incubate at 37°C Add_U47700->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Result Quantify this compound Analyze->Result

Figure 2: Workflow for Recombinant CYP450 Metabolism Assay.
Protocol 2: Chemical Inhibition Assay in Human Liver Microsomes (HLM)

This assay uses specific chemical inhibitors to block the activity of individual CYP isoenzymes in a complex system like HLM, thereby inferring the contribution of each isoenzyme to the metabolism of U-47700.

Objective: To determine the relative contribution of major CYP450 isoenzymes to the formation of this compound in human liver microsomes.

Materials:

  • U-47700

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (100 mM, pH 7.4)

  • Specific CYP450 inhibitors (see Table 1)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare reaction mixtures containing HLM, phosphate buffer, and a specific CYP450 inhibitor (or vehicle control).

  • Pre-incubate the mixtures at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Add U-47700 to the mixtures.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a pre-determined time within the linear range of metabolite formation.

  • Terminate the reaction with ice-cold acetonitrile.

  • Process the samples as described in Protocol 1.

  • Compare the rate of this compound formation in the presence of each inhibitor to the vehicle control to calculate the percent inhibition.

Table 1: Example CYP450 Isoenzymes and Corresponding Chemical Inhibitors

CYP IsoenzymeSelective Chemical Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4Ketoconazole

Quantitative Data Summary

The available literature provides quantitative data on the concentrations of U-47700 and its metabolites in biological fluids and their activity at the µ-opioid receptor. No enzymatic kinetic data (Km, Vmax) for this compound formation has been published to date.

Table 2: Concentrations of U-47700 and its Metabolites in Postmortem Blood Samples (n=12) [3]

AnalyteConcentration Range (ng/mL)
U-4770083 - 24,000
This compound2.0 - 7,520
N,N-didesmethyl-U-4770018 - 1,947

Table 3: In Vitro µ-Opioid Receptor (MOR) Activation Potential [6]

CompoundPotency (EC50, nM)Efficacy (Emax, % relative to hydromorphone)
U-47700186183%
This compound3,770127%
N,N-didesmethyl-U-47700>5,00039.2%

Conclusion

The N-demethylation of U-47700 to its primary metabolite, this compound, is a critical metabolic pathway mediated by the cytochrome P450 system. While in silico models predict the involvement of CYP1A2 and CYP2C19, experimental confirmation is still required. The detailed protocols provided in this guide outline the standard methodologies for the definitive identification and characterization of the specific CYP450 isoenzymes responsible for this biotransformation. Such studies are essential for a complete understanding of the pharmacology and toxicology of U-47700 and will provide valuable data for drug development professionals and the broader scientific community. The quantitative data indicate that while the N-desmethyl metabolites are less potent at the µ-opioid receptor, they are found in significant concentrations in biological samples, highlighting their importance in toxicological analysis.[3][6]

References

Methodological & Application

Analytical methods for detecting N-Desmethyl-U-47700 in urine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Detection of N-Desmethyl-U-47700 in Urine

Introduction

This compound is the primary metabolite of U-47700, a potent synthetic opioid that has been associated with a significant number of adverse events, including fatalities.[1][2] The detection of this compound in urine is a reliable indicator of U-47700 exposure. This document provides detailed analytical methods and protocols for the sensitive and specific detection of this compound in human urine samples, intended for use by researchers, scientists, and drug development professionals. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight (LC-QToF).

Analytical Approaches

The most common and reliable methods for the detection and quantification of this compound in urine involve mass spectrometry-based techniques. These methods offer high sensitivity and specificity, which are crucial for forensic and clinical toxicology.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the "gold standard" for the quantitative analysis of novel psychoactive substances like U-47700 and its metabolites in biological samples.[3] LC-MS/MS provides excellent sensitivity and selectivity, allowing for the detection of low concentrations of the analyte.

  • Liquid Chromatography-Quadrupole Time-of-Flight (LC-QToF): This high-resolution mass spectrometry technique is valuable for the identification and confirmation of metabolites.[4][5] It can be used to elucidate the metabolic pathways of new synthetic opioids.[4]

Metabolism of U-47700

U-47700 undergoes metabolism in the body, primarily through N-demethylation. In vitro studies using human liver microsomes and analysis of authentic urine specimens have identified this compound as the primary metabolite.[1] Other metabolites that have been identified include N,N-didesmethyl-U-47700, N-desmethyl-hydroxyl-U-47700, and N,N-didesmethyl-hydroxyl-U-47700.[4][6] Due to its prevalence, this compound is a key target for confirming U-47700 use.[7][8]

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound in biological samples from various studies.

AnalyteMethodMatrixLLOQ (ng/mL)LOD (ng/mL)Concentration Range Detected in Samples (ng/mL)Reference
This compoundLC-MS/MSBlood2.00.52.0–7520[3]
U-47700LC-MS/MSUrine11Below LOQ to 224[5]
This compoundLC-MS/MSRat Plasma-0.05-[9]
This compoundLC-MS/MSUrine--1964[8]

Experimental Protocols

Protocol 1: Analysis of this compound in Urine by LC-MS/MS

This protocol is a comprehensive method for the quantitative analysis of this compound in urine using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., this compound-d3).

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with methanol and deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water followed by a weak organic solvent to remove interferences.

  • Elution: Elute the analytes with an appropriate solvent mixture, such as 1 M acetic acid in methanol (1:9, v/v).[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a mixture of the initial mobile phases.[3]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: An Agilent 1290 Infinity II LC system or equivalent.[9]

  • Mass Spectrometer: An Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent.[9]

  • Column: Agilent Poroshell 120 EC-C18 (2.1 mm × 100 mm, 2.7 µm) or equivalent.[10]

  • Mobile Phase A: 5 mM ammonium acetate and 0.01% formic acid in water.[10]

  • Mobile Phase B: 0.01% formic acid in methanol.[10]

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.5 mL/min.[10]

  • Injection Volume: 10 µL.[10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: 315.1 -> 284.0 (Quantifier), 315.1 -> 172.9 (Qualifier)[11]

    • U-47700: 329.0 -> 284.0[6]

    • N,N-didesmethyl-U-47700: 301.0 -> 172.9[6]

3. Data Analysis

  • Quantification is performed using a calibration curve constructed from fortified urine samples.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Protocol 2: Dilute-and-Shoot Method for Rapid Screening

For a faster, semi-quantitative screening approach, a "dilute-and-shoot" method can be employed.

1. Sample Preparation

  • Centrifuge the urine sample at 5,000 rpm for 10 minutes.

  • Dilute 100 µL of the supernatant with 900 µL of deionized water.[11]

  • Add an internal standard.

  • Vortex and transfer to an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

  • Follow the same LC-MS/MS conditions as described in Protocol 1.

3. Data Analysis

  • Results are typically reported as qualitative (present/absent) or semi-quantitative based on a single point calibrator.

Visualizations

Analytical Workflow for this compound Detection

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Add_IS Addition of Internal Standard (e.g., this compound-d3) Urine_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Quantitative Dilution Dilution ('Dilute-and-Shoot') Add_IS->Dilution Screening Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation Liquid Chromatography (LC) Separation Dilution->LC_Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Confirmation Confirmation by Qualifier Ion Ratios MS_Detection->Confirmation Reporting Reporting of Results Quantification->Reporting Confirmation->Reporting

Caption: Analytical workflow for detecting this compound in urine.

Metabolic Pathway of U-47700

Metabolic_Pathway U47700 U-47700 NDesmethyl This compound (Primary Metabolite) U47700->NDesmethyl N-Demethylation Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., hydroxy-N-desmethyl-U-47700) U47700->Hydroxylated_Metabolites Hydroxylation NNDidesmethyl N,N-Didesmethyl-U-47700 NDesmethyl->NNDidesmethyl N-Demethylation NDesmethyl->Hydroxylated_Metabolites Hydroxylation

Caption: Metabolic pathway of U-47700.

References

Application Note: Quantification of N-Desmethyl-U-47700 in Human Blood via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of N-Desmethyl-U-47700, a primary metabolite of the potent synthetic opioid U-47700, in human blood. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, toxicologists, and drug development professionals requiring accurate and precise measurement of this metabolite in biological matrices. The established validation parameters demonstrate the method's suitability for forensic and research applications.

Introduction

The emergence of novel synthetic opioids (NSOs) like U-47700 presents a significant challenge for forensic and clinical toxicology laboratories. U-47700, a potent non-fentanyl analog opioid, is extensively metabolized in the body, with this compound being one of its major metabolites.[1][2] Monitoring this metabolite is crucial for confirming exposure to the parent compound, especially in cases where U-47700 itself may have been cleared from the system. This document provides a detailed protocol for the extraction and quantification of this compound in blood using LC-MS/MS, a technique that offers high selectivity and sensitivity.[3]

Experimental Protocol

This protocol is a synthesis of validated methods for the analysis of U-47700 and its metabolites.[1][2][3]

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges

  • Blank human blood

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of whole blood sample, calibrator, or quality control (QC) sample, add the internal standard (this compound-d3).

  • Lysis/Precipitation: Add 2 mL of deionized water and vortex. To make the sample alkaline, add 1 mL of concentrated ammonium hydroxide and vortex.

  • SPE Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 2 mL of 1 M acetic acid in methanol (1:9, v/v).[3]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase mixture (e.g., 60% phase A + 40% phase B).[3]

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Poroshell 120 C18 (100 x 3 mm, 2.7 µm) or equivalent[3]
Mobile Phase A Water with 0.2% formic acid and 2 mM ammonium formate[3]
Mobile Phase B Acetonitrile with 0.2% formic acid and 2 mM ammonium formate[3]
Flow Rate 0.5 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 40°C
Gradient Isocratic at 60% A and 40% B[3]

Mass Spectrometry (MS/MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Detection Mode Multiple Reaction Monitoring (MRM)[3]
Vaporizing Temperature 350°C[3]
Nebulizing Gas Pressure 40 psi[3]
Drying Gas Flow 9 L/min[3]
Capillary Voltage 3.5 kV[3]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 314.9283.9[4]
This compound-d3 (IS) 318.0286.0

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated method for this compound in plasma, which is expected to be comparable in blood.[1]

ParameterThis compound
Linear Range 0.1 - 100 ng/mL[1]
Limit of Detection (LOD) 0.05 ng/mL[1]
Limit of Quantification (LOQ) 0.1 ng/mL[1]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery >79%[1]
Matrix Effects <5%[1]

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Blood Sample (1 mL) Add_IS Add Internal Standard (this compound-d3) Sample->Add_IS Lyse Lyse & Alkalinize (DI Water, NH4OH) Add_IS->Lyse SPE Solid-Phase Extraction Lyse->SPE Elute Elute Analytes SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample (10 µL) Reconstitute->Inject LC LC Separation (Isocratic) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify Report Generate Report Quantify->Report

Caption: LC-MS/MS workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human blood. The detailed protocol, including sample preparation and instrumental analysis, along with the summarized validation data, offers a comprehensive guide for laboratories involved in the analysis of novel synthetic opioids. The high selectivity of tandem mass spectrometry minimizes the risk of interferences, ensuring accurate results for forensic and research purposes.

References

Application Note: Solid-Phase Extraction (SPE) for the Quantification of N-Desmethyl-U-47700 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Desmethyl-U-47700 is a significant metabolite of the potent synthetic opioid U-47700. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic, toxicological, and forensic investigations. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes from complex biological matrices like plasma, leading to improved analytical sensitivity and accuracy. This application note provides a detailed protocol for the SPE of this compound from plasma, based on established methodologies. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection.[1][2][3]

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of this compound and its parent compound from plasma and blood samples using SPE followed by LC-MS/MS analysis.

ParameterThis compoundU-47700N,N-didesmethyl-U-47700Reference
Extraction Recovery >79%>79%>79%[3]
53.0–118%53.0–118%53.0–118%[1]
Matrix Effect <5%<5%<5%[3]
54.0–119%54.0–119%54.0–119%[1]
Limit of Detection (LOD) 0.05 ng/mL0.05 ng/mL0.1 ng/mL[3]
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL0.1 ng/mL0.5 ng/mL[3]
0.05 ng/mL0.05 ng/mL-[4]
Linear Range 0.1–100 ng/mL0.1–100 ng/mL0.5–100 ng/mL[3]

Experimental Protocol: Solid-Phase Extraction of this compound from Plasma

This protocol is a composite of methodologies described in the scientific literature for the extraction of U-47700 and its metabolites from plasma.[3][5]

Materials:

  • Plasma samples (100 µL)[3][5]

  • Internal Standard (IS) working solution (e.g., this compound-d3, U-47700-d6)[1]

  • Buffer solution (e.g., Ammonium Formate)

  • Solid-Phase Extraction (SPE) cartridges (Polymeric sorbents are commonly used)[6]

  • Methanol (Reagent grade or better)

  • Deionized Water

  • Wash Solution (e.g., 5% Methanol in Deionized Water)[6]

  • Elution Solvent 1: Dichloromethane:Isopropanol (80:20, v/v) with 5% Ammonium Hydroxide[5]

  • Elution Solvent 2: 1 M Acetic acid in Methanol (1:9, v/v)[7]

  • Reconstitution Solution: 5 mM ammonium formate with 0.05% formic acid in water: 0.1% formic acid in methanol (60:40, v/v)[5]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add the internal standard.

    • Add buffer to the plasma sample.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 500 µL of methanol.

    • Equilibrate the cartridge with 500 µL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 500 µL of 5% methanol in deionized water to remove interfering substances.

  • Elution:

    • Elute the analytes of interest using one of the following options:

      • Option A: Add two aliquots of 1 mL of dichloromethane:isopropanol (80:20, v/v) with 5% ammonium hydroxide.[5]

      • Option B: Add 2 mL of 1 M acetic acid in methanol (1:9, v/v).[7]

  • Dry-down:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 50 µL of the reconstitution solution.[5]

    • Vortex the sample to ensure complete dissolution.

    • The sample is now ready for injection into the LC-MS/MS system.

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from plasma.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Buffer 3. Add Buffer Add_IS->Buffer Condition 4. Condition Cartridge (Methanol, DI Water) Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge (5% Methanol) Load->Wash Elute 7. Elute Analytes (e.g., DCM:IPA with NH4OH) Wash->Elute Dry 8. Evaporate to Dryness Reconstitute 9. Reconstitute in Solution Dry->Reconstitute LCMS 10. LC-MS/MS Analysis

Caption: SPE workflow for this compound from plasma.

References

N-Desmethyl-U-47700 Certified Reference Material: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-Desmethyl-U-47700 certified reference material (CRM). This compound is the primary metabolite of the potent synthetic opioid U-47700 and serves as a critical biomarker for detecting exposure to the parent compound in forensic and clinical toxicology.[1][2][3] The use of a CRM is essential for ensuring the accuracy and reliability of analytical data in research and drug development.

Certified Reference Material Suppliers

Several reputable suppliers offer this compound as a certified reference material, ensuring high purity and accurate concentration for use as an analytical standard.

SupplierProduct NameCatalog Number (Example)FormatPurity
Cayman Chemical N-desmethyl U-47700202791 mg neat solid≥98%
N-desmethyl U-47700 (CRM)204711 mg/ml in acetonitrileN/A
Cerilliant (from MilliporeSigma) N-Desmethyl U-47700-D3D-168-1ML100 ug/mL in AcetonitrileN/A

Note: This table is not exhaustive and other suppliers may be available. Researchers should always verify product specifications with the supplier.

Application Notes: Forensic and Research Applications

This compound CRM is primarily intended for use as an analytical reference standard in forensic and research applications.[1] Its main application is in the quantitative analysis of biological samples to confirm the intake of U-47700. Since metabolites like this compound can be present in higher concentrations and for a longer duration than the parent drug, they are often the preferred target for analysis in urine and blood samples.[3][4]

Key Applications Include:

  • Urine Drug Testing: Quantification of this compound is a reliable method for urine drug testing in clinical and forensic settings.[2]

  • Postmortem Toxicology: This CRM is used to determine the presence and concentration of the U-47700 metabolite in autopsy blood samples to aid in cause-of-death investigations.[5]

  • Pharmacokinetic Studies: Researchers utilize this standard to study the metabolism and clearance of U-47700 in both in vitro (e.g., human liver microsomes) and in vivo models.[4][6]

  • Method Development and Validation: Essential for the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of U-47700 and its metabolites.[5]

Signaling Pathways and Metabolism

U-47700 is a potent µ-opioid receptor (MOR) agonist.[3][7] Its pharmacological effects are primarily mediated through this receptor. The metabolism of U-47700 principally involves N-demethylation to form this compound, followed by further demethylation to N,N-didesmethyl-U-47700.[8] While this compound has a significantly lower affinity for the µ-opioid receptor compared to the parent compound, its detection is crucial for confirming U-47700 use.[7][8]

Metabolic Pathway of U-47700 U47700 U-47700 NDesmethyl This compound (Primary Metabolite) U47700->NDesmethyl N-Demethylation NNDidesmethyl N,N-Didesmethyl-U-47700 NDesmethyl->NNDidesmethyl N-Demethylation

Caption: Metabolic Pathway of U-47700.

Experimental Protocols

The following are generalized protocols for the quantification of this compound in biological matrices using LC-MS/MS. Researchers should optimize these protocols for their specific instrumentation and sample types.

Preparation of Calibration Standards and Quality Controls

Objective: To prepare a series of known concentrations of this compound to generate a calibration curve for quantification.

Materials:

  • This compound CRM

  • This compound-d3 (or other suitable internal standard) CRM

  • Blank biological matrix (e.g., drug-free human urine or blood)

  • Methanol or Acetonitrile (LC-MS grade)

Procedure:

  • Prepare a stock solution of this compound from the CRM in methanol or acetonitrile (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare working solutions at various concentrations.

  • Spike known volumes of the working solutions into blank biological matrix to create calibration standards at a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).[5]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Prepare a working solution of the internal standard (IS), this compound-d3, in methanol or acetonitrile.

  • Add a consistent volume of the IS working solution to all calibration standards, QC samples, and unknown samples.

Sample Preparation: Solid-Phase Extraction (SPE) for Blood Samples

Objective: To extract and concentrate this compound from blood samples prior to LC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Phosphate buffer (pH 6)

  • Methanol, Acetonitrile, Dichloromethane, Isopropanol (all LC-MS grade)

  • Ammonium hydroxide

Procedure:

  • To 1 mL of blood sample (calibrator, QC, or unknown), add the internal standard.

  • Add 2 mL of phosphate buffer (pH 6) and vortex.

  • Centrifuge the sample and load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with deionized water, followed by an acidic wash (e.g., 0.1 M HCl), and then methanol.

  • Dry the cartridge thoroughly.

  • Elute the analyte with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

SPE Workflow for Blood Samples Start Start: Blood Sample AddIS Add Internal Standard Start->AddIS Buffer Add Phosphate Buffer & Vortex AddIS->Buffer Centrifuge Centrifuge Buffer->Centrifuge LoadSPE Load Supernatant onto SPE Cartridge Centrifuge->LoadSPE Wash Wash Cartridge LoadSPE->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Analyze by LC-MS/MS Reconstitute->End

Caption: Solid-Phase Extraction Workflow.

LC-MS/MS Analysis

Objective: To chromatographically separate and detect this compound and its internal standard for quantification.

Typical LC Conditions:

  • Column: C18 column (e.g., Poroshell 120 C18, 100 x 3 mm, 2.7 µm)[9]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.5 mL/min[9]

  • Gradient: A suitable gradient to separate the analyte from matrix interferences.

  • Injection Volume: 5-10 µL

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values should be optimized on the specific instrument.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Apply a regression model (e.g., linear or quadratic with 1/x weighting) to the calibration curve.

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes concentration ranges of U-47700 and its primary metabolite, this compound, found in various biological samples from published case reports and studies. These values can serve as a reference for researchers.

AnalyteMatrixConcentration Range (ng/mL)Reference
U-47700Serum (non-fatal)7.6 - 394[3][6]
U-47700Blood (autopsy)83 - 24,000[5]
This compound Urine1964 (in one case)[3]
This compound Blood (autopsy)2.0 - 7520[5]

These data highlight the importance of monitoring for this compound, as its concentration can be significantly higher than the parent compound, particularly in urine.

By following these guidelines and protocols, researchers can confidently utilize this compound CRM to achieve accurate and reproducible results in their studies.

References

Application Notes and Protocols for the GC-MS Analysis of U-47700 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-47700 is a potent synthetic opioid of the benzamide class, clandestinely synthesized and sold as a designer drug. Its abuse has been linked to numerous intoxications and fatalities worldwide. Understanding the metabolic fate of U-47700 is crucial for forensic toxicology, clinical diagnostics, and the development of effective countermeasures. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely available analytical technique for the identification and quantification of drugs and their metabolites in biological samples. These application notes provide a detailed protocol for the analysis of U-47700 and its major metabolites using GC-MS, including sample preparation, derivatization, and instrument parameters. The primary metabolites of U-47700 are formed through N-dealkylation, resulting in N-desmethyl-U-47700 and N,N-didesmethyl-U-47700.[1][2][3]

Metabolic Pathway of U-47700

The biotransformation of U-47700 primarily involves sequential N-demethylation of the dimethylamino group on the cyclohexane ring.[2] The primary metabolite is this compound, which can be further metabolized to N,N-didesmethyl-U-47700.[2][3] Hydroxylation of the cyclohexyl ring has also been proposed as a putative metabolic pathway.[1]

Metabolic Pathway of U-47700 Metabolic Pathway of U-47700 U-47700 U-47700 This compound This compound U-47700->this compound N-Demethylation Hydroxylated Metabolites Hydroxylated Metabolites U-47700->Hydroxylated Metabolites Hydroxylation N,N-didesmethyl-U-47700 N,N-didesmethyl-U-47700 This compound->N,N-didesmethyl-U-47700 N-Demethylation This compound->Hydroxylated Metabolites Hydroxylation

Caption: Proposed metabolic pathway of U-47700.

Quantitative Data

The following tables summarize the reported concentrations of U-47700 and its major metabolites in various biological matrices from postmortem and clinical cases.

Table 1: Concentrations of U-47700 and its Metabolites in Blood/Plasma

AnalyteConcentration Range (ng/mL)MatrixReference
U-477008 - 3040Whole Blood (Fatal)[4]
U-4770094 - 351Whole Blood (Non-fatal)[4]
U-4770083 - 24,000Blood[2]
This compound2.0 - 7520Blood[2]
N,N-didesmethyl-U-4770018 - 1947Blood[2]

Table 2: Concentrations of U-47700 in Urine

AnalyteConcentration Range (ng/mL)MatrixReference
U-47700Below LOQ - 224Urine[5][6]

Experimental Protocols

This section details the protocol for the extraction, derivatization, and GC-MS analysis of U-47700 and its metabolites from biological samples.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general method for the extraction of opioids from biological fluids like blood, plasma, or urine.

  • Sample Pre-treatment: To 1 mL of the biological sample, add an appropriate internal standard (e.g., U-47700-d6).

  • Basification: Adjust the sample pH to approximately 9-10 by adding a suitable buffer (e.g., borate buffer) or a base like ammonium hydroxide.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/SCX) by sequentially passing methanol and then water through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water, followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elution: Elute the analytes from the cartridge using an appropriate solvent mixture, such as dichloromethane:isopropanol (80:20, v/v) with 5% ammonium hydroxide.[4]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for derivatization (e.g., ethyl acetate).

Derivatization

Due to the polar nature of U-47700 and its metabolites, derivatization is necessary to improve their volatility and chromatographic performance for GC-MS analysis. Silylation is a common derivatization technique for compounds containing amine and hydroxyl groups.

  • To the reconstituted sample extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph:

    • Injection Port: Splitless mode, 280°C

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp: 15°C/min to 320°C

      • Hold: 5 minutes at 320°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Experimental Workflow

GC-MS Analysis Workflow GC-MS Workflow for U-47700 Metabolite Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Blood, Urine, etc.) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Solid-Phase Extraction (SPE) Internal_Standard->Extraction Derivatization Silylation Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Acquisition Data Acquisition (Full Scan / SIM) GC_MS_Analysis->Data_Acquisition Quantification Quantification and Reporting Data_Acquisition->Quantification

Caption: General workflow for GC-MS analysis of U-47700.

Conclusion

This application note provides a comprehensive overview and a detailed starting protocol for the GC-MS analysis of U-47700 and its primary metabolites. The provided quantitative data serves as a valuable reference for interpreting analytical results. Adherence to rigorous quality control and validation procedures is essential for obtaining accurate and reliable data in a forensic or clinical setting. While LC-MS/MS is more commonly reported for U-47700 analysis, this GC-MS protocol offers a viable alternative, particularly for laboratories where GC-MS is more readily available.

References

Application Notes and Protocols for the Extraction of N-Desmethyl-U-47700 from Post-Mortem Specimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of N-Desmethyl-U-47700, a primary metabolite of the potent synthetic opioid U-47700, from post-mortem specimens. The accurate quantification of this metabolite is crucial for forensic toxicology investigations to determine the extent of drug exposure and its potential role in cause of death. Three common extraction techniques are detailed: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Introduction to this compound

This compound is a significant metabolite of U-47700, a synthetic opioid with approximately 7.5 times the potency of morphine.[1] Its detection and quantification in post-mortem samples, such as blood, urine, and various tissues, are critical for confirming the use of the parent compound.[2][3] The concentration of this compound in post-mortem blood can range from a few ng/mL to several thousand ng/mL.[2]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound in post-mortem blood, as reported in forensic toxicology literature. These values can vary depending on the specific analytical method and instrumentation used.

AnalyteMatrixLimit of Quantification (LOQ) (ng/mL)Typical Concentration Range in Post-Mortem Blood (ng/mL)
This compoundWhole Blood12.0 - 7520[2]
U-47700 (Parent Drug)Whole Blood183 - 24,000[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Post-Mortem Whole Blood

This protocol outlines a robust method for the extraction of this compound and its parent compound from post-mortem whole blood using a commercially available mixed-mode cation exchange SPE column.

Materials:

  • Post-mortem whole blood specimen

  • Internal Standard (IS) solution (e.g., this compound-d3, U-47700-d6)

  • 100 mM Phosphate buffer (pH 6.0)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dichloromethane (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ammonium hydroxide (concentrated)

  • Mixed-mode cation exchange SPE cartridges (e.g., Clean Screen® DAU or equivalent)

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of homogenized post-mortem whole blood in a centrifuge tube, add the internal standard solution.

    • Add 2 mL of 100 mM phosphate buffer (pH 6.0).

    • Vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes to pellet the precipitated proteins.

    • Decant the supernatant into a clean tube.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing the following solvents sequentially:

      • 3 mL of Methanol

      • 3 mL of Deionized Water

      • 1 mL of 100 mM Phosphate Buffer (pH 6.0)

    • Do not allow the cartridges to go dry between conditioning steps.

  • Sample Loading:

    • Load the pre-treated supernatant from step 1 onto the conditioned SPE cartridges at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash the cartridges with the following solvents sequentially to remove interferences:

      • 3 mL of Deionized Water

      • 3 mL of 1 M Acetic Acid

      • 3 mL of Methanol

    • Dry the cartridges thoroughly under high vacuum for at least 5 minutes.

  • Elution:

    • Elute the analytes from the cartridges with 3 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2 v/v/v).

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Workflow Diagram:

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation Blood 1 mL Post-Mortem Blood Add_IS Add Internal Standard Blood->Add_IS Add_Buffer Add 2 mL Phosphate Buffer (pH 6.0) Add_IS->Add_Buffer Vortex_Centrifuge Vortex & Centrifuge Add_Buffer->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge (Methanol, DI Water, Buffer) Condition->Load Wash Wash Cartridge (DI Water, Acetic Acid, Methanol) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (DCM/IPA/NH4OH) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Post-Mortem Whole Blood

This protocol describes a classic LLE method for the extraction of basic drugs like this compound from a complex matrix such as post-mortem blood. The key to this method is the pH adjustment to ensure the analyte is in its non-ionized, organic-soluble form.

Materials:

  • Post-mortem whole blood specimen

  • Internal Standard (IS) solution (e.g., this compound-d3, U-47700-d6)

  • Saturated Sodium Borate buffer (pH 9.2)

  • n-Butyl Chloride (or other suitable organic solvent like a mixture of chloroform and isopropanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • To 1 mL of homogenized post-mortem whole blood in a glass centrifuge tube, add the internal standard.

    • Add 1 mL of saturated sodium borate buffer (pH 9.2) to basify the sample.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of n-butyl chloride to the tube.

    • Cap the tube and gently rock or rotate for 15 minutes to ensure thorough mixing and extraction. Avoid vigorous shaking to prevent emulsion formation.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Back Extraction (Optional, for cleaner extract):

    • Carefully transfer the upper organic layer to a new clean glass tube.

    • Add 2 mL of 0.1 M HCl to the organic extract.

    • Vortex for 1 minute. The analytes will move into the acidic aqueous phase.

    • Centrifuge for 5 minutes.

    • Discard the upper organic layer.

    • Add a fresh 5 mL of an organic solvent (e.g., n-butyl chloride) and basify the aqueous phase again with a few drops of concentrated ammonium hydroxide to a pH > 9.

    • Vortex and centrifuge as before.

    • Transfer the final organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

LLE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final_prep Final Preparation Blood 1 mL Post-Mortem Blood Add_IS Add Internal Standard Blood->Add_IS Add_Buffer Add Borate Buffer (pH 9.2) Add_IS->Add_Buffer Vortex Vortex Add_Buffer->Vortex Add_Solvent Add 5 mL n-Butyl Chloride Vortex->Add_Solvent Mix Mix Gently for 15 min Add_Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Protocol 3: Protein Precipitation of this compound from Post-Mortem Whole Blood

This is a rapid and simple method for sample cleanup, suitable for high-throughput screening. While it may result in a less clean extract compared to SPE or LLE, it is often sufficient for sensitive LC-MS/MS analysis.

Materials:

  • Post-mortem whole blood specimen

  • Internal Standard (IS) solution (e.g., this compound-d3, U-47700-d6)

  • Ice-cold Acetonitrile (LC-MS grade)

  • Centrifuge (refrigerated, if available)

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Precipitation:

    • To 200 µL of homogenized post-mortem whole blood in a microcentrifuge tube, add the internal standard.

    • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes, preferably at 4°C, to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

PPT_Workflow cluster_precipitation Protein Precipitation cluster_final_prep Final Preparation Blood 200 µL Post-Mortem Blood Add_IS Add Internal Standard Blood->Add_IS Add_ACN Add 600 µL Ice-Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex Vigorously Add_ACN->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Protein Precipitation workflow for this compound.

Concluding Remarks

The choice of sample preparation technique will depend on the specific requirements of the analysis, including the desired level of cleanliness, sample throughput, and available resources. For comprehensive and robust quantification in post-mortem casework, Solid-Phase Extraction is often preferred due to its high efficiency in removing matrix interferences. Liquid-Liquid Extraction offers a classic and effective alternative, while Protein Precipitation provides a rapid screening method. All methods should be validated according to established forensic toxicology guidelines to ensure accuracy and reliability of the results.

References

Application Notes and Protocols for the Identification of U-47700 and its Metabolites by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-47700 is a potent synthetic opioid that has been associated with a significant number of overdoses and fatalities worldwide.[1][2] As a novel psychoactive substance (NPS), its detection and the characterization of its metabolic fate are crucial for clinical and forensic toxicology.[3][4] High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers the sensitivity and specificity required for the unambiguous identification and quantification of U-47700 and its metabolites in complex biological matrices.[4][5][6]

The primary metabolic pathways for U-47700 involve N-demethylation, leading to the formation of N-desmethyl-U-47700 and N,N-didesmethyl-U-47700.[1][7] These metabolites can be present in biological samples at concentrations comparable to or even exceeding the parent compound, making them important analytical targets for confirming U-47700 exposure.[1][8]

These application notes provide detailed protocols for the extraction, detection, and quantification of U-47700 and its major metabolites from various biological matrices using LC-HRMS.

Quantitative Data Summary

The following tables summarize the key mass spectrometric and chromatographic data for the identification of U-47700 and its primary metabolites.

Table 1: Mass Spectrometric Data for U-47700 and its Metabolites

AnalytePrecursor Ion (m/z)Product Ions (m/z)
U-47700329.1178284.0
This compound315.1030283.9
N,N-didesmethyl-U-47700301.1172.9
U-47700-d6 (Internal Standard)336.0286.0

Table 2: Chromatographic and Quantitative Parameters

AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
U-47700~8.50.05 ng/mL0.1 ng/mL - 1 ng/mL
This compound~8.30.05 ng/mL0.1 ng/mL - 1 ng/mL
N,N-didesmethyl-U-47700~8.230.1 ng/mL0.5 ng/mL - 1 ng/mL

Note: Retention times are approximate and can vary based on the specific chromatographic conditions and column used.

Experimental Protocols

Protocol 1: In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol is designed to study the biotransformation of U-47700 in a controlled in vitro environment.

1. Incubation: a. In an Eppendorf tube, combine 183 µL of 100 mM phosphate buffer, 2 µL of U-47700 solution (at a starting concentration of 150 µg/mL), and 5 µL of 20 mg/mL human liver microsomes.[7] b. Pre-incubate the mixture for 5 minutes at 37°C in a water bath.[7] c. Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH.[7] d. Incubate the samples at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60, 90 minutes).[7]

2. Reaction Termination: a. Stop the reaction at the designated time points by adding 200 µL of cold acetonitrile.[7]

3. Sample Preparation: a. Vortex the samples to ensure thorough mixing. b. Centrifuge the samples at approximately 3000 rpm for five minutes to precipitate proteins.[7] c. Transfer the supernatant to a new tube for LC-HRMS analysis.[7]

InVitro_Metabolism_Workflow cluster_incubation Incubation cluster_termination Reaction Termination cluster_preparation Sample Preparation reagents Combine: - Phosphate Buffer - U-47700 - Human Liver Microsomes pre_incubation Pre-incubate 5 min @ 37°C reagents->pre_incubation reaction_start Add NADPH (Initiate Reaction) pre_incubation->reaction_start incubation Incubate 0-90 min @ 37°C reaction_start->incubation add_acetonitrile Add Cold Acetonitrile incubation->add_acetonitrile vortex Vortex add_acetonitrile->vortex centrifuge Centrifuge 3000 rpm, 5 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-HRMS Analysis supernatant->analysis

In Vitro Metabolism Workflow
Protocol 2: Analysis of U-47700 and Metabolites in Plasma

This protocol details the extraction of U-47700 and its metabolites from plasma samples for quantitative analysis.

1. Sample Preparation: a. To 100 µL of plasma, add an appropriate internal standard (e.g., U-47700-d6).[1] b. Add a buffer to the plasma sample.[1]

2. Solid-Phase Extraction (SPE): a. Load the buffered plasma onto an SPE cartridge. b. Wash the cartridge to remove interferences. c. Elute the analytes with a mixture of dichloromethane and isopropyl alcohol (80:20, v/v) containing 5% ammonium hydroxide.[1]

3. Evaporation and Reconstitution: a. Dry the eluate under a stream of nitrogen.[1] b. Reconstitute the dried residue in 50 µL of a solution containing 5 mM ammonium formate with 0.05% formic acid in water and 0.1% formic acid in methanol (60:40, v/v).[1]

4. LC-HRMS Analysis: a. Inject the reconstituted sample into the LC-HRMS system.

Plasma_Analysis_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (e.g., U-47700-d6) start->add_is add_buffer Add Buffer add_is->add_buffer spe Solid-Phase Extraction (SPE) add_buffer->spe elution Elute Analytes spe->elution dry Dry Under Nitrogen elution->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end LC-HRMS Analysis reconstitute->end

Plasma Sample Analysis Workflow
Protocol 3: Analysis of U-47700 and Metabolites in Tissue Homogenates

This protocol is suitable for the analysis of U-47700 and its metabolites in tissues such as the brain and liver.

1. Homogenization: a. Homogenize the tissue in water (10 mg of wet tissue to 100 µL of solvent).[7]

2. Liquid-Liquid Extraction (LLE): a. To 500 µL of the homogenate, add 10 µL of internal standard (U-47700-d6, 10 µg/mL), 500 µL of water, and 250 µL of 25% ammonia water.[7] b. Add 3000 µL of ethyl acetate and vortex for 30 seconds.[7] c. Centrifuge for 10 minutes at 2000 rpm.[7]

3. Evaporation and Reconstitution: a. Collect the organic phase and evaporate it to dryness under a stream of nitrogen at 40°C.[7] b. Dissolve the residue in 40 µL of acetonitrile.[7]

4. LC-HRMS Analysis: a. Inject 10 µL of the reconstituted extract into the LC-HRMS system.[7]

Tissue_Analysis_Workflow cluster_homogenization Homogenization cluster_lle Liquid-Liquid Extraction (LLE) cluster_prep Sample Preparation homogenize Homogenize Tissue in Water add_reagents Add: - Internal Standard - Water - Ammonia Water - Ethyl Acetate homogenize->add_reagents vortex Vortex (30s) add_reagents->vortex centrifuge Centrifuge (2000 rpm, 10 min) vortex->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute analysis LC-HRMS Analysis reconstitute->analysis

Tissue Homogenate Analysis Workflow

High-Resolution Mass Spectrometry (HRMS) Parameters

The following are general guidelines for setting up an LC-HRMS system for the analysis of U-47700 and its metabolites. Specific parameters may need to be optimized for the instrument in use.

  • Liquid Chromatography:

    • Column: A C18 column (e.g., Poroshell 120 C18, 100 x 3 mm, 2.7 µm) is suitable for separation.[8]

    • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[8]

    • Mobile Phase B: Acetonitrile with 0.2% formic acid and 2 mM ammonium formate.[8]

    • Gradient: An appropriate gradient should be developed to ensure the separation of the parent drug from its metabolites.

    • Flow Rate: A flow rate of 0.5 mL/min can be used.[8]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

    • Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis and targeted MS/MS or parallel reaction monitoring (PRM) for quantitative analysis.

    • Collision Energy: Optimize collision energy for each analyte to achieve characteristic fragmentation patterns.

Signaling Pathway

The primary metabolic pathway for U-47700 is sequential N-demethylation.

Metabolic_Pathway U47700 U-47700 N_desmethyl This compound U47700->N_desmethyl N-demethylation NN_didesmethyl N,N-didesmethyl-U-47700 N_desmethyl->NN_didesmethyl N-demethylation

Metabolic Pathway of U-47700

Conclusion

The protocols and data provided in these application notes offer a robust framework for the identification and quantification of U-47700 and its major metabolites using high-resolution mass spectrometry. The detailed workflows and clear data presentation are intended to support researchers and scientists in developing and validating their own analytical methods for this potent synthetic opioid. The use of HRMS provides the necessary analytical power to address the challenges posed by the evolving landscape of novel psychoactive substances.

References

Application Notes and Protocols for N-Desmethyl-U-47700 Screening Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology. U-47700 is a potent synthetic opioid that has been associated with numerous overdose cases. Its primary metabolite, N-Desmethyl-U-47700, is a key biomarker for confirming the consumption of the parent compound.[1][2] While chromatographic methods are the gold standard for confirmation, rapid and sensitive immunoassays are valuable tools for initial screening. These application notes provide a comprehensive overview and detailed protocols for the development of a competitive immunoassay for the detection of this compound.

This compound is formed through the N-demethylation of U-47700.[3][4] Its chemical structure is trans-3,4-dichloro-N-methyl-N-[2-(methylamino)cyclohexyl]-benzamide.[5] Due to its small molecular size, this compound is a hapten and requires conjugation to a carrier protein to elicit an immune response for antibody production.[6][7] The following sections detail the principles and a hypothetical protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for its detection.

Quantitative Data Summary

The following table summarizes the concentration ranges of this compound observed in various biological samples from published literature. This data is essential for determining the required sensitivity and dynamic range of a screening immunoassay.

AnalyteMatrixConcentration Range (ng/mL)Reference
This compoundBlood (postmortem)2.0 - 7520[8]
This compoundRat Plasma (after U-47700 admin.)Cmax up to ~100[9]

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

Objective: To synthesize a hapten derivative of this compound and conjugate it to a carrier protein to create an immunogen capable of eliciting a specific antibody response.

Materials:

  • This compound (or a suitable precursor for derivatization)

  • 6-Aminocaproic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Hapten Derivatization: Introduce a spacer arm with a terminal carboxyl group to the this compound molecule. This can be achieved by reacting the secondary amine on the cyclohexane ring with a bifunctional linker like 6-aminocaproic acid. This reaction will form an amide bond, resulting in a hapten with a carboxylic acid group available for conjugation.

  • Activation of Hapten:

    • Dissolve the carboxylated hapten in anhydrous DMF.

    • Add DCC and NHS in equimolar amounts to the hapten solution.

    • Stir the reaction mixture at room temperature for 12-24 hours to form the NHS-ester activated hapten.

  • Conjugation to Carrier Protein (BSA/KLH):

    • Dissolve the carrier protein (BSA for coating antigen, KLH for immunogen) in PBS (pH 8.0).

    • Slowly add the NHS-activated hapten solution in DMF to the protein solution while stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against PBS for 48-72 hours with several changes of buffer to remove unconjugated hapten and reaction byproducts.

    • Confirm successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

    • Store the purified immunogen (this compound-KLH) and coating antigen (this compound-BSA) at -20°C.

Antibody Production and Purification

Objective: To generate polyclonal or monoclonal antibodies specific to this compound using the synthesized immunogen.

Protocol (General Overview for Polyclonal Antibodies):

  • Immunization:

    • Emulsify the this compound-KLH immunogen with an equal volume of Freund's complete adjuvant for the primary immunization.

    • Immunize rabbits or other suitable host animals with the emulsion (subcutaneous or intramuscular injections).

    • Administer booster immunizations every 3-4 weeks with the immunogen emulsified in Freund's incomplete adjuvant.

  • Titer Determination:

    • Collect blood samples (sera) 7-10 days after each booster injection.

    • Determine the antibody titer using an indirect ELISA with the this compound-BSA coating antigen.

  • Antibody Purification:

    • Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum.

    • Purify the IgG fraction from the antiserum using Protein A or Protein G affinity chromatography.

    • Elute the bound antibodies and neutralize the elution buffer.

    • Determine the concentration of the purified antibodies and store at -20°C or -80°C.

Competitive ELISA Protocol

Objective: To develop a competitive ELISA for the quantitative or semi-quantitative detection of this compound in samples.

Materials:

  • 96-well microtiter plates

  • This compound-BSA coating antigen

  • Purified anti-N-Desmethyl-U-47700 antibody

  • This compound standard

  • Horseradish Peroxidase (HRP) labeled secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

Protocol:

  • Plate Coating:

    • Dilute the this compound-BSA coating antigen in coating buffer to an optimal concentration (e.g., 1-10 µg/mL).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of the this compound standard and the samples.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/sample with 50 µL of the diluted primary antibody for 30-60 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

The concentration of this compound in the samples is inversely proportional to the absorbance signal. A standard curve is generated by plotting the absorbance against the logarithm of the standard concentrations. The concentration of the unknown samples can be interpolated from this curve.

Visualizations

cluster_0 Metabolic Pathway of U-47700 U-47700 U-47700 This compound This compound U-47700->this compound N-demethylation N,N-didesmethyl-U-47700 N,N-didesmethyl-U-47700 This compound->N,N-didesmethyl-U-47700 N-demethylation

Caption: Metabolic pathway of U-47700 to its primary metabolites.

cluster_1 Immunoassay Development Workflow A Hapten Synthesis (this compound derivative) B Immunogen Preparation (Hapten-KLH Conjugate) A->B E Coating Antigen Preparation (Hapten-BSA Conjugate) A->E C Antibody Production (Immunization & Titer Monitoring) B->C D Antibody Purification (Affinity Chromatography) C->D F Assay Development (Competitive ELISA) D->F E->F G Assay Validation (Sensitivity, Specificity, Cross-reactivity) F->G

Caption: General workflow for immunoassay development.

cluster_2 Principle of Competitive ELISA cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Ab1 Antibody Coated1 Coated Antigen Ab1->Coated1 Binds, High Signal Analyte1 Analyte Ab2 Antibody Coated2 Coated Antigen Ab2->Coated2 Blocked, Low Signal Analyte2 Analyte Analyte2->Ab2 Binds

Caption: Principle of the competitive immunoassay.

References

Application Notes and Protocols: N-Desmethyl-U-47700 as a Biomarker for U-47700 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-47700 is a potent synthetic opioid that has been associated with a significant number of adverse events, including fatalities.[1][2] Due to its high potency, rapid metabolism, and often low dosage, detection of the parent compound in biological samples can be challenging. The identification of its major metabolites, N-desmethyl-U-47700 and N,N-didesmethyl-U-47700, provides a critical tool for confirming exposure to U-47700.[1][3] this compound has been identified as the primary metabolite of U-47700 and its presence in biological samples, such as blood and urine, serves as a reliable biomarker for ingestion.[1] These application notes provide detailed methodologies for the detection and quantification of this compound, summarizing key quantitative data and experimental protocols from published literature.

Metabolic Pathway of U-47700

U-47700 undergoes metabolism in the body, primarily through N-dealkylation.[3] The primary metabolic pathway involves the removal of one methyl group from the dimethylamino moiety, resulting in the formation of this compound. A subsequent demethylation can occur to form N,N-didesmethyl-U-47700.[1][3] Both metabolites have been confirmed in blood and urine samples from individuals exposed to U-47700.[1][3]

cluster_0 Metabolic Pathway of U-47700 U-47700 U-47700 This compound This compound U-47700->this compound N-Demethylation N,N-Didesmethyl-U-47700 N,N-Didesmethyl-U-47700 This compound->N,N-Didesmethyl-U-47700 N-Demethylation

Metabolic conversion of U-47700.

Quantitative Data Summary

The following tables summarize the reported concentrations of U-47700 and its metabolite this compound in various biological matrices, as well as the limits of detection (LOD) and quantification (LOQ) for analytical methods.

Table 1: Concentrations in Postmortem Blood and Plasma Samples

AnalyteMatrixConcentration Range (ng/mL)Mean Concentration (ng/mL)Source(s)
U-47700Postmortem Blood1.1 - 24,000214[3][4][5][6]
This compoundPostmortem Blood2.0 - 7,520Not Reported[4][5][6]
N,N-didesmethyl-U-47700Postmortem Blood0.7 - 1,947Not Reported[4][5][6]
U-47700Human Plasma1.1 - 1367Not Reported[5]
This compoundHuman Plasma4.0 - 1400Not Reported[5]
N,N-didesmethyl-U-47700Human Plasma0.7 - 658Not Reported[5]

Table 2: Analytical Method Detection and Quantification Limits

AnalyteMethodMatrixLOD (ng/mL)LOQ (ng/mL)Source(s)
U-47700LC-MS/MSHuman Plasma0.050.1[5]
This compoundLC-MS/MSHuman Plasma0.050.1[5]
N,N-didesmethyl-U-47700LC-MS/MSHuman Plasma0.10.5[5]
U-47700LC-MS/MSAutopsy BloodNot Reported1[6]
This compoundLC-MS/MSAutopsy BloodNot Reported1[6]
N,N-didesmethyl-U-47700LC-MS/MSAutopsy BloodNot Reported1[6]

Experimental Protocols

Protocol 1: Quantification of U-47700 and its Metabolites in Blood/Plasma by SPE-LC-MS/MS

This protocol is a synthesis of methodologies described in the literature for the solid-phase extraction (SPE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][7]

1. Sample Preparation: Solid-Phase Extraction (SPE)

cluster_workflow Solid-Phase Extraction Workflow start Start: Plasma/Blood Sample (100 µL) add_is Add Internal Standard (e.g., U-47700-d6) and Buffer start->add_is spe_cartridge Load onto SPE Cartridge add_is->spe_cartridge wash Wash Cartridge to Remove Interferences spe_cartridge->wash elute Elute Analytes with Dichloromethane:Isopropanol (80:20, v/v) with 5% Ammonium Hydroxide wash->elute dry Dry Eluate Under Nitrogen elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

A generalized workflow for SPE.
  • Sample Pre-treatment: To 100 µL of plasma or blood, add an appropriate internal standard (e.g., U-47700-d6).[8] Buffer the sample before loading.[7]

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge to remove endogenous interferences.

  • Elution: Elute the analytes of interest using a suitable solvent mixture, such as dichloromethane:isopropyl alcohol (80:20, v/v) with 5% ammonium hydroxide.[7]

  • Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen.[7] Reconstitute the residue in a small volume of the initial mobile phase.[7]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: An Agilent 1200 or 1290 Infinity II liquid chromatograph or equivalent.[4][7]

  • Column: A Poroshell 120 C18 column (e.g., 100 x 3 mm, 2.7 µm particle size).[4]

  • Mobile Phase:

    • Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[4]

    • Phase B: Acetonitrile with 0.2% formic acid and 2 mM ammonium formate.[4]

  • Gradient: Isocratic conditions of 60% A and 40% B can be used.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer (e.g., Agilent 6410 or 6470) with an electrospray ionization (ESI) source operated in positive mode.[4][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • Monitored Transitions:

    • U-47700: e.g., m/z 329.0 → 284.0[8]

    • This compound: e.g., m/z 314.9 → 283.9[8]

    • N,N-didesmethyl-U-47700: e.g., m/z 301.0 → 172.9[8]

Protocol 2: In Vitro Metabolism using Human Liver Microsomes

This protocol is based on studies investigating the metabolic profile of U-47700.[1][9]

1. Incubation Procedure

  • Reaction Mixture: In an Eppendorf tube, combine 183 µL of 100 mM phosphate buffer, 2 µL of U-47700 solution, and 5 µL of 20 mg/mL human liver microsomes.[8]

  • Pre-incubation: Pre-incubate the mixture in a water bath for 5 minutes.[8]

  • Initiation: Initiate the reaction by adding 10 µL of 20 mM NADPH.[8]

  • Incubation: Incubate the samples for up to 90 minutes at 37°C with gentle agitation.[8]

  • Termination: Terminate the reaction by adding 200 µL of cold acetonitrile.[8]

  • Sample Processing: Vortex the samples and centrifuge at approximately 3000 rpm for five minutes.[8] The supernatant can then be analyzed by LC-MS/MS.

Discussion

The detection of this compound is a robust and reliable method for confirming exposure to U-47700, especially in cases where the parent drug is present at low or undetectable concentrations. The protocols outlined above provide a starting point for laboratories to develop and validate their own methods for the analysis of this important biomarker. The quantitative data presented can aid in the interpretation of analytical results. It is important to note that the concentration of U-47700 and its metabolites can vary widely depending on the dose, route of administration, and time since last use. Therefore, the presence of this compound should be considered as a qualitative indicator of U-47700 exposure. While this compound shows a lower in vitro μ-opioid receptor activation potential compared to the parent compound, its formation is a key indicator of U-47700 consumption.[10]

References

Troubleshooting & Optimization

Improving extraction efficiency of N-Desmethyl-U-47700 from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Desmethyl-U-47700 Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of this compound from complex matrices. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a primary metabolite of U-47700, a potent synthetic opioid.[1][2] Its extraction from complex biological matrices like blood, plasma, and urine is challenging due to its polarity, the low concentrations typically present, and the presence of numerous interfering endogenous compounds.[1][3] Effective extraction is crucial for accurate quantification in toxicological and forensic analyses.[3]

Q2: Which extraction technique is most recommended for this compound?

A2: Solid-Phase Extraction (SPE) is a highly effective and commonly cited method for extracting U-47700 and its metabolites, including this compound, from biological samples.[1][3] SPE offers superior sample cleanup compared to Liquid-Liquid Extraction (LLE), resulting in reduced matrix effects and improved analytical sensitivity, especially for LC-MS/MS analysis.[1][4] While LLE is a viable alternative, it may be less efficient and more labor-intensive.[5][6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also emerging as a simple and rapid alternative for synthetic opioids in various matrices.[7][8][9]

Q3: How can I minimize matrix effects during LC-MS/MS analysis?

A3: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples.[4][10] To minimize them, prioritize a robust sample cleanup procedure. Using an optimized SPE protocol is highly effective.[1] Additionally, ensure good chromatographic separation to resolve the analyte from co-eluting matrix components.[2] Employing deuterated internal standards, such as this compound-d3, can also help compensate for matrix effects and improve quantitative accuracy.[3]

Q4: What are typical recovery rates for this compound extraction?

A4: With an optimized SPE method, extraction recovery for this compound from plasma can be greater than 79%.[1] One study on autopsy blood samples reported extraction efficiencies for U-47700 and its metabolites ranging from 53.0% to 118%.[3] Recovery can vary significantly based on the matrix, extraction protocol, and specific parameters like solvent choice and pH.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery 1. Incorrect pH: The pH of the sample may not be optimal for analyte retention on the SPE sorbent.Ensure the sample is buffered to the correct pH before loading onto the SPE cartridge. For amine-containing compounds like this compound, a slightly basic pH can improve retention on some sorbents.[11][12]
2. Inappropriate SPE Sorbent: The chosen sorbent may not have the correct chemistry to retain the analyte effectively.Use a mixed-mode cation exchange SPE column, which is effective for extracting basic drugs from biological fluids.[13]
3. Inefficient Elution: The elution solvent may be too weak to desorb the analyte completely from the sorbent.Increase the strength of the elution solvent. For this compound, an elution solvent containing dichloromethane, isopropanol, and a small amount of ammonium hydroxide is effective.[2] Ensure the pH of the elution solvent is appropriate to neutralize the charge of the analyte for elution from ion-exchange sorbents.[11]
4. Sample Overload: The amount of sample or analyte loaded onto the SPE cartridge exceeds its capacity.Reduce the sample volume or use an SPE cartridge with a higher sorbent mass.[14]
High Matrix Effects / Ion Suppression 1. Insufficient Sample Cleanup: Endogenous materials (e.g., phospholipids, salts) are co-eluting with the analyte and interfering with ionization.[10]Incorporate an effective wash step in your SPE protocol. A wash with a moderately polar solvent can remove interferences without eluting the analyte.[11] Consider using SPE plates designed for phospholipid removal.[15]
2. Suboptimal Chromatography: The analyte is co-eluting with interfering compounds from the matrix.Optimize the LC gradient to achieve better separation between the analyte and matrix components.[2]
3. Inadequate Extraction Method: The chosen extraction method (e.g., simple protein precipitation) does not provide sufficient cleanup.Switch to a more rigorous cleanup method like SPE.[4] The QuEChERS method also includes a cleanup step (dSPE) that can be optimized to remove interferences.[8]
Poor Reproducibility (High %RSD) 1. Inconsistent SPE Technique: Variability in loading, washing, or elution flow rates, or allowing the sorbent bed to dry out inappropriately.Automate the SPE process if possible. If performing manually, ensure consistent flow rates and follow the protocol precisely, especially regarding steps where the sorbent must remain conditioned.[11][12]
2. Sample Inhomogeneity: The analyte is not uniformly distributed in the sample, particularly with tissue homogenates or postmortem blood.Ensure thorough vortexing or sonication of the sample before taking an aliquot for extraction.[5][16]
3. Use of Different Sample Lots: Variability between different sources or lots of biological matrix.Use a matrix-matched calibration curve and quality control samples prepared from the same matrix lot to ensure accuracy.[8]

Data Presentation

Table 1: Comparison of Extraction Method Performance for this compound and Parent Compound

AnalyteMatrixExtraction MethodRecovery (%)LOQ (ng/mL)Matrix Effect (%)Reference
This compound Human PlasmaSPE>790.1<5[1]
This compound Autopsy BloodSPE53.0 - 1181.054.0 - 119[3]
U-47700 Human PlasmaSPE>790.1<5[1]
U-47700 Autopsy BloodSPE53.0 - 1181.054.0 - 119[3]
U-47700 Human UrineDilute-and-ShootN/A1.0N/A[17]

Note: LOQ = Limit of Quantification. Matrix effect values <100% indicate ion suppression, while values >100% indicate ion enhancement. A value of <5% indicates minimal effect.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma[1][2]

This protocol is optimized for the extraction of U-47700 and its metabolites from plasma for LC-MS/MS analysis.

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add an appropriate internal standard (e.g., this compound-d3).

    • Add buffer solution to the sample.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge. (Note: The original study does not specify the exact conditioning solvents, but a typical procedure involves sequential washes with methanol and then water or buffer).

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge to remove interferences. (Note: The original study does not specify the wash solvent, but deionized water followed by a weak organic solvent like methanol is common).

  • Elution:

    • Elute the analytes with a solution of dichloromethane:isopropanol (80:20, v/v) containing 5% ammonium hydroxide.[2]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of mobile phase (e.g., 60:40 v/v mixture of 5 mM ammonium formate with 0.05% formic acid in water and 0.1% formic acid in methanol).[2]

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Modified QuEChERS Extraction from Blood[8][18]

This is a general protocol for novel psychoactive substances that can be adapted for this compound.

  • Sample Pre-treatment:

    • To 500 µL of blood in a centrifuge tube, add an appropriate internal standard.

    • Add 2 mL of a water:acetonitrile (1:1, v/v) solution.

  • Extraction (Salting Out):

    • Add 500 mg of a salt mixture (e.g., anhydrous MgSO4:NaOAc, 4:1).

    • Vortex vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a new tube containing dSPE sorbents.

    • A typical mixture includes 25 mg of primary secondary amine (PSA) to remove fatty acids and 75 mg of anhydrous MgSO4 to remove excess water.

    • Vortex for 30 seconds and centrifuge.

  • Final Steps:

    • Collect the cleaned supernatant.

    • Evaporate to dryness if necessary and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

G General SPE Workflow for this compound Sample Sample Collection (e.g., 100 µL Plasma) Pretreat Pre-treatment (Add IS and Buffer) Sample->Pretreat Load Sample Loading Pretreat->Load Condition SPE Cartridge Conditioning (e.g., Methanol, Water) Condition->Load Wash Wash Step (Remove Interferences) Load->Wash Elute Elution (e.g., DCM:IPA:NH4OH) Wash->Elute Evap Evaporation & Reconstitution Elute->Evap Analyze LC-MS/MS Analysis Evap->Analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

G Troubleshooting Low Analyte Recovery Start Start: Low Recovery Observed CheckLoad Analyte found in Load/Wash Fractions? Start->CheckLoad Cause1 Potential Cause: - Incorrect Sample pH - Wash Solvent Too Strong - Wrong Sorbent CheckLoad->Cause1 Yes CheckElution Analyte NOT found in Load/Wash Fractions CheckLoad->CheckElution No Solution1 Solution: - Adjust Sample/Wash pH - Use Weaker Wash Solvent - Select Appropriate Sorbent Cause1->Solution1 Cause2 Potential Cause: - Elution Solvent Too Weak - Incorrect Elution pH - Analyte Irreversibly Bound CheckElution->Cause2 Solution2 Solution: - Increase Elution Solvent Strength - Adjust Elution pH - Try a Different Sorbent Cause2->Solution2

References

Overcoming matrix effects in LC-MS/MS analysis of N-Desmethyl-U-47700

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Desmethyl-U-47700.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for the analysis of this compound?

A1: In LC-MS/MS, the "matrix" consists of all components within a biological sample (e.g., plasma, blood, urine) other than the analyte of interest.[1] Matrix effects occur when these co-eluting endogenous components, such as phospholipids, salts, and proteins, interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can cause ion suppression (signal loss) or ion enhancement (signal increase), leading to compromised accuracy, poor precision, and reduced sensitivity in quantitative results.[2][4][5] For a metabolite like this compound, which must be accurately measured often at low concentrations for pharmacokinetic and toxicological studies, mitigating these effects is critical for reliable data.

Q2: What are the common indicators of matrix effects in my LC-MS/MS data?

A2: The presence of matrix effects can be identified by several signs in your data, including:

  • Poor reproducibility between replicate injections of the same sample.

  • Inaccurate quantification , with results deviating significantly from expected concentrations.

  • Non-linear calibration curves , particularly when standards are prepared in a clean solvent instead of the matrix.

  • Inconsistent peak shapes or shifts in retention time for the analyte.

  • Noticeable suppression or enhancement of the analyte's peak area in a matrix sample compared to a neat standard solution.

Q3: How can I quantitatively assess the degree of matrix effect for this compound?

A3: The most common quantitative method is the post-extraction spiking approach .[2][6] This technique precisely measures the impact of the matrix on the analyte's signal. The matrix factor (MF) is calculated by comparing the peak response of the analyte spiked into an extracted blank matrix with the response of the analyte in a pure solvent. An ideal MF is close to 1.0, while values between 0.75 and 1.25 are often considered acceptable.[2] One study successfully validated a method where matrix effects for this compound were less than 5%, indicating minimal ion suppression or enhancement.[6]

Q4: What is the most effective sample preparation technique to minimize matrix effects for this analyte?

A4: While simple methods like protein precipitation (PPT) are fast, they often lead to significant matrix effects because they do not sufficiently remove interfering components like phospholipids.[1] For robust and sensitive analysis of this compound, Solid-Phase Extraction (SPE) is highly recommended.[3][6][7] SPE provides a much cleaner extract by selectively isolating the analyte from matrix interferences. An optimized SPE procedure has been shown to be highly effective for U-47700 and its metabolites in plasma.[6]

Q5: Which internal standard (IS) is best for compensating for matrix effects?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach to compensate for matrix effects.[3][4] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring that it experiences the same degree of ion suppression or enhancement. For the analysis of this compound, the corresponding deuterated analog, This compound-d3 , is the ideal internal standard.[7]

Q6: Can I simply dilute my sample to reduce matrix effects?

A6: Diluting the sample, often called the "dilute-and-shoot" approach, can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[4][8] However, this strategy also dilutes the analyte of interest, which can compromise the method's sensitivity and may not be feasible if the concentration of this compound is already near the lower limit of quantification (LLOQ).[4] This approach is more common for urine samples where analyte concentrations may be higher.[8] For plasma or whole blood, more selective sample preparation is generally required.

Troubleshooting Guide

Problem: Poor Reproducibility and Inaccurate Quantification

This is often a direct result of unmanaged matrix effects.

  • Possible Cause: Significant and variable ion suppression or enhancement caused by co-eluting matrix components.

  • Solution 1: Implement a More Effective Sample Preparation Method. If you are using a "dilute-and-shoot" or protein precipitation method, switch to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE is particularly effective at removing phospholipids and other interferences.[3][6]

  • Solution 2: Optimize Chromatographic Separation. Adjust your LC method to better separate this compound from the regions where matrix interference occurs. This can be achieved by using a different column chemistry (e.g., PFP instead of C18), altering the mobile phase composition, or modifying the gradient profile.[1][2][4]

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard. To compensate for unavoidable matrix effects, use this compound-d3 as the internal standard. This will significantly improve accuracy and precision as both the analyte and the IS will be affected similarly by the matrix.[7]

Problem: Low Signal Intensity and Poor Sensitivity (High LLOQ)

This issue is typically caused by ion suppression.

  • Possible Cause: Co-eluting endogenous compounds, especially phospholipids from plasma or blood, are suppressing the ionization of this compound in the MS source.

  • Solution 1: Enhance Sample Cleanup. The most effective way to combat ion suppression is to remove the interfering compounds before they enter the MS system. Implement a robust SPE protocol designed to remove phospholipids.

  • Solution 2: Adjust LC-MS/MS Interface and Source Parameters. While less effective than sample cleanup, optimizing the electrospray ionization (ESI) source parameters can sometimes help. Experiment with different flow rates, as a lower flow rate can sometimes reduce the severity of ion suppression. In some cases, switching to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial as it can be less susceptible to matrix effects than ESI.

Data and Parameters

Table 1: Example LC-MS/MS Method Validation Parameters for this compound

ParameterReported ValueMatrixSource
Limit of Detection (LOD)0.05 ng/mLHuman Plasma[6]
Limit of Quantification (LOQ)0.1 ng/mLHuman Plasma[6]
Linearity Range0.1 - 100 ng/mLHuman Plasma[6]
Matrix Effect< 5%Human Plasma[6]
Matrix Effect54.0 - 119%Blood[7]
Extraction Recovery> 79%Human Plasma[6]
Extraction Efficiency53.0 - 118%Blood[7]

Note: The contrasting matrix effect values highlight the critical impact of the chosen sample preparation and analytical method.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterExample Value
LC ColumnC18 or PFP (e.g., 2.1 x 150 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Ionization ModeESI Positive
MRM Transition (Precursor > Product)314.9 > 283.9 m/z[9]
Internal StandardThis compound-d3

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Blood

This protocol is a general guideline for a mixed-mode cation exchange SPE, suitable for basic compounds like this compound.

  • Sample Pre-treatment:

    • To 0.5 mL of plasma or blood, add the internal standard (this compound-d3).

    • Add 0.5 mL of 4% phosphoric acid to precipitate proteins and acidify the sample.

    • Vortex for 30 seconds, then centrifuge at >3000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a polymeric mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 2 mL of methanol followed by 2 mL of water. Ensure the sorbent does not go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M acetic acid to remove polar interferences.

    • Wash the cartridge with 2 mL of methanol to remove lipids and other non-polar interferences.

  • Elution:

    • Elute this compound and the internal standard using 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visual Workflows

SPE_Workflow cluster_sample cluster_spe SPE Cartridge Steps start Start: Plasma/Blood Sample pretreatment 1. Add IS 2. Acidify (4% H3PO4) 3. Vortex & Centrifuge start->pretreatment supernatant Collect Supernatant pretreatment->supernatant load Load Supernatant onto SPE Cartridge supernatant->load conditioning SPE Conditioning: 1. Methanol 2. Water conditioning->load wash1 Wash 1: 0.1 M Acetic Acid load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute: 5% NH4OH in Methanol wash2->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject for LC-MS/MS Analysis reconstitute->end

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting_Workflow start Issue: Poor Reproducibility or Inaccurate Results assess_me Quantitatively Assess Matrix Effect (ME) start->assess_me check_me Is ME Significant and/or Variable? assess_me->check_me check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? check_me->check_is  Yes improve_cleanup Improve Sample Cleanup: Switch from PPT to SPE check_me->improve_cleanup No (but still poor) implement_is Implement SIL-IS (e.g., this compound-d3) check_is->implement_is No check_is->improve_cleanup  Yes revalidate Re-evaluate Method Performance implement_is->revalidate optimize_lc Optimize Chromatography to Separate from Interference improve_cleanup->optimize_lc optimize_lc->revalidate

Caption: Troubleshooting logic for addressing matrix effect-related issues.

References

Technical Support Center: N-Desmethyl-U-47700 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of N-Desmethyl-U-47700 in various biological samples during storage. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for blood samples containing this compound?

A1: For short-term storage (up to 3 weeks), refrigeration at +3°C to +4°C is suitable. For long-term storage, freezing at -20°C or -30°C is recommended to ensure the stability of this compound.[1][2] Studies have shown that this compound in blood is highly stable for at least 21 days, even at ambient temperature (+20°C).[1] For storage periods extending to 36 weeks, frozen conditions are preferable to preserve analyte stability, especially at low concentrations.[2]

Q2: How stable is this compound in tissue samples?

A2: this compound has been shown to have low-to-moderate concentration changes in postmortem tissue samples stored at room temperature for up to 72 hours.[1] For analytical purposes, it is common practice to store tissue samples such as liver and brain frozen at -20°C prior to analysis.[3][4]

Q3: Is this compound stable in urine samples?

A3: While this compound is a major metabolite of U-47700 found in urine, detailed quantitative stability studies over various storage times and temperatures are not extensively documented in the available scientific literature.[5] However, U-47700 has been reported to be stable in urine at room temperature for 16 hours, refrigerated for 72 hours, and frozen at -15°C for 28 days. Given the stability of the parent compound, similar stability for its N-desmethyl metabolite can be expected, but should be empirically verified for long-term studies.

Q4: What is the impact of preservatives, like sodium fluoride, on the stability of this compound?

A4: The direct impact of common preservatives such as sodium fluoride on the stability of this compound has not been specifically detailed in the reviewed literature. However, the general use of preservatives is a standard practice in forensic toxicology to prevent degradation of analytes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Analyte concentration is lower than expected in blood samples. Sample degradation due to improper storage.Ensure samples are stored refrigerated (+3°C to +4°C) for short-term and frozen (-20°C or below) for long-term storage.[1][2] Avoid repeated freeze-thaw cycles.
Inconsistent results between replicate samples. Non-homogenous sample; analyte instability during sample preparation.Thoroughly vortex samples before aliquoting. Minimize the time samples are at room temperature during preparation.
Interference peaks observed during LC-MS/MS analysis. Matrix effects from the biological sample.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to improve sample cleanup. Ensure chromatographic separation is adequate to resolve the analyte from interfering compounds.[1]

Quantitative Data Summary

The stability of this compound in biological samples has been evaluated under various conditions. The following tables summarize the available quantitative data.

Table 1: Stability of this compound in Whole Blood

Storage TemperatureDurationAnalyte StabilityReference
-30°C21 daysHigh Stability[1]
+3°C21 daysHigh Stability[1]
+20°C (Ambient)21 daysHigh Stability[1]
Refrigerated36 weeksGenerally Stable (66%-118% recovery for parent U-47700)[2]
Frozen36 weeksGenerally Stable (66%-118% recovery for parent U-47700)[2]
Room Temperature2 weeksStable (77%-120% recovery for parent U-47700)[2]
+35°C14 daysGenerally Stable (75%-109% recovery for parent U-47700)[2]

Table 2: Stability of this compound in Postmortem Pig Tissues

Storage TemperatureDurationObservationReference
Room Temperature72 hoursLow-to-moderate concentration changes[1]

Experimental Protocols

Methodology for the Quantification of this compound in Whole Blood by LC-MS/MS [1]

  • Sample Preparation:

    • Fortify 1 mL of blank blood with known amounts of this compound for calibration standards and quality control samples.

    • Use this compound-d3 as the internal standard.

  • Extraction (Solid-Phase Extraction - SPE):

    • The detailed SPE procedure is not explicitly stated in the provided text, but it is a common method for extracting drugs from biological matrices. A general procedure would involve conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte.

  • Chromatographic Separation (LC):

    • Column: Poroshell 120 C18 (100 x 3 mm i.d., 2.7 µm particle size).

    • Mobile Phase: Isocratic elution with 60% mobile phase A and 40% mobile phase B (the specific compositions of A and B are not detailed but are typically aqueous and organic phases, respectively).

    • Flow Rate: 0.5 mL/min.

    • Total Acquisition Time: 3 min.

  • Detection (Tandem Mass Spectrometry - MS/MS):

    • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Metabolic_Pathway Metabolic Pathway of U-47700 U47700 U-47700 NDesmethyl This compound U47700->NDesmethyl N-Demethylation NNDidesmethyl N,N-Didesmethyl-U-47700 NDesmethyl->NNDidesmethyl N-Demethylation

Caption: Metabolic pathway of U-47700.

Experimental_Workflow Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection 1. Biological Sample Collection (Blood, Urine, Tissue) Spiking 2. Spiking with Internal Standard (this compound-d3) SampleCollection->Spiking SPE 3. Solid-Phase Extraction (SPE) Spiking->SPE LCMSMS 4. LC-MS/MS Analysis SPE->LCMSMS DataProcessing 5. Data Processing and Quantification LCMSMS->DataProcessing

Caption: Experimental workflow for analysis.

References

Technical Support Center: Chromatographic Separation of U-47700 and its N-desmethyl Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of the synthetic opioid U-47700 and its primary N-desmethyl metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of U-47700, and why is its separation important?

A1: The primary metabolite of U-47700 is N-desmethyl-U-47700.[1] Separating U-47700 from its N-desmethyl metabolite is crucial for accurately quantifying the parent drug and understanding its metabolic profile in toxicological and pharmacokinetic studies. In some cases, demethylated metabolites are the dominant markers of U-47700 use in urine samples.[2]

Q2: What type of analytical technique is most suitable for the separation and detection of U-47700 and its N-desmethyl metabolite?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective method for the analysis of U-47700 and its metabolites in biological samples.[3][4] LC-QToF (Quadrupole Time-of-Flight) has also been used for the identification of the parent drug and its metabolites.[5][6][7][8]

Q3: What are the typical matrices in which U-47700 and its metabolites are analyzed?

A3: U-47700 and its metabolites are frequently analyzed in biological matrices such as blood, plasma, serum, and urine.[5][9][10]

Q4: What are the expected retention times for U-47700 and this compound?

A4: Retention times can vary based on the specific chromatographic conditions. However, one study reported retention times of approximately 8.5 minutes for U-47700 and 8.3 minutes for this compound using a Thermo Scientific BDS HYPERSIL C18 column.[11]

Troubleshooting Guide

Issue 1: Poor separation or co-elution of U-47700 and this compound.

  • Question: I am observing poor resolution between the peaks for U-47700 and its N-desmethyl metabolite. What are the likely causes and solutions?

  • Answer:

    • Mobile Phase Composition: The organic modifier (acetonitrile or methanol) and the aqueous phase (including additives like formic acid and ammonium formate) composition is critical.

      • Solution: Try adjusting the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds. You can also experiment with small changes in the concentration of formic acid or ammonium formate to alter the ionization and retention characteristics of the analytes.

    • Column Chemistry: The choice of stationary phase is important. A C18 column is commonly used, but performance can vary between manufacturers.

      • Solution: If adjusting the mobile phase is not effective, consider trying a different C18 column from another brand or a column with a different particle size. For example, columns with smaller particle sizes (e.g., 2.6 µm or 2.7 µm) can provide higher efficiency and better resolution.[3][8]

    • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

      • Solution: Increasing the column temperature can sometimes improve peak shape and resolution. A typical starting point is 40-45°C.[8][11]

Issue 2: Low signal intensity or poor sensitivity for one or both analytes.

  • Question: I am struggling to achieve the desired limit of detection (LOD) for U-47700 and its metabolite. How can I improve sensitivity?

  • Answer:

    • Sample Preparation: Inefficient extraction from the matrix can lead to low analyte recovery.

      • Solution: Solid-phase extraction (SPE) is a commonly used and effective method for extracting U-47700 and its metabolites from biological matrices.[3][10] Ensure your SPE protocol is optimized for these compounds.

    • Mass Spectrometer Source Conditions: The electrospray ionization (ESI) source parameters need to be optimized for your specific instrument and analytes.

      • Solution: Perform a tuning and optimization of the ESI source parameters, including ion spray voltage, nebulizer gas pressure, and source temperature, to maximize the signal for U-47700 and its N-desmethyl metabolite.

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analytes.

      • Solution: Improve your sample cleanup procedure. If matrix effects are still significant, consider using a deuterated internal standard to compensate for signal suppression.

Issue 3: Peak tailing or fronting.

  • Question: My chromatographic peaks for U-47700 are showing significant tailing. What could be the cause?

  • Answer:

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Try diluting your sample and reinjecting.

    • Secondary Interactions: The analytes may be interacting with active sites on the column packing material.

      • Solution: Ensure your mobile phase pH is appropriate for the analytes. The addition of a small amount of an amine modifier to the mobile phase can sometimes reduce peak tailing for basic compounds. Also, check if your column is still performing well; it may need to be replaced.

    • Extra-column Dead Volume: Excessive dead volume in the system (e.g., from tubing or connections) can cause peak broadening and tailing.

      • Solution: Check all your fittings and connections to ensure they are properly made and minimize the length and diameter of connecting tubing where possible.

Experimental Protocols

Below is a summarized experimental protocol for the chromatographic separation of U-47700 and its N-desmethyl metabolite based on published methods.

Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol, followed by distilled water and a buffer (e.g., carbonate buffer, pH 9.3).[3]

  • Load the pre-treated sample (e.g., blood supernatant) onto the SPE cartridge.[3]

  • Wash the cartridge with the buffer to remove impurities.[3]

  • Dry the cartridge under vacuum.[3]

  • Elute the analytes with a suitable solvent mixture (e.g., 1 M acetic acid in methanol).[3]

  • Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[3]

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column is commonly used. Examples include:

    • Poroshell 120 C18 (100 x 3 mm, 2.7 µm)[3]

    • Phenomenex Kinetex C18 (100 mm × 3.0 mm, 2.6 µm)[8]

    • Thermo Scientific BDS HYPERSIL C18 (100 × 3 mm, 3 µm)[11]

  • Mobile Phase:

    • Phase A: Water with additives such as 0.1-0.2% formic acid and 2 mM ammonium formate.[3][8][11]

    • Phase B: Acetonitrile or methanol with similar additives.[3][8]

  • Flow Rate: Typically in the range of 0.5 - 0.8 mL/min.[3][8]

  • Column Temperature: Maintained around 40-45°C.[8][11]

  • Injection Volume: Typically 10 µL.[3][8]

  • MS Detector: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[3]

Quantitative Data Summary

ParameterU-47700This compoundReference
Retention Time (min) ~8.5~8.3[11]
Limit of Detection (LOD) in plasma (ng/mL) 0.050.05[12]
Limit of Quantification (LOQ) in plasma (ng/mL) 0.10.1[12]
Linear Range in plasma (ng/mL) 0.1 - 1000.1 - 100[12]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Blood/Urine) SPE Solid-Phase Extraction Sample->SPE Loading Elution Elution & Reconstitution SPE->Elution Washing LC LC Separation (C18 Column) Elution->LC Injection MS MS/MS Detection (ESI+) LC->MS Ionization Data Data Acquisition & Analysis MS->Data

Caption: Experimental workflow for the analysis of U-47700.

Troubleshooting_Guide cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions PoorSep Poor Separation / Co-elution MobilePhase Incorrect Mobile Phase PoorSep->MobilePhase ColumnIssue Column Problem PoorSep->ColumnIssue TempIssue Suboptimal Temperature PoorSep->TempIssue LowSignal Low Signal / Poor Sensitivity SamplePrep Inefficient Sample Prep LowSignal->SamplePrep MS_Settings Poor MS Settings LowSignal->MS_Settings MatrixEffect Matrix Effects LowSignal->MatrixEffect BadPeak Peak Tailing / Fronting Overload Column Overload BadPeak->Overload SecondaryInt Secondary Interactions BadPeak->SecondaryInt DeadVolume Extra-column Dead Volume BadPeak->DeadVolume AdjustGradient Adjust Gradient MobilePhase->AdjustGradient ChangeColumn Change Column ColumnIssue->ChangeColumn AdjustTemp Adjust Temperature TempIssue->AdjustTemp OptimizeSPE Optimize SPE SamplePrep->OptimizeSPE TuneMS Tune MS Source MS_Settings->TuneMS ImproveCleanup Improve Cleanup MatrixEffect->ImproveCleanup DiluteSample Dilute Sample Overload->DiluteSample SecondaryInt->ChangeColumn CheckSystem Check System Connections DeadVolume->CheckSystem

Caption: Troubleshooting logic for chromatographic issues.

References

Optimizing mass spectrometer parameters for N-Desmethyl-U-47700 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometer parameters for the detection of N-Desmethyl-U-47700, the primary metabolite of the novel synthetic opioid U-47700.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to detect it?

A1: this compound is the primary metabolite of the synthetic opioid U-47700.[1][2][3] Its detection is crucial in forensic and clinical toxicology to confirm exposure to U-47700, as the parent compound may be rapidly metabolized and present at low concentrations.[4] Monitoring for this compound can provide a longer detection window and a more reliable indication of intake.[4]

Q2: What are the typical mass transitions (MRM) for this compound?

A2: The most commonly used precursor ion for this compound in positive electrospray ionization (ESI+) is m/z 315. Product ions can vary, but a common transition is m/z 314.9 → 283.9.[5] It is always recommended to optimize transitions on your specific instrument.

Q3: What type of mass spectrometry is best suited for this compound analysis?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the detection and quantification of this compound due to its high sensitivity and specificity.[6][7][8] This technique allows for the separation of the analyte from matrix components and provides confident identification through fragmentation analysis.

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Signal for this compound

Possible Cause 1: Suboptimal Ionization Source Parameters

  • Solution: Ensure that the electrospray ionization (ESI) source is operating in positive ion mode. Optimize key parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for this compound. Refer to the parameter tables below for typical starting points.[9][10]

Possible Cause 2: Incorrect Mass Transitions (MRM)

  • Solution: Verify that the correct precursor and product ions are selected for this compound (e.g., 314.9/283.9).[5] If possible, perform an infusion of an this compound standard to determine the optimal precursor ion and to identify the most intense and specific product ions on your instrument.

Possible Cause 3: Inefficient Chromatographic Separation

  • Solution: Evaluate your liquid chromatography (LC) method. Ensure that the mobile phase composition and gradient are appropriate for retaining and eluting this compound. A C18 column is commonly used for this analysis.[9][10] Poor peak shape can lead to a lower signal-to-noise ratio.

Issue 2: High Background Noise or Interferences

Possible Cause 1: Matrix Effects

  • Solution: Biological samples like urine or blood can cause ion suppression or enhancement. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample and reduce matrix effects.[11] Using a deuterated internal standard (e.g., this compound-d3) can also help to compensate for these effects.[9]

Possible Cause 2: Contamination

  • Solution: Contamination from the LC system, solvents, or sample collection tubes can lead to high background noise. Flush the LC system thoroughly and use high-purity solvents (e.g., LC-MS grade). Analyze a solvent blank to identify potential sources of contamination.

Issue 3: Inconsistent or Non-Reproducible Results

Possible Cause 1: Sample Degradation

  • Solution: While U-47700 and its metabolites have been shown to be relatively stable in blood samples, improper storage conditions can lead to degradation.[9] Ensure samples are stored properly (e.g., frozen) until analysis.

Possible Cause 2: Inconsistent Sample Preparation

  • Solution: Variability in sample preparation, particularly with manual methods like SPE, can lead to inconsistent recoveries. Automating the sample preparation process where possible or ensuring consistent technique is crucial.

Optimized Mass Spectrometer Parameters

The following tables summarize typical starting parameters for the analysis of this compound by LC-MS/MS. Note that optimal values may vary between different instruments.

Table 1: Mass Spectrometry Parameters

ParameterTypical ValueReference
Ionization ModeESI Positive[9][10]
Capillary Voltage3.5 - 4.0 kV[9][10][12]
Vaporizing/Gas Temperature350 °C[9][10][12]
Nebulizing Gas Pressure40 psi[9][10]
Drying Gas Flow9 - 12 L/min[9][10][12]
Dwell Time200 ms[5]

Table 2: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
This compound314.9283.9[5]
U-47700 (Parent)329.0284.0[5]
N,N-didesmethyl-U-47700301.0172.9[5]
U-47700-d6 (Internal Standard)336.0286.0[5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol based on methods for synthetic opioids and may require optimization for your specific matrix.

  • Sample Pre-treatment: To 1 mL of urine or blood, add an internal standard (e.g., this compound-d3).

  • Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile).

  • Elution: Elute the analytes with 2 mL of a basic organic solvent (e.g., 2% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Caption: General workflow for the analysis of this compound.

Troubleshooting Troubleshooting Logic for Poor Sensitivity Start Issue: Poor/No Signal Check_MS Check MS Parameters? Start->Check_MS Check_LC Check LC/Peak Shape? Check_MS->Check_LC No Sol_MS Optimize Source Parameters Verify MRM Transitions Check_MS->Sol_MS Yes Check_Sample_Prep Review Sample Prep? Check_LC->Check_Sample_Prep No Sol_LC Optimize LC Gradient Check for Column Issues Check_LC->Sol_LC Yes Sol_Sample_Prep Verify Extraction Recovery Check for Matrix Effects Check_Sample_Prep->Sol_Sample_Prep Yes Resolved Issue Resolved Check_Sample_Prep->Resolved No Sol_MS->Resolved Sol_LC->Resolved Sol_Sample_Prep->Resolved

Caption: Troubleshooting flowchart for poor sensitivity issues.

References

Troubleshooting poor peak shape in N-Desmethyl-U-47700 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of N-Desmethyl-U-47700, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods for the analysis of this compound?

A1: The analysis of this compound, along with its parent compound U-47700 and other metabolites, is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] Reverse-phase chromatography is the predominant separation technique.

Q2: What is this compound?

A2: this compound is a primary metabolite of U-47700, a potent synthetic opioid.[1][2][4] Its detection is crucial in forensic and clinical toxicology to confirm exposure to U-47700.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, including tailing, fronting, or splitting, can significantly impact the accuracy and precision of this compound quantification. This guide provides a systematic approach to identify and resolve these issues.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for amine-containing compounds like this compound, often appearing as an asymmetrical peak with a drawn-out trailing edge.

Possible Causes and Solutions:

  • Secondary Interactions with Residual Silanols: this compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[5][6][7]

    • Solution 1: Mobile Phase Modification: Add a competitive base or an acidic modifier to the mobile phase.

      • Acidic Modifier: Incorporating formic acid (typically 0.1%) into both aqueous and organic mobile phases can protonate the analyte and suppress silanol interactions.[8]

      • Buffer Addition: Using a buffer, such as ammonium formate, can help maintain a consistent pH and mask silanol groups.[9][10]

    • Solution 2: Column Selection:

      • End-capped Columns: Utilize columns that are thoroughly end-capped to minimize the number of accessible silanol groups.[10]

      • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with a biphenyl or pentafluorophenyl (PFP) chemistry, which can offer different selectivity and reduced silanol interactions.[8]

  • Metal Surface Interactions: The amine group in this compound can chelate with metal ions in the stainless-steel components of the LC system (e.g., frits, tubing), causing peak tailing.[5]

    • Solution: System Passivation: Injecting a solution of a chelating agent like EDTA can help to passivate the system.[7]

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[5][10]

    • Solution: Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, column overload was a likely contributor.[10][11]

Issue 2: Peak Fronting

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common but can still occur.

Possible Causes and Solutions:

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[5][12]

    • Solution: Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.[13] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.

  • Column Collapse or Void: A physical change in the column bed can lead to distorted peak shapes.

    • Solution: Replace the Column: If other troubleshooting steps fail, the column may be irreversibly damaged and should be replaced.[5]

Issue 3: Peak Splitting or Broadening

Split or broad peaks can indicate a variety of issues with the chromatographic system or method.

Possible Causes and Solutions:

  • Insufficient Column Equilibration: In gradient elution, if the column is not properly equilibrated with the initial mobile phase conditions before injection, it can lead to peak shape issues.[8]

    • Solution: Ensure Adequate Equilibration: Increase the column equilibration time between runs. Monitor the column pressure to ensure it has stabilized before the next injection.[8]

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[5]

    • Solution: Minimize Tubing Length and Diameter: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

  • Contamination: A buildup of contaminants on the column or in the system can interfere with the chromatography.

    • Solution: Column Washing and Guard Column: Implement a robust column washing procedure. The use of a guard column can help protect the analytical column from contaminants.

Experimental Protocols and Data

Table 1: Example LC-MS/MS Parameters for this compound Analysis
ParameterCondition 1Condition 2
Column Poroshell 120 C18 (100 x 3 mm, 2.7 µm)[14]Accucore PFP (50 x 2.1 mm, 2.6 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol[8]
Gradient Isocratic: 60% A, 40% B[14]Gradient from 100% aqueous[8]
Flow Rate 0.5 mL/min[14]Not Specified
Injection Volume Not Specified10 µL[8]
Column Temp. Not SpecifiedNot Specified
Table 2: Quantitative Data from a Validated Method for U-47700 and its Metabolites[1]
AnalyteLOD (ng/mL)LOQ (ng/mL)Linear Range (ng/mL)
U-477000.050.10.1 - 100
This compound 0.05 0.1 0.1 - 100
N,N-Didesmethyl-U-477000.10.50.5 - 100

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Peak_Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_tailing Is the peak tailing? start->check_tailing start->check_tailing start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_cause1 Secondary Silanol Interactions check_tailing->tailing_cause1 Yes tailing_cause2 Column Overload check_tailing->tailing_cause2 Yes tailing_cause3 Metal Interactions check_tailing->tailing_cause3 Yes check_splitting Is the peak split or broad? check_fronting->check_splitting No fronting_cause1 Sample Solvent Stronger than Mobile Phase check_fronting->fronting_cause1 Yes splitting_cause1 Insufficient Column Equilibration check_splitting->splitting_cause1 Yes splitting_cause2 Extra-Column Volume check_splitting->splitting_cause2 Yes general_solution Check for Column Contamination or Degradation. Clean or Replace Column. check_splitting->general_solution No tailing_solution1a Add/Increase Acidic Modifier (e.g., 0.1% Formic Acid) tailing_cause1->tailing_solution1a tailing_solution1b Use Buffered Mobile Phase (e.g., Ammonium Formate) tailing_cause1->tailing_solution1b tailing_solution1c Use End-capped or Alternative Phase Column tailing_cause1->tailing_solution1c tailing_solution1a->general_solution tailing_solution1b->general_solution tailing_solution1c->general_solution tailing_solution2 Dilute Sample tailing_cause2->tailing_solution2 tailing_solution2->general_solution tailing_solution3 Passivate System (EDTA) tailing_cause3->tailing_solution3 tailing_solution3->general_solution fronting_solution1 Dissolve Sample in Initial Mobile Phase fronting_cause1->fronting_solution1 fronting_solution1->general_solution splitting_solution1 Increase Equilibration Time splitting_cause1->splitting_solution1 splitting_solution1->general_solution splitting_solution2 Optimize Tubing and Connections splitting_cause2->splitting_solution2 splitting_solution2->general_solution

Caption: A flowchart for troubleshooting poor peak shape in chromatography.

References

Technical Support Center: N-Desmethyl-U-47700 ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Desmethyl-U-47700 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in your sample, other than the analyte of interest, interfere with the ionization of this compound in the ESI source.[1][2] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility.[2][3] When analyzing biological matrices like plasma, urine, or blood, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[1]

Q2: What are the typical signs that ion suppression is affecting my assay?

A2: Common indicators of ion suppression include:

  • Poor reproducibility of results between samples.

  • Inaccurate quantification, often showing lower than expected concentrations.

  • Non-linear calibration curves.

  • A noticeable decrease in assay sensitivity.[4]

  • Inconsistent peak areas for quality control (QC) samples, especially when using different batches of a biological matrix.[4]

Q3: How can I definitively test for the presence of ion suppression?

A3: There are two primary methods for assessing ion suppression:

  • Post-Column Infusion: This qualitative technique helps identify at what points during your chromatographic run ion suppression occurs.[1][4] A solution of this compound is continuously infused into the mass spectrometer (after the LC column) while a blank, extracted matrix sample is injected. A dip in the constant baseline signal for your analyte indicates the presence of co-eluting matrix components that cause suppression.[2][4]

  • Quantitative Post-Extraction Spike: This method quantifies the extent of ion suppression.[5] You compare the signal response of this compound spiked into a blank matrix after the extraction process to the response of a pure standard solution at the same concentration. A significantly lower signal in the matrix sample confirms ion suppression.[2][3]

Troubleshooting Guide

Issue 1: Low and inconsistent signal for this compound.

This is the most common problem and is often directly related to ion suppression from matrix components. The solution involves a systematic approach focusing on sample preparation and chromatography.

Solution A: Enhance Sample Preparation

The goal of sample preparation is to remove interfering matrix components before the sample is injected into the LC-MS system.[6][7] For complex matrices like plasma or urine, a simple "dilute-and-shoot" method is often insufficient and can lead to significant ion suppression.[7]

Recommended Protocols:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. It selectively retains the analyte on a sorbent while impurities are washed away.[8] A validated LC-MS/MS method for U-47700 and its metabolites, including this compound, successfully used an optimized SPE procedure, which resulted in matrix effects of less than 5% and an extraction recovery of over 79%.[9]

  • Liquid-Liquid Extraction (LLE): LLE separates analytes from matrix components based on their differential solubility in two immiscible liquids.[8] It can provide very clean extracts but may require careful optimization to ensure high recovery of your analyte.[3][5]

  • Phospholipid Removal: Phospholipids are a major cause of ion suppression in plasma and serum samples. Specialized sample preparation products, such as HybridSPE or other phospholipid removal plates, can be used to specifically target and remove these interfering compounds.[5]

Experimental Protocol: Example Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: Add 1.0 mL of whole blood to 4.0 mL of a phosphate-buffered saline (PBS) solution.[10] Spike the sample with an appropriate internal standard (ideally a stable isotope-labeled version of this compound).

  • Conditioning: Condition a mixed-mode or polymeric SPE cartridge by washing with methanol followed by water or an appropriate buffer.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in water) to remove salts and other polar interferences.

  • Elution: Elute this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.[3]

Solution B: Optimize Chromatographic Separation

If sample cleanup is insufficient, improving the chromatographic separation can prevent the co-elution of this compound with matrix interferences.[2]

  • Column Choice: Utilize a high-efficiency column, such as a sub-2 µm particle size C18 or a biphenyl phase column, which can provide better separation for opioid-like compounds.[10]

  • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between your analyte and the regions of the chromatogram where ion suppression occurs (identified via post-column infusion).[3]

  • Mobile Phase Modifiers: The choice of mobile phase additive can impact ionization efficiency. For positive mode ESI, 0.1% formic acid is a common and effective choice.[2][11] Avoid non-volatile buffers.

Table 1: Comparison of Sample Preparation Techniques
TechniqueSelectivity & CleanupAnalyte RecoveryThroughputKey Consideration
Dilute-and-Shoot Low (no removal of matrix)[7]HighHighOnly suitable for simple matrices or when high sensitivity is not required.[8]
Protein Precipitation (PPT) Moderate (removes proteins)Good, but risk of analyte loss by co-precipitation.[2]HighDoes not effectively remove phospholipids or salts.[5]
Liquid-Liquid Extraction (LLE) HighVariable, requires optimization.[3]Low to MediumCan be labor-intensive; provides clean extracts.[5][8]
Solid-Phase Extraction (SPE) Very HighHigh (>79% reported for U-47700 metabolites).[9]MediumHighly effective at removing interferences and concentrating the analyte.[8]
Issue 2: Signal is still suppressed after sample prep and chromatography optimization.

In cases where ion suppression persists, modifying the MS ionization source or using a robust calibration strategy is necessary.

Solution A: Optimize ESI Source Parameters

Fine-tuning the ESI source parameters can sometimes help to minimize ion suppression by improving the desolvation and ionization of the analyte relative to the interfering compounds.[3]

  • Nebulizing Gas Pressure: Controls the size of the droplets. Higher pressure leads to smaller droplets and more efficient desolvation, but excessive pressure can cause ion suppression. A typical starting range is 20–60 psi.[11]

  • Drying Gas Temperature & Flow: Aids in solvent evaporation. Higher temperatures can improve ionization but may degrade thermally sensitive compounds. A typical starting range is 250–450°C.[11]

  • Capillary Voltage: This voltage drives the electrospray. An optimal voltage is crucial; if it's too high, it can cause fragmentation or signal instability. A typical range is 3–5 kV for positive ion mode.[11][12]

Table 2: Typical ESI Source Parameters for Optimization
ParameterTypical Range (Positive Mode)Effect on Signal
Capillary Voltage 3.0 - 5.0 kVToo low results in poor ionization; too high can cause fragmentation.[11]
Nebulizer Gas (N₂) Pressure 20 - 60 psiAffects droplet size and ionization efficiency.[11]
Drying Gas Temperature 250 - 450 °CAids solvent evaporation; too high can cause analyte degradation.[11]
Drying Gas Flow 5 - 15 L/minAssists in desolvation of ions.
Solution B: Implement a Robust Calibration Strategy

When matrix effects cannot be completely eliminated, a calibration strategy that compensates for the signal loss is essential.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. A SIL-IS (e.g., this compound-d5) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte to the SIL-IS, the matrix effect is normalized, leading to accurate quantification.[13]

  • Matrix-Matched Calibration: If a SIL-IS is not available, prepare calibration standards in a blank matrix extract that is identical to the samples being analyzed. This ensures that the standards and samples experience similar matrix effects.

Visual Guides

Troubleshooting_Workflow start Problem: Low / Inconsistent This compound Signal check_suppression Assess Ion Suppression (Post-Column Infusion / Post-Extraction Spike) start->check_suppression optimize_sp Optimize Sample Preparation check_suppression->optimize_sp Suppression Detected optimize_lc Optimize Chromatography optimize_sp->optimize_lc end_goal Result: Accurate & Reproducible Quantification optimize_sp->end_goal optimize_ms Optimize MS Source Parameters optimize_lc->optimize_ms optimize_lc->end_goal use_is Use Stable Isotope-Labeled Internal Standard optimize_ms->use_is optimize_ms->end_goal use_is->end_goal

Caption: A logical workflow for troubleshooting ion suppression.

SPE_Workflow cluster_spe SPE Cartridge Steps start Sample (e.g., Plasma, Urine) pretreat Pre-treatment (Dilution, Add IS) start->pretreat load 2. Load Sample pretreat->load condition 1. Condition SPE Cartridge (Methanol, Water) condition->load wash 3. Wash Interferences (Weak Solvent) load->wash elute 4. Elute Analyte (Strong Solvent) wash->elute drydown 5. Evaporate & Reconstitute elute->drydown analysis LC-MS Analysis drydown->analysis

Caption: A typical workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: N-Desmethyl-U-47700 Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Desmethyl-U-47700 reference standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important as a reference standard?

This compound is the primary metabolite of the potent synthetic opioid U-47700.[1][2] As a reference standard, it is crucial for forensic and clinical toxicology to accurately identify and quantify this metabolite in biological samples, which can confirm the ingestion of the parent compound, U-47700.[3][4]

Q2: What are the typical specifications for a high-purity this compound reference standard?

High-purity this compound reference standards are essential for accurate analytical measurements.[5][6] Key specifications from a certificate of analysis are summarized below.

Data Presentation

Table 1: Example Certificate of Analysis for this compound Reference Standard

ParameterSpecificationMethod
Purity≥98%LC-MS/MS, GC-MS
Chemical FormulaC₁₅H₂₀Cl₂N₂O-
Molecular Weight315.2 g/mol -
AppearanceNeat solidVisual Inspection
Storage-20°C-
Stability≥ 4 yearsAccelerated Stability Study

Q3: What analytical techniques are most suitable for the purity analysis of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the "golden standard" for the quantitative analysis of novel synthetic opioids and their metabolites, including this compound, due to its high sensitivity and selectivity.[7] Gas chromatography-mass spectrometry (GC-MS) is also a widely used and effective technique.[1][8] For structural confirmation and elucidation, nuclear magnetic resonance (NMR) spectroscopy is invaluable.[2][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis

Possible Causes:

  • Column Overload: Injecting too high a concentration of the reference standard can lead to peak tailing.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.

Solutions:

  • Reduce Injection Concentration: Prepare a more dilute solution of the this compound reference standard.

  • Optimize Mobile Phase: Adjust the pH of the mobile phase. For amine-containing compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.

  • Use a High-Quality Column: Employ a column with good end-capping to minimize secondary interactions.

  • Column Washing and Replacement: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.

Issue 2: Inconsistent or Low Signal Intensity in Mass Spectrometry

Possible Causes:

  • Ion Suppression/Enhancement: Components of the mobile phase or contaminants can interfere with the ionization of this compound in the mass spectrometer source.

  • Incorrect MS Parameters: The settings for the ion source (e.g., temperature, gas flow) and the mass analyzer (e.g., collision energy) may not be optimal.

  • Degradation of the Reference Standard: Improper storage or handling can lead to the degradation of the analyte.

Solutions:

  • Optimize Mobile Phase Composition: Ensure high-purity solvents and additives are used. A simple mobile phase of acetonitrile/water with formic acid is a good starting point.

  • Tune Mass Spectrometer: Infuse a solution of this compound directly into the mass spectrometer to optimize the instrument parameters for the specific m/z transitions.

  • Verify Standard Integrity: Prepare a fresh solution of the reference standard from a properly stored aliquot. Ensure storage at -20°C.[1]

Experimental Protocols

LC-MS/MS Method for Purity Analysis

  • Liquid Chromatograph: Agilent Ultivo Triple Quadrupole LC/MS or equivalent.[10]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 3 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over several minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Quantifier: 315.1 m/z → 284.0 m/z

    • Qualifier: 315.1 m/z → 172.9 m/z[10]

Table 2: Example LC-MS/MS Instrument Parameters

ParameterValue
LC Parameters
ColumnC18, 100 mm x 3.0 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
MS Parameters
Ionization ModeESI Positive
Capillary Voltage3500 V
Source Temperature120 °C
Desolvation Temp.350 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
MRM Transitions Collision Energy (eV)
315.1 → 284.015
315.1 → 172.935

Visualizations

PurityAnalysisWorkflow Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation prep1 Weigh this compound Reference Standard prep2 Dissolve in appropriate solvent (e.g., Methanol or Acetonitrile) prep1->prep2 prep3 Prepare serial dilutions for calibration curve prep2->prep3 nmr NMR Spectroscopy (Structure Confirmation) prep2->nmr Analyze concentrated sample lcms LC-MS/MS Analysis (Primary Purity Assay) prep3->lcms Inject sample gcms GC-MS Analysis (Orthogonal Method) prep3->gcms Inject sample data1 Calculate purity from chromatographic peak area lcms->data1 gcms->data1 data3 Confirm structure with NMR data nmr->data3 data2 Identify and quantify impurities data1->data2 data4 Generate Certificate of Analysis data2->data4 data3->data4

Caption: Workflow for the purity analysis of this compound reference standards.

TroubleshootingFlowchart Troubleshooting Common LC-MS/MS Issues cluster_peakshape Poor Peak Shape cluster_signal Low/Inconsistent Signal start Analytical Issue (e.g., Poor Peak Shape, Low Signal) ps1 Check for Column Overload start->ps1 sig1 Check for Ion Suppression start->sig1 ps2 Is Injection Concentration Too High? ps1->ps2 ps3 Dilute Sample ps2->ps3 Yes ps4 Check Mobile Phase pH ps2->ps4 No end Problem Resolved ps3->end ps5 Inspect Column for Contamination ps4->ps5 ps5->end sig2 Optimize MS Source Parameters sig1->sig2 sig3 Verify Standard Integrity sig2->sig3 sig4 Prepare Fresh Standard Solution sig3->sig4 sig4->end

Caption: A logical flowchart for troubleshooting common LC-MS/MS analytical issues.

References

Technical Support Center: N-Desmethyl-U-47700 Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl-U-47700. The information provided is intended to help identify and resolve common issues, particularly those related to contamination, that may be encountered during trace analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for analysis?

A1: this compound is a primary metabolite of the potent synthetic opioid U-47700.[1][2] Its detection in biological samples is a key indicator of exposure to the parent compound. Therefore, accurate and sensitive analytical methods are crucial for forensic and clinical toxicology.

Q2: What are the most common analytical techniques for this compound?

A2: The most common and reliable methods for the analysis of this compound are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Liquid Chromatography with Quadrupole Time-of-Flight mass spectrometry (LC-QToF).[1][3][4] These techniques offer the high sensitivity and selectivity required for trace-level detection in complex biological matrices such as blood and urine.

Q3: What are the expected concentration ranges of this compound in biological samples?

A3: The concentration of this compound can vary widely depending on the level of exposure to the parent compound, U-47700. In post-mortem blood samples, concentrations have been found to range from 2.0 to 7520 ng/mL.[5] The limit of detection for analytical methods is typically around 0.05 ng/mL.[2]

Q4: How can I ensure the stability of this compound in my samples?

A4: Like many synthetic opioids, the stability of this compound can be affected by pH and temperature.[6] It is recommended to store samples at low temperatures (-20°C or below) and to minimize freeze-thaw cycles. For fentanyl analogs, stability is generally better at a pH of 6 or lower.[6] While specific stability studies on this compound are limited, applying these general principles for related compounds is a good practice.

Troubleshooting Guide: Contamination Issues

Contamination is a critical concern in trace analysis as it can lead to false-positive results or inaccurate quantification. Below are common contamination scenarios and steps to resolve them.

Scenario 1: Blank samples show a peak for this compound.

  • Possible Cause 1: Contaminated Glassware or Lab Equipment.

    • Troubleshooting Steps:

      • Thoroughly clean all glassware with a suitable organic solvent (e.g., methanol or acetonitrile) followed by rinsing with high-purity water.

      • If possible, use disposable glassware for preparing standards and samples.

      • Check for potential contamination of pipette tips, autosampler vials, and caps. Use fresh items for each analysis.

  • Possible Cause 2: Carryover from the LC-MS/MS System.

    • Troubleshooting Steps:

      • Inject a series of blank solvent injections to wash the injection port, loop, and column.

      • Develop a robust column washing method to be used between sample injections. This may involve a high-organic mobile phase wash.

      • If carryover persists, consider a more rigorous cleaning of the injector components and the mass spectrometer's ion source.[7]

  • Possible Cause 3: Contaminated Solvents or Reagents.

    • Troubleshooting Steps:

      • Prepare fresh mobile phases and reconstitution solvents using high-purity, LC-MS grade reagents.

      • Test each new batch of solvent for background levels of the analyte before use.

      • Dedicate bottles of solvents and reagents for ultra-trace analysis to prevent cross-contamination.

Scenario 2: Inconsistent quantification across a batch of samples.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Troubleshooting Steps:

      • Ensure uniform application of the sample preparation method (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) across all samples.

      • Use an internal standard to normalize for variations in extraction efficiency and matrix effects.[4]

      • Verify the accuracy and precision of all pipettes and balances used for sample and standard preparation.

  • Possible Cause 2: Matrix Effects.

    • Troubleshooting Steps:

      • Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked sample to a neat standard.

      • Optimize the sample cleanup procedure to remove more interfering matrix components. This may involve using a different SPE sorbent or an additional washing step.[8][9]

      • Consider using a matrix-matched calibration curve for more accurate quantification.

Scenario 3: Unexpected peaks co-eluting with this compound.

  • Possible Cause 1: Isomeric or Isobaric Interferences.

    • Troubleshooting Steps:

      • Optimize the chromatographic method to improve the separation of the target analyte from interfering compounds. This could involve changing the column, mobile phase composition, or gradient profile.

      • Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different elemental compositions.

      • Ensure that the MRM transitions selected are specific to this compound and do not have known interferences.

  • Possible Cause 2: Contamination from other synthetic opioids or drugs.

    • Troubleshooting Steps:

      • Review the sample history and consider the possibility of co-administration of other drugs. The illicit drug market is rife with adulterants and contaminants.[10][11][12]

      • If possible, screen the sample for a broader range of novel psychoactive substances to identify any co-eluting compounds.[13]

Experimental Protocols

Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from urine or blood plasma.

  • Materials:

    • Mixed-mode cation exchange SPE cartridges

    • Urine or plasma sample

    • Internal Standard (e.g., this compound-d3)

    • Methanol, Acetonitrile (LC-MS grade)

    • Ammonium hydroxide

    • Formic acid

    • High-purity water

  • Procedure:

    • Sample Pre-treatment: To 1 mL of sample, add the internal standard and 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6). Vortex to mix.

    • Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of high-purity water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

    • Elution: Elute the analyte with 2 mL of a basic organic solvent (e.g., 2% ammonium hydroxide in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Instrumentation:

    • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound and its internal standard for confident identification and quantification.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for this compound Analysis

ParameterValueReference
Limit of Detection (LOD)0.05 ng/mL[2]
Limit of Quantification (LOQ)1 ng/mL[4][5]
Calibration Range1 - 1000 ng/mL[4][5]
Intra-assay Precision (%CV)1.1 - 20.2%[5]
Inter-assay Precision (%CV)2.9 - 13.0%[5]
Intra-assay Accuracy (%)-18.9 - 9%[5]
Inter-assay Accuracy (%)-11.4 - 3.3%[5]
Extraction Efficiency53.0 - 118%[4][5]
Matrix Effect54.0 - 119%[4][5]

Table 2: Reported Concentrations of this compound in Post-mortem Blood

StatisticConcentration (ng/mL)Reference
Range2.0 - 7520[5]

Visualizations

Contamination_Troubleshooting_Workflow start Contamination Suspected check_blanks Analyze Blank Samples start->check_blanks peak_present Peak Present in Blank? check_blanks->peak_present no_peak No Peak in Blank peak_present->no_peak No investigate_carryover Investigate System Carryover peak_present->investigate_carryover Yes inconsistent_quant Inconsistent Quantification? no_peak->inconsistent_quant investigate_reagents Check Solvents & Reagents investigate_carryover->investigate_reagents implement_cleaning Implement Rigorous Cleaning Protocol investigate_carryover->implement_cleaning investigate_glassware Inspect Glassware & Consumables investigate_reagents->investigate_glassware use_new_reagents Use Fresh, High-Purity Reagents investigate_reagents->use_new_reagents use_disposables Use Disposable Labware investigate_glassware->use_disposables resolved Issue Resolved implement_cleaning->resolved use_new_reagents->resolved use_disposables->resolved inconsistent_quant->resolved No check_sample_prep Review Sample Prep Consistency inconsistent_quant->check_sample_prep Yes evaluate_matrix Evaluate Matrix Effects check_sample_prep->evaluate_matrix use_is Use Internal Standard check_sample_prep->use_is optimize_cleanup Optimize Sample Cleanup evaluate_matrix->optimize_cleanup optimize_cleanup->resolved use_is->resolved

Caption: Troubleshooting workflow for identifying and resolving contamination issues.

SPE_Workflow start Start: Sample pretreatment 1. Sample Pre-treatment (Add IS and Buffer) start->pretreatment conditioning 2. SPE Cartridge Conditioning (Methanol, then Water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing (Remove Interferences) loading->washing elution 5. Elution (Collect Analyte) washing->elution evaporation 6. Evaporation & Reconstitution elution->evaporation analysis End: LC-MS/MS Analysis evaporation->analysis

Caption: General workflow for Solid Phase Extraction (SPE) of this compound.

References

Technical Support Center: Enhanced Sensitivity for Low-Level Detection of N-Desmethyl-U-47700

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the sensitivity of detecting N-Desmethyl-U-47700 at low levels. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during analytical experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the low-level detection of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate column chemistry or pH of the mobile phase.- Active sites on the column or in the LC system.- Column overload.- Optimize mobile phase pH to ensure the analyte is in a single ionic form.- Use a column with end-capping or a different stationary phase.- Add a small amount of a competing base to the mobile phase.- Inject a lower concentration of the sample.
Low Signal Intensity or Poor Sensitivity - Suboptimal ionization in the mass spectrometer source.- Inefficient sample extraction and cleanup.- Matrix effects (ion suppression or enhancement).- Insufficient sample concentration.- Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).[1] - Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure.- Use a more effective sample cleanup method to remove interfering matrix components.- Employ a deuterated internal standard to compensate for matrix effects.[2] - Concentrate the sample extract to a smaller volume before injection.
High Background Noise - Contaminated solvents, reagents, or glassware.- Carryover from previous injections.- Inadequate sample cleanup.- Use high-purity solvents and reagents.- Thoroughly clean all glassware and sample vials.- Implement a robust wash cycle for the autosampler and injection port between samples.- Improve the sample preparation method to remove more matrix components.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations in the column compartment.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Replace the column if it shows signs of degradation (e.g., high backpressure, poor peak shape).
Co-elution with Interfering Peaks - Inadequate chromatographic separation.- Presence of isobaric interferences in the matrix.- Adjust the mobile phase gradient to improve separation.- Try a column with a different selectivity.- Optimize the mass spectrometer's collision energy to generate unique product ions for this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the "gold standard" for the quantitative analysis of novel synthetic opioids like U-47700 and its metabolites in biological samples.[2] This technique offers high sensitivity and selectivity, which are crucial for detecting low concentrations in complex matrices such as blood, plasma, and urine.[2][4]

Q2: How can I minimize matrix effects when analyzing biological samples?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis. To minimize them, you can:

  • Optimize Sample Preparation: Employ a thorough sample cleanup method like solid-phase extraction (SPE) to remove a majority of the interfering matrix components.[4]

  • Use a Deuterated Internal Standard: Incorporating a stable isotope-labeled internal standard, such as this compound-d3, can help compensate for matrix effects as it behaves similarly to the analyte during extraction and ionization.[2]

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects, although this may compromise the limit of detection.[3]

Q3: What are the expected metabolites of U-47700, and which one is the major metabolite?

A3: The primary metabolites of U-47700 are formed through N-demethylation. The major metabolite is this compound, followed by N,N-didesmethyl-U-47700.[1][5] In some cases, hydroxylated metabolites have also been identified.[6] For urine samples, the demethylated metabolites are often found at higher concentrations than the parent drug, making them important markers of use.[6]

Q4: What are typical limits of detection (LOD) and quantification (LOQ) for this compound?

A4: The LOD and LOQ for this compound can vary depending on the analytical method and the matrix being analyzed. Published methods have reported LODs as low as 0.05 ng/mL in human plasma.[4]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound from various studies.

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Analytical MethodReference
This compoundHuman Plasma0.050.1LC-MS/MS[4]
This compoundBloodNot Specified1.0SPE/LC-ESI-MS/MS[2]
U-47700Blood0.51.0LC-MS/MS[7]
U-47700Urine1.01.0LC-MS/MS[8]

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE) for Blood Samples

This protocol is based on methodologies described for the extraction of U-47700 and its metabolites from blood.[2]

Materials:

  • Blank blood

  • This compound standard

  • This compound-d3 internal standard (IS)

  • 0.01 M carbonate buffer (pH 9.3)

  • Methanol

  • Bond Elut C18 SPE cartridges (500 mg)

Procedure:

  • To 1 mL of blood sample, add 100 µL of the IS working solution.

  • Dilute the sample with 0.01 M carbonate buffer (pH 9.3) in a 1:5 (v/v) ratio.

  • Vortex the sample and then centrifuge at 4400 x g for 7.5 minutes.

  • Condition the SPE cartridge with methanol followed by deionized water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with deionized water.

  • Dry the cartridge thoroughly.

  • Elute the analyte and IS with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of this compound.[1][4]

Instrumentation:

  • Liquid Chromatograph

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: A suitable C18 column (e.g., 100 x 2.1 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 5 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be optimized for the specific instrument. For this compound, a common precursor ion is m/z 315.1.[3] Product ions can be determined using optimization software or from published literature.[3]

  • Source Parameters: Optimize ion spray voltage, nebulizer gas, turbo gas, and temperature for maximum signal intensity.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Blood Sample add_is Add Internal Standard start->add_is dilute Dilute with Buffer add_is->dilute centrifuge Centrifuge dilute->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elute spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute end_prep Prepared Sample reconstitute->end_prep inject Inject into LC-MS/MS end_prep->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometric Detection (MRM) ionize->detect end_analysis Data Acquisition & Processing detect->end_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Low Signal Intensity? check_ms Optimize MS Source Parameters start->check_ms Yes end Signal Improved start->end No check_extraction Evaluate Sample Extraction Efficiency check_ms->check_extraction check_matrix Investigate Matrix Effects check_extraction->check_matrix use_is Use Deuterated Internal Standard check_matrix->use_is improve_cleanup Enhance Sample Cleanup check_matrix->improve_cleanup use_is->end improve_cleanup->end

Caption: Troubleshooting logic for low signal intensity.

References

Validation & Comparative

A Comparative Guide to Method Validation for the Quantitative Analysis of N-Desmethyl-U-47700

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel psychoactive substances (NPS) and their metabolites is critical for pharmacokinetic studies, toxicological assessments, and forensic investigations. This guide provides a comparative overview of validated analytical methods for the quantitative analysis of N-Desmethyl-U-47700, a principal metabolite of the potent synthetic opioid U-47700.

Method Comparison

The primary analytical technique for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are essential for detecting the low concentrations often present in biological samples. Below is a summary of validation parameters from different studies, providing a comparative look at the performance of various LC-MS/MS methods.

Validation ParameterMethod 1 (Plasma)[1][2]Method 2 (Autopsy Blood)[3][4]Method 3 (Urine)[5][6]
Matrix Human PlasmaAutopsy BloodHuman Urine
Extraction Method Solid Phase Extraction (SPE)Solid Phase Extraction (SPE)Not specified
Limit of Detection (LOD) 0.05 ng/mLNot explicitly stated for this compound1 ng/mL (for U-47700)
Limit of Quantification (LOQ) 0.1 ng/mLSpecific value for this compound not detailedNot explicitly stated for this compound
Linearity Range 0.1 - 100 ng/mL1 - 1000 ng/mL (for U-47700 and its metabolites)1 - 1250 ng/mL (for U-47700)
Internal Standard U-47700-d6This compound-d3Not specified
Matrix Effects <5% (indicating little ion suppression or enhancement)54.0–119%Not specified
Extraction Recovery >79%53.0–118%Not specified

Experimental Protocols

The successful quantification of this compound relies on robust and well-defined experimental protocols. The following sections detail the methodologies employed in the validated LC-MS/MS methods.

Sample Preparation: Solid Phase Extraction (SPE)

A common and effective technique for extracting this compound from complex biological matrices is Solid Phase Extraction.

Protocol Outline:

  • Sample Pre-treatment: Plasma or blood samples are buffered before being loaded onto the SPE cartridge. An internal standard, such as this compound-d3, is added to the sample.[2][3]

  • Loading: The pre-treated sample is passed through the SPE cartridge.

  • Washing: The cartridge is washed with a series of solvents to remove interfering substances.

  • Elution: The analytes of interest, including this compound, are eluted from the cartridge using a specific solvent mixture, such as dichloromethane and isopropyl alcohol with ammonium hydroxide.[2]

  • Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and then reconstituted in a solution compatible with the LC-MS/MS system.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.

Typical LC-MS/MS Conditions:

  • Liquid Chromatography: Separation is typically achieved using a C18 or similar reversed-phase column with a gradient elution program. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in positive electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM).[7] Specific precursor-to-product ion transitions are monitored for this compound and its internal standard to ensure selectivity and accuracy. For this compound, a common transition is m/z 314.9 → 283.9.[7]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantitative analysis of this compound in a biological matrix.

Quantitative Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound-d3) Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution and Reconstitution SPE->Elute LCMS LC-MS/MS Analysis Elute->LCMS Inject Sample Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification using Calibration Curve Data->Quant Process Data Report Final Report Quant->Report

Caption: Workflow for this compound Analysis.

References

Potency at the Mu-Opioid Receptor: A Comparative Analysis of U-47700 and its N-Desmethyl Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic opioid U-47700 and its primary metabolite, N-Desmethyl-U-47700, focusing on their respective potencies at the mu-opioid receptor (MOR). The data presented is compiled from peer-reviewed pharmacological studies and is intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

Quantitative Comparison of Mu-Opioid Receptor Activity

The following table summarizes the key in vitro parameters defining the interaction of U-47700 and this compound with the mu-opioid receptor. These metrics are crucial for understanding the relative potency and efficacy of these compounds.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Maximal Efficacy (Emax, % vs. Hydromorphone)
U-47700 11.1111[1], 186[2][3][4]183%[2][3][4]
This compound 206[5][6]3770[2][3][4]127%[2][3][4]

Key Findings:

  • Binding Affinity: U-47700 exhibits a significantly higher affinity for the mu-opioid receptor, with a Ki value approximately 18-fold lower than that of its N-desmethyl metabolite. A lower Ki value indicates a stronger binding to the receptor.

  • Functional Potency: In functional assays, U-47700 is considerably more potent than this compound. The EC50 value for U-47700, which represents the concentration required to elicit a half-maximal response, is substantially lower.[1][2][3][4]

  • Efficacy: While both compounds act as agonists at the mu-opioid receptor, U-47700 demonstrates a higher maximal efficacy compared to this compound when referenced against hydromorphone.[2][3][4]

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein dependent signaling pathway activated by agonists of the mu-opioid receptor, such as U-47700 and its metabolite.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist (U-47700 or this compound) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Mu-opioid receptor signaling cascade.

Experimental Methodologies

The data presented in this guide were derived from established in vitro pharmacological assays. The following sections provide an overview of the methodologies employed in the cited studies.

Radioligand Binding Assay

This competitive binding assay is utilized to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain) Incubation Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-DAMGO) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (U-47700 or this compound) Compound_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Calculate Ki value using the Cheng-Prusoff equation Scintillation->Analysis

Caption: Radioligand binding assay workflow.

Detailed Protocol Outline:

  • Membrane Preparation:

    • Homogenize tissue rich in mu-opioid receptors (e.g., rat brain) in an appropriate buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [3H]-DAMGO), and varying concentrations of the unlabeled test compound (U-47700 or this compound).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand like naloxone).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

NanoLuc® Binary Technology (NanoBiT®) β-Arrestin Recruitment Assay

This is a live-cell, bioluminescence-based assay used to measure the functional potency (EC50) and efficacy (Emax) of a compound by quantifying its ability to induce the recruitment of β-arrestin to the activated mu-opioid receptor.

Detailed Protocol Outline:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293) in appropriate media.

    • Co-transfect the cells with plasmids encoding the mu-opioid receptor fused to one subunit of the NanoLuc® luciferase (e.g., LgBiT) and β-arrestin-2 fused to the complementary subunit (e.g., SmBiT).

  • Assay Procedure:

    • Plate the transfected cells in a multi-well plate and allow them to adhere.

    • Prepare serial dilutions of the test compounds (U-47700 and this compound) and a reference agonist (e.g., hydromorphone).

    • Add the NanoLuc® substrate to the cells.

    • Add the test compounds to the appropriate wells.

  • Detection:

    • Measure the luminescence signal at various time points or at a fixed endpoint using a luminometer. The interaction of the receptor and β-arrestin brings the two NanoLuc® subunits together, reconstituting the enzyme and generating a luminescent signal.

  • Data Analysis:

    • Normalize the luminescence data to a baseline or a vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.

    • Fit the curve using a non-linear regression model to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal response induced by a reference full agonist.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest, providing another means to determine the potency (EC50) and efficacy (Emax) of an agonist.

Detailed Protocol Outline:

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the mu-opioid receptor, similar to the radioligand binding assay.

  • Assay Procedure:

    • In a multi-well plate, incubate the cell membranes with varying concentrations of the test agonist (U-47700 or this compound) in an assay buffer containing GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

    • Include control wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).

  • Separation and Detection:

    • Terminate the reaction and separate the G-protein-bound [³⁵S]GTPγS from the free [³⁵S]GTPγS by rapid filtration.

    • Wash the filters and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding.

    • Plot the specific binding against the logarithm of the agonist concentration to create a dose-response curve.

    • Determine the EC50 and Emax values from the curve using non-linear regression. The Emax represents the maximal stimulation of [³⁵S]GTPγS binding by the agonist.

References

Navigating the Analytical Challenge of Novel Synthetic Opioids: A Comparative Guide on the Immunoassay Cross-Reactivity of N-Desmethyl-U-47700

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel psychoactive substances (NPS), including potent synthetic opioids like U-47700, presents a significant challenge to conventional toxicological screening methods. A critical aspect of this challenge lies in the ability of standard opioid immunoassays to detect not only the parent compound but also its major metabolites. This guide provides a comparative overview of the current state of knowledge regarding the cross-reactivity of N-Desmethyl-U-47700, the primary metabolite of U-47700, in widely used opioid immunoassays.

The Data Gap: Uncharted Territory for this compound Cross-Reactivity

A comprehensive review of scientific literature and manufacturer's documentation for common opioid immunoassay platforms reveals a significant data gap concerning the cross-reactivity of this compound. To date, there is a lack of published quantitative data detailing the percentage of cross-reactivity or the minimum concentration of this compound required to produce a positive result in common screening assays such as the Enzyme Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and DRI® Opiate Assay. This absence of specific data underscores the novelty of this synthetic opioid metabolite and highlights the urgent need for empirical testing by individual laboratories.

While direct data is unavailable, it is important to note that studies on other novel synthetic opioids have generally shown low to negligible cross-reactivity with immunoassays designed to detect morphine and other traditional opiates. However, minor structural differences can lead to significant changes in antibody recognition, and therefore, assumptions about the cross-reactivity of this compound cannot be made without experimental verification.

U-47700 and its Metabolism: The Significance of this compound

U-47700 is a potent synthetic opioid that has been associated with numerous overdoses and fatalities. Following ingestion, U-47700 is extensively metabolized in the body, primarily through N-demethylation to form this compound. Toxicological studies of urine samples from U-47700 users have consistently shown that this compound is often present at significantly higher concentrations than the parent drug, making it a crucial target for detection in drug screening programs.

U-47700 U-47700 This compound This compound U-47700->this compound N-demethylation (Primary Metabolic Pathway)

Metabolic pathway of U-47700.

Experimental Protocol for Determining Immunoassay Cross-Reactivity

Given the absence of manufacturer-provided data, laboratories are encouraged to perform in-house validation studies to determine the cross-reactivity of this compound with their specific opioid immunoassay platforms. The following is a generalized protocol for such a study.

Objective: To determine the concentration of this compound that produces a positive result in a specific opioid immunoassay.

Materials:

  • Opioid immunoassay kits (e.g., EMIT, CEDIA, DRI) and corresponding automated clinical chemistry analyzer.

  • Certified reference material (CRM) of this compound.

  • Certified drug-free human urine pool.

  • Calibrators and controls for the specific immunoassay being tested.

  • Precision pipettes and other standard laboratory equipment.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL).

  • Preparation of Spiked Urine Samples: Perform serial dilutions of the stock solution into the drug-free human urine pool to create a range of concentrations of this compound. The concentration range should be wide enough to identify the concentration at which the immunoassay produces a positive result. A suggested starting range is from 10 ng/mL to 10,000 ng/mL.

  • Immunoassay Analysis:

    • Calibrate the immunoassay on the clinical chemistry analyzer according to the manufacturer's instructions.

    • Run the assay controls to ensure the system is performing correctly.

    • Analyze the prepared series of spiked urine samples.

    • Analyze a drug-free urine sample as a negative control.

  • Data Analysis:

    • Record the immunoassay response for each concentration of this compound.

    • Determine the minimum concentration of this compound that produces a result at or above the assay's cutoff for a positive screening result.

    • (Optional) Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100

cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution Spike Serially Dilute Stock into Drug-Free Urine Stock->Spike Calibrate Calibrate Immunoassay Controls Run Assay Controls Calibrate->Controls Analyze Analyze Spiked Samples and Negative Control Controls->Analyze Record Record Immunoassay Responses Analyze->Record Determine Determine Minimum Positive Concentration Record->Determine Calculate Calculate % Cross-Reactivity (Optional) Determine->Calculate

Experimental workflow for cross-reactivity testing.

Conclusion

The detection of novel synthetic opioids and their metabolites is a continuous challenge for the toxicology community. The current lack of specific cross-reactivity data for this compound in common opioid immunoassays necessitates a proactive approach from researchers and laboratories. By conducting in-house validation studies, laboratories can better characterize the performance of their screening assays for this and other emerging synthetic opioids. This will lead to more accurate drug detection, improved interpretation of results, and ultimately, enhanced patient care and public safety. Continued research and the sharing of such data are essential to keep pace with the ever-evolving landscape of novel psychoactive substances.

A Comparative Guide to the Quantification of N-Desmethyl-U-47700 in Forensic and Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of N-Desmethyl-U-47700, a primary metabolite of the potent synthetic opioid U-47700. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances. Data and protocols are compiled from published research to highlight the current state of analytical determination for this compound.

Quantitative Data Comparison

The quantification of this compound is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1] Below is a summary of validation parameters from different studies, providing a comparative look at the performance of the analytical methods developed.

Table 1: Comparison of Method Validation Parameters for this compound Quantification

ParameterMethod by Rojek et al. (2019)[1][2]Method by Smith et al. (2019)[3]
Matrix Autopsy BloodHuman Plasma
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL0.1 ng/mL
Calibration Curve Range 1 - 1000 ng/mL0.1 - 100 ng/mL
Intra-Assay Precision (%RSD) 1.4 - 20.2%Not explicitly stated, but within SWGTOX guidelines
Inter-Assay Precision (%RSD) 3.3 - 13.0%-14.7 - 15.7%
Intra-Assay Accuracy (%) -4.7 - 9.0%Not explicitly stated, but within SWGTOX guidelines
Inter-Assay Accuracy (%) -1.1 - 3.3%2.1 - 6.2% (cross-validated in rat plasma)
Extraction Efficiency 53.0 - 118%>79%
Matrix Effects 54.0 - 119%<5% (indicating minimal ion suppression/enhancement)

Table 2: Reported Concentration Ranges of this compound in Authentic Samples

StudySample TypeConcentration Range (ng/mL)
Rojek et al. (2019)[1][2]Autopsy Blood (n=12)2.0 - 7520
Smith et al. (2019)[3]Postmortem Whole Blood (n=15)4.0 - 1400

Experimental Protocols

The following sections detail the experimental methodologies from two key studies on the quantification of this compound.

1. Method by Rojek et al. (2019) in Autopsy Blood [1][2]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of blood, internal standards (U-47700-d6 and this compound-d3) were added.

    • The sample was subjected to solid-phase extraction.

    • Analytes were eluted with 2 mL of 1 M acetic acid in methanol (1:9, v/v).

    • The eluate was evaporated to dryness and the residue was reconstituted in 1 mL of the mobile phase mixture.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Instrument: Agilent 1200 liquid chromatograph coupled to a 6410 triple quadrupole mass spectrometer with an ESI source.

    • Column: Poroshell 120 C18 (100 × 3 mm, 2.7 µm).

    • Mobile Phase: Isocratic elution with 60% phase A (water with 0.2% formic acid and 2 mM ammonium formate) and 40% phase B (acetonitrile with 0.2% formic acid and 2 mM ammonium formate).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

2. Method by Smith et al. (2019) in Human Plasma [3]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • An optimized solid-phase extraction procedure was used for 100 µL of human plasma. Specific details of the SPE protocol were not provided in the abstract.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The study utilized an LC-MS/MS method validated according to SWGTOX guidelines. The specific instrument and column details were not available in the abstract.

Visualizations

The following diagrams illustrate the metabolic pathway of U-47700 and a general workflow for the quantification of its metabolite, this compound.

U47700 U-47700 NDesmethyl This compound (Primary Metabolite) U47700->NDesmethyl N-Demethylation NNDidesmethyl N,N-Didesmethyl-U-47700 NDesmethyl->NNDidesmethyl N-Demethylation

Caption: Metabolic pathway of U-47700.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (Blood/Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition LCMS->Data Calib Calibration Curve Construction Data->Calib Quant Concentration Calculation Calib->Quant Result Final Result Quant->Result

Caption: General workflow for this compound quantification.

References

A Comparative Analysis of the Pharmacokinetic Profiles of U-47700 and its Metabolite N-Desmethyl-U-47700 in a Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the pharmacokinetic properties of the synthetic opioid U-47700 and its primary metabolite, N-Desmethyl-U-47700, based on experimental data from studies conducted in rats. The information presented is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for U-47700 and this compound following subcutaneous administration of U-47700 in male Sprague-Dawley rats. The data reveals a dose-dependent increase in plasma concentrations for both the parent compound and its metabolite.[1]

CompoundDose of U-47700 (mg/kg)Cmax (ng/mL)Tmax (min)AUC (minng/mL)t1/2 (min)
U-47700 0.34015-38216968-102
1.011015-38987268-102
3.017315-382669268-102
This compound 0.3<40Delayed1289110
1.0<110Delayed8158136
3.0<173Delayed33881N/A

Note: The half-life for this compound at the 3.0 mg/kg dose could not be calculated due to insufficient data on the descending limb of the time-concentration curve.[1]

Key Observations:

  • Absorption and Peak Concentration: U-47700 is rapidly absorbed, reaching maximum plasma concentrations (Cmax) within 15 to 38 minutes.[1][2] In contrast, the appearance of its metabolite, this compound, is delayed, and its Cmax values are lower than those of the parent compound at all tested doses.[1]

  • Exposure: The area under the curve (AUC), representing total drug exposure, increases with the dose for both U-47700 and this compound.[1]

  • Elimination: this compound exhibits a longer half-life (t1/2) compared to U-47700, indicating a slower elimination from the body.[1] This is a crucial finding, as the metabolite persists in the system for a longer duration than the parent drug.

Metabolic Pathway

U-47700 is metabolized in vivo to this compound through N-dealkylation.[3] This metabolic conversion is a key determinant of the pharmacokinetic profile of the metabolite.

U47700 U-47700 NDesmethyl This compound U47700->NDesmethyl N-dealkylation

Metabolic conversion of U-47700.

Experimental Protocols

The data presented in this guide is derived from a study with a detailed and rigorous experimental design.

Animal Model: Male Sprague-Dawley rats were utilized for the in vivo experiments.[1] The animals were fitted with intravenous catheters to allow for repeated blood sampling.[1][3]

Drug Administration: U-47700 HCl was administered via subcutaneous injection at doses of 0.3, 1.0, or 3.0 mg/kg.[1] A saline solution was used as a control.[1]

Blood Sampling and Analysis: Blood samples were collected at multiple time points post-injection: 15, 30, 60, 120, 240, and 480 minutes.[1] The plasma was then separated and analyzed for the presence and concentration of U-47700 and its metabolites using liquid chromatography tandem mass spectrometry (LC-MS/MS).[1][4]

Experimental Workflow

The following diagram illustrates the workflow of the pharmacokinetic study.

cluster_animal_prep Animal Preparation cluster_experiment Experimental Phase cluster_analysis Analysis Animal Male Sprague-Dawley Rats Catheter Intravenous Catheter Implantation Animal->Catheter Admin Subcutaneous Administration of U-47700 (0.3, 1.0, 3.0 mg/kg) Catheter->Admin Sampling Blood Sampling (15, 30, 60, 120, 240, 480 min) Admin->Sampling LCMS LC-MS/MS Analysis of Plasma Sampling->LCMS PK Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) LCMS->PK

Pharmacokinetic study workflow.

References

A Comparative Analysis of LC-QTOF-MS and LC-MS/MS for the Determination of N-Desmethyl-U-47700

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of forensic toxicology and drug development, the accurate and sensitive detection of novel psychoactive substances (NPS) and their metabolites is paramount. N-Desmethyl-U-47700, a primary metabolite of the potent synthetic opioid U-47700, serves as a critical biomarker for confirming exposure to the parent compound. The choice of analytical instrumentation is pivotal for achieving reliable results. This guide provides a comparative overview of two powerful mass spectrometry techniques, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analytical determination of this compound.

Quantitative Performance Comparison

The analytical performance of an instrument is a key consideration for its application. While LC-MS/MS, particularly with a triple quadrupole (QQQ) mass analyzer, is traditionally considered the gold standard for targeted quantification due to its high sensitivity and selectivity, modern LC-QTOF-MS instruments offer competitive quantitative capabilities, especially with enhanced targeted modes.

ParameterLC-MS/MS (Triple Quadrupole)LC-QTOF-MSReference
Limit of Detection (LOD) 0.05 ng/mL (for this compound in plasma)Typically in the low ng/mL range, can be higher than QQQ-MS/MS[1]
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL (typical for similar analytes)Typically in the low ng/mL range, can be higher than QQQ-MS/MS[1]
Linearity (R²) ≥0.99≥0.99[2]
Precision (%CV) <15%<15%[3]
Accuracy (%Bias) ±15%±15%[1]

Principles and Workflow

Both techniques utilize liquid chromatography to separate the analyte of interest from the sample matrix before it enters the mass spectrometer. However, the principles of mass analysis and detection differ significantly, influencing their primary applications.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Biological Matrix (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE LC_Column LC Separation SPE->LC_Column Ion_Source Ionization (ESI+) LC_Column->Ion_Source Mass_Analyzer Mass Analysis & Detection Ion_Source->Mass_Analyzer Data_Processing Data Acquisition & Processing Mass_Analyzer->Data_Processing

General analytical workflow for the determination of this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using both LC-MS/MS and LC-QTOF-MS.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting this compound from biological matrices is solid-phase extraction.

  • Sample Pre-treatment: To 1 mL of biological sample (e.g., plasma or urine), add an internal standard.

  • Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by deionized water and a buffer solution.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences.

  • Elution: Elute the analyte with an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.

Liquid Chromatography (LC)

The chromatographic conditions are generally similar for both MS detection methods.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry

LC-MS/MS (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The protonated molecule of this compound.

  • Product Ions: At least two characteristic product ions are monitored for quantification and confirmation.

  • Collision Energy: Optimized for the specific precursor-product ion transitions.

LC-QTOF-MS:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode:

    • Targeted MS/MS: A specific precursor ion for this compound is selected for fragmentation and high-resolution product ion scanning.

    • Non-targeted (All-Ions): The instrument acquires full-scan high-resolution mass spectra, and fragmentation is induced for all ions entering the collision cell. This allows for retrospective data analysis.[4]

  • Mass Range: A wide mass range (e.g., m/z 100-1000) is scanned to detect a broad range of compounds.

  • Resolution: High resolution (e.g., >20,000 FWHM) is used to determine the accurate mass of precursor and product ions.[5]

Comparative Strengths and Weaknesses

The choice between LC-QTOF-MS and LC-MS/MS often depends on the specific goals of the analysis.

Comparison_Diagram cluster_LC_MSMS LC-MS/MS (Triple Quadrupole) cluster_LC_QTOF LC-QTOF-MS Title LC-QTOF-MS vs. LC-MS/MS for this compound cluster_LC_MSMS cluster_LC_MSMS cluster_LC_QTOF cluster_LC_QTOF Strengths_MSMS Strengths: - High sensitivity and selectivity for targeted analysis - Gold standard for quantification - Robust and widely used Weaknesses_MSMS Weaknesses: - Limited to pre-selected analytes - No retrospective analysis for unknown compounds Strengths_QTOF Strengths: - High-resolution accurate mass for high confidence identification - Non-targeted screening for unknowns - Retrospective data analysis Weaknesses_QTOF Weaknesses: - Potentially lower sensitivity for quantification than QQQ-MS/MS - More complex data analysis

Key characteristics of LC-QTOF-MS and LC-MS/MS for this compound analysis.

Conclusion

For the routine, targeted quantification of this compound where the highest sensitivity is required, LC-MS/MS, particularly with a triple quadrupole instrument, remains the preferred method.[6] Its ability to perform highly selective MRM scans allows for excellent signal-to-noise ratios and low limits of detection.[1]

Conversely, LC-QTOF-MS is an invaluable tool for comprehensive screening and identification.[6] Its high-resolution accurate mass capabilities provide a high degree of confidence in the identification of this compound and enable the detection of other, potentially unknown, metabolites in a single analysis. The ability to perform retrospective analysis of acquired data is a significant advantage in the ever-evolving landscape of novel psychoactive substances.[4]

Ultimately, the choice between these two powerful techniques will be dictated by the specific requirements of the laboratory, whether the focus is on high-throughput, targeted quantification or comprehensive, exploratory analysis. In many forensic and research settings, a combination of both technologies provides the most robust and comprehensive analytical workflow.

References

Unraveling the Metabolic Fate of U-47700: A Comparative Analysis of N-Desmethyl-U-47700 Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic opioid U-47700, a potent µ-opioid receptor agonist, has been a compound of significant interest in forensic toxicology and pharmacological research. Understanding its metabolic profile is crucial for accurate toxicological assessment, interpretation of clinical findings, and the development of potential therapeutic interventions. This guide provides a comparative analysis of the relative abundance of its major metabolites, with a particular focus on N-Desmethyl-U-47700, supported by experimental data from in vitro and in vivo studies.

Quantitative Comparison of U-47700 and its Metabolites

The metabolism of U-47700 primarily proceeds through N-dealkylation, leading to the formation of this compound and subsequently N,N-didesmethyl-U-47700.[1][2] Hydroxylation of the cyclohexyl ring has also been proposed as a metabolic pathway.[1][2] Quantitative analyses in various biological matrices consistently demonstrate that while the parent drug is readily detectable, its N-desmethyl metabolite is a prominent analyte.

The following table summarizes quantitative data from multiple studies, providing a comparative overview of the concentration ranges of U-47700 and its key metabolites in different biological samples.

Biological MatrixAnalyteConcentration Range (ng/mL)Study TypeReference
Human Postmortem Blood U-477001.1 - 24,000Casework[3][4]
This compound2.0 - 7520Casework[3][4]
N,N-didesmethyl-U-477000.7 - 1947Casework[3][4]
Human Plasma U-477001.1 - 1367Postmortem Samples[5]
This compound4.0 - 1400Postmortem Samples[5]
N,N-didesmethyl-U-477000.7 - 658Postmortem Samples[5]
Human Urine U-47700<1 - 224Casework[6]
Rat Plasma (0.3 mg/kg s.c.) U-47700Cmax ~40Pharmacokinetic Study[7]
This compoundCmax ~20Pharmacokinetic Study[7]
N,N-didesmethyl-U-47700Cmax ~40Pharmacokinetic Study[7]
Rat Plasma (1.0 mg/kg s.c.) U-47700Cmax ~150Pharmacokinetic Study[7]
This compoundCmax ~80Pharmacokinetic Study[7]
N,N-didesmethyl-U-47700Cmax ~150Pharmacokinetic Study[7]
Rat Plasma (3.0 mg/kg s.c.) U-47700Cmax ~400Pharmacokinetic Study[7]
This compoundCmax ~250Pharmacokinetic Study[7]
N,N-didesmethyl-U-47700Cmax ~300Pharmacokinetic Study[7]
Rat Serum (1 mg/kg p.o., 30 min) U-47700~113In Vivo Study[3]
This compound (M1)~179In Vivo Study[3]
N,N-didesmethyl-U-47700 (M2)~132In Vivo Study[3]
Rat Serum (5 mg/kg p.o., 30 min) U-47700~259In Vivo Study[3]
This compound (M1)~625In Vivo Study[3]
N,N-didesmethyl-U-47700 (M2)~530In Vivo Study[3]

Note: Cmax refers to the maximum concentration observed in the study.

From the compiled data, it is evident that this compound is a major metabolite, often found in concentrations comparable to or even exceeding the parent compound, particularly at later time points after administration.[3][7] The N,N-didesmethyl metabolite is also consistently detected, though generally at lower concentrations than the mono-desmethyl form.

Experimental Protocols

The quantification of U-47700 and its metabolites is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting U-47700 and its metabolites from biological matrices like plasma and blood involves solid-phase extraction.

  • Sample Pre-treatment: To 100 µL of plasma, internal standards (e.g., U-47700-d6 and this compound-d3) are added.[5] The sample is then typically buffered to an appropriate pH.

  • SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned sequentially with methanol and a buffer solution.

  • Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a series of solvents, such as deionized water, an acidic buffer, and methanol, to remove interfering substances.

  • Elution: The analytes of interest are eluted from the cartridge using a basic organic solvent mixture (e.g., dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.[5]

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).[8]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for U-47700, this compound, N,N-didesmethyl-U-47700, and their respective internal standards are monitored.[4]

Visualizing Metabolic and Signaling Pathways

To further illustrate the processes involved, the following diagrams depict the metabolic pathway of U-47700 and its mechanism of action.

U47700_Metabolism U47700 U-47700 N_Desmethyl This compound U47700->N_Desmethyl N-Demethylation NN_Didesmethyl N,N-Didesmethyl-U-47700 N_Desmethyl->NN_Didesmethyl N-Demethylation

Caption: Metabolic pathway of U-47700 via sequential N-demethylation.

U47700_Signaling cluster_cell Neuron U47700 U-47700 MOR μ-Opioid Receptor U47700->MOR Agonist Binding Gi Gi Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition IonChannel Ion Channel Modulation Gi->IonChannel cAMP ↓ cAMP Analgesia Analgesia & Other Effects cAMP->Analgesia IonChannel->Analgesia

Caption: Simplified signaling pathway of U-47700 as a µ-opioid receptor agonist.

Conclusion

The available data robustly indicates that this compound is a primary and abundant metabolite of U-47700. Its presence and concentration are critical parameters in forensic and clinical analyses. While this compound and N,N-didesmethyl-U-47700 exhibit significantly lower affinity for the µ-opioid receptor compared to the parent compound, their quantification remains essential for a comprehensive toxicological evaluation.[1][9] The experimental protocols outlined provide a foundation for reliable and accurate measurement of these compounds in various biological specimens. Further research into the pharmacokinetics and pharmacodynamics of U-47700 and its metabolites will continue to enhance our understanding of its effects and toxicity profile.

References

A Comparative Analysis of In Vitro and In Vivo Metabolism of the Synthetic Opioid U-47700

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of U-47700, a potent synthetic opioid. Understanding the metabolic fate of this compound is crucial for forensic toxicology, clinical treatment of overdose, and the development of potential therapeutic interventions. This document summarizes key experimental findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Executive Summary

Studies on the metabolism of U-47700 have been conducted using both in vitro systems, such as human liver microsomes and S9 fractions, and in vivo models, primarily in Wistar rats. The major metabolic pathways identified are consistent across both models and involve N-demethylation and hydroxylation. The primary metabolites consistently observed are N-desmethyl-U-47700 and N,N-didesmethyl-U-47700. While in vitro studies have successfully identified the potential human metabolites, in vivo studies provide critical information on the pharmacokinetic profiles and tissue distribution of the parent compound and its metabolites.

Comparative Data on U-47700 Metabolism

The following tables summarize the key metabolites identified and the quantitative data reported in various studies.

Table 1: Identified Metabolites of U-47700 in In Vitro and In Vivo Systems

MetaboliteIn Vitro (Human Liver Microsomes)In Vivo (Rat Models)In Vivo (Human Samples)
This compound✓[1][2]✓[1][3]✓[4][5][6]
N,N-didesmethyl-U-47700✓[1][2]✓[1][3]✓[4][5][6]
hydroxy-N-desmethyl-U-47700✓[1]-✓[1]
hydroxy-N,N-didesmethyl-U-47700✓[1]-✓[1]

Table 2: Quantitative Analysis of U-47700 and its Major Metabolites in Rat Tissues (ng/mL or ng/mg)

Data adapted from a study involving administration of U-47700 to Wistar rats.[1]

CompoundDoseTimeSerum (ng/mL)Liver (ng/mg)Brain (ng/mg)
U-47700 1 mg/kg30 min113 ± 251.2 ± 0.30.8 ± 0.1
90 min45 ± 110.5 ± 0.10.3 ± 0.05
5 mg/kg30 min259 ± 583.1 ± 0.72.1 ± 0.4
90 min102 ± 231.2 ± 0.30.8 ± 0.1
This compound 1 mg/kg30 min179 ± 412.1 ± 0.51.5 ± 0.3
90 min215 ± 492.5 ± 0.61.8 ± 0.4
5 mg/kg30 min625 ± 1427.3 ± 1.75.2 ± 1.2
90 min780 ± 1779.1 ± 2.16.5 ± 1.5
N,N-didesmethyl-U-47700 1 mg/kg30 min132 ± 301.6 ± 0.41.1 ± 0.2
90 min188 ± 432.2 ± 0.51.6 ± 0.3
5 mg/kg30 min530 ± 1216.2 ± 1.44.4 ± 1.0
90 min750 ± 1708.8 ± 2.06.2 ± 1.4

Table 3: Concentration Ranges of U-47700 and its Metabolites in Human Autopsy Blood Samples (ng/mL)

Data compiled from forensic toxicology case reports.[5][6]

CompoundConcentration Range (ng/mL)
U-4770083 - 24,000
This compound2.0 - 7520
N,N-didesmethyl-U-4770018 - 1947

Experimental Protocols

In Vitro Metabolism Using Human Liver Microsomes

A common in vitro method to study drug metabolism involves incubating the compound with human liver microsomes (HLM), which contain a high concentration of cytochrome P450 enzymes.

  • Incubation Mixture Preparation : A typical incubation mixture contains U-47700, pooled human liver microsomes, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation : The mixture is pre-incubated to reach physiological temperature (37°C) before the reaction is initiated by the addition of the NADPH-regenerating system. The incubation is carried out for a specific time course.

  • Reaction Termination : The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Preparation : The mixture is centrifuged to remove the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected for analysis.

  • Analysis : The samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

In Vivo Metabolism in a Rat Model

Animal models are essential for understanding the pharmacokinetics and metabolism of a drug in a whole organism.

  • Animal Dosing : Wistar rats are often used and are administered U-47700, typically via oral gavage or subcutaneous injection, at various doses.[1][3]

  • Sample Collection : At predetermined time points after dosing, biological samples such as blood, brain, and liver are collected.[1]

  • Sample Preparation : Blood samples are processed to obtain plasma or serum. Tissue samples are homogenized. All samples undergo an extraction procedure, often solid-phase extraction, to isolate the analytes of interest.[1][3]

  • Analysis : The concentrations of U-47700 and its metabolites in the prepared samples are determined using a validated LC-MS/MS method.[1]

Visualizations

Metabolic Pathway of U-47700

The following diagram illustrates the primary metabolic transformations of U-47700.

U47700_Metabolism U47700 U-47700 N_desmethyl This compound U47700->N_desmethyl N-demethylation NN_didesmethyl N,N-didesmethyl-U-47700 N_desmethyl->NN_didesmethyl N-demethylation hydroxy_N_desmethyl hydroxy-N-desmethyl-U-47700 N_desmethyl->hydroxy_N_desmethyl Hydroxylation

Caption: Primary metabolic pathway of U-47700.

General Experimental Workflow for Metabolism Studies

This diagram outlines the typical steps involved in both in vitro and in vivo metabolism studies of a compound like U-47700.

Metabolism_Workflow cluster_invitro In Vitro cluster_invivo In Vivo invitro_start Incubation with Human Liver Microsomes invitro_termination Reaction Termination invitro_start->invitro_termination invitro_extraction Protein Precipitation & Supernatant Collection invitro_termination->invitro_extraction analysis LC-MS/MS Analysis (Identification & Quantification) invitro_extraction->analysis invivo_start Dosing of Animal Model (Rat) invivo_collection Biological Sample Collection (Blood, Tissues) invivo_start->invivo_collection invivo_extraction Sample Homogenization & Extraction invivo_collection->invivo_extraction invivo_extraction->analysis

Caption: General workflow for in vitro and in vivo metabolism studies.

Conclusion

The metabolism of U-47700 proceeds primarily through N-demethylation, leading to the formation of this compound and N,N-didesmethyl-U-47700, followed by hydroxylation.[1][4][7] These metabolites are consistently identified in both in vitro and in vivo studies. The quantitative data from animal models and human case reports highlight the importance of monitoring for these metabolites in toxicological screenings. The presented experimental protocols provide a foundation for researchers to design and conduct further studies on the metabolism of novel psychoactive substances.

References

A Comparative Analysis of N-Desmethyl-U-47700, Morphine, and Fentanyl Activity at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of N-Desmethyl-U-47700, a primary metabolite of the synthetic opioid U-47700, with the classical opioid analgesic morphine and the potent synthetic opioid fentanyl. The data presented herein is compiled from preclinical studies to offer an objective overview of their relative in vitro and in vivo potencies and efficacies at the mu-opioid receptor (MOR), the primary target for opioid analgesics.

Executive Summary

This compound exhibits significantly lower activity at the mu-opioid receptor compared to its parent compound, U-47700, and is considerably less potent than both morphine and fentanyl. While the parent compound U-47700 demonstrates an analgesic potency approximately 7.5 times greater than morphine in animal models, its primary metabolite, this compound, shows a marked reduction in both binding affinity and functional potency at the mu-opioid receptor.[1][2] Fentanyl remains substantially more potent than both morphine and U-47700.

Data Presentation: In Vitro and In Vivo Activity Comparison

The following tables summarize the key quantitative data on the activity of this compound, U-47700, morphine, and fentanyl at the mu-opioid receptor.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity

CompoundKᵢ (nM)SpeciesAssayReference
This compound206RatRadioligand Binding Assay[1][3][4]
U-4770011.1RatRadioligand Binding Assay[1][3][4]
Morphine2.7RatRadioligand Binding Assay[1]

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vitro Mu-Opioid Receptor Functional Activity

CompoundEC₅₀ (nM)Eₘₐₓ (%)AssayReference
This compound3770127MOR Activation Assay[5][6][7]
U-47700186183MOR Activation Assay[5][6][7]
U-47700140N/AMOR Activation Assay[5]
Morphine31N/AMOR Activation Assay[5]
HydromorphoneN/A100 (Reference)MOR Activation Assay[5][6][7]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates a higher potency. Eₘₐₓ (Maximum Efficacy): The maximum response achievable by a drug. The data is relative to hydromorphone, a potent opioid agonist.

Table 3: In Vivo Analgesic Potency

CompoundED₅₀ (mg/kg)Animal ModelTestReference
U-477000.5RatHot Plate Test[1][4]
U-477000.2MouseTail Flick Test[3][8]
Morphine1.5MouseTail Flick Test[3]
Fentanyl~0.02RatHot Plate Test[9]

ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED₅₀ value indicates higher analgesic potency.

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below.

Radioligand Binding Assays

These experiments were conducted to determine the binding affinity of the compounds to the mu-opioid receptor. Typically, brain tissue from rats was homogenized, and the cell membranes were isolated. These membranes, containing the opioid receptors, were then incubated with a radiolabeled ligand that is known to bind to the mu-opioid receptor (e.g., [³H]DAMGO). The test compounds (this compound, U-47700, morphine) were added in varying concentrations to compete with the radiolabeled ligand for binding to the receptors. The amount of radioactivity bound to the membranes was then measured, and from this, the inhibitory constant (Kᵢ) for each test compound was calculated. A lower Kᵢ value signifies a higher affinity of the compound for the receptor.[1][3]

In Vitro Mu-Opioid Receptor Activation Assay

The functional potency and efficacy of the compounds were assessed using a live cell-based reporter assay. Cells stably expressing the human mu-opioid receptor were utilized. The activation of the receptor by an agonist (like this compound or morphine) initiates an intracellular signaling cascade. This particular assay measured the recruitment of β-arrestin 2 to the activated receptor, a key event in receptor signaling and regulation. The recruitment event leads to the functional complementation of a reporter enzyme (e.g., NanoLuciferase), resulting in a measurable luminescent signal. The intensity of the luminescence is proportional to the degree of receptor activation. By testing a range of drug concentrations, dose-response curves were generated to determine the EC₅₀ and Eₘₐₓ values for each compound.[5][6][7]

In Vivo Analgesic Assays (Hot Plate and Tail Flick Tests)

The analgesic effects of the compounds were evaluated in rodent models.

  • Hot Plate Test: Rats were placed on a surface maintained at a constant temperature (e.g., 55°C). The latency for the animal to exhibit a pain response (e.g., licking its paws or jumping) was measured before and after the administration of the test compound. An increase in the latency period indicates an analgesic effect.

  • Tail Flick Test: The tail of a mouse was exposed to a radiant heat source, and the time taken for the mouse to flick its tail away from the heat was recorded. Similar to the hot plate test, an increase in the tail-flick latency after drug administration signifies analgesia.

For both tests, different doses of the compounds were administered to groups of animals to generate dose-response curves and calculate the ED₅₀ value.[1][3][4]

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist, such as morphine, fentanyl, or U-47700, to the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that lead to analgesia. The diagram below illustrates the canonical G-protein signaling pathway.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein (inactive) cluster_g_protein_active G-Protein (active) Opioid_Agonist Opioid Agonist (e.g., Morphine, Fentanyl, this compound) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_alpha_i Gαi MOR->G_alpha_i Activates G_alpha_i_GTP Gαi-GTP G_alpha_i->G_alpha_i_GTP GDP -> GTP G_beta_gamma_active Gβγ G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_i_GTP->AC Inhibits K_channel K+ Channel G_beta_gamma_active->K_channel Opens Ca_channel Ca2+ Channel G_beta_gamma_active->Ca_channel Closes cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Decreased levels contribute to K_channel->Analgesia Hyperpolarization contributes to Ca_channel->Analgesia Reduced neurotransmitter release contributes to

Mu-Opioid Receptor G-protein Signaling Pathway

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of an associated intracellular inhibitory G-protein (Gᵢ).[10] The activated Gαᵢ subunit dissociates from the Gβγ dimer. The Gαᵢ subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ dimer can directly interact with ion channels, leading to the opening of inwardly rectifying potassium (K⁺) channels and the closing of voltage-gated calcium (Ca²⁺) channels. These actions collectively lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, ultimately producing the analgesic effect.

References

Differentiating N-Desmethyl-U-47700 from its Isobaric Counterpart: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the evolving landscape of novel psychoactive substances (NPS), the accurate identification of metabolites is paramount for forensic and clinical research. This guide provides a comparative analysis of N-Desmethyl-U-47700, a primary metabolite of the synthetic opioid U-47700, and its isobaric compound, N-Desethyl-N-desmethyl-U-49900, a metabolite of the related compound U-49900. Due to their identical molecular weight, these compounds can be challenging to distinguish without appropriate analytical strategies. This document outlines key experimental protocols and data to facilitate their differentiation.

Introduction to the Isobaric Challenge

This compound and N-Desethyl-N-desmethyl-U-49900 both have the same nominal mass, making them indistinguishable by mass spectrometry alone. Both parent compounds, U-47700 and U-49900, are potent synthetic opioids, and their metabolic pathways can lead to the formation of these structurally similar, isobaric metabolites.[1][2] The presence of isomeric and isobaric metabolites necessitates the use of advanced analytical techniques for unambiguous identification.[1]

Analytical Differentiation Strategies

The primary methods for distinguishing between these two isobaric metabolites are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The key to differentiation lies in the chromatographic separation and the unique fragmentation patterns of each molecule.

Chromatographic Separation

Due to subtle differences in their chemical structures, this compound and N-Desethyl-N-desmethyl-U-49900 can be separated chromatographically. The substitution of a methyl group in this compound with an ethyl group in one of the dealkylation steps for U-49900 results in slight differences in polarity and interaction with the stationary phase of the chromatography column, leading to different retention times.

Mass Spectrometry Fragmentation

Tandem mass spectrometry (MS/MS) provides a powerful tool for differentiating isobaric compounds by analyzing their unique fragmentation patterns. While both compounds will have the same precursor ion mass-to-charge ratio (m/z), the collision-induced dissociation (CID) will produce different product ions or different relative abundances of the same product ions.

Table 1: LC-MS/MS Parameters for the Identification of this compound

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
315.1172.9144.9[1]

Note: Specific product ion data for N-Desethyl-N-desmethyl-U-49900 is not detailed in the available literature. However, it is anticipated that the fragmentation of the ethyl- and methyl-amine moieties would produce characteristic product ions that differ from those of this compound.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is commonly employed for the extraction of U-47700 and its metabolites from biological matrices such as blood and urine.

SPE Protocol:

  • Condition a mixed-mode SPE cartridge with methanol and water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a series of solvents to remove interferences.

  • Elute the analytes with an appropriate solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve optimal separation.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode is the preferred method.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis, monitoring the specific precursor-to-product ion transitions for each compound.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the differentiation of this compound from its isobaric compounds.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Differentiation cluster_results Results BiologicalMatrix Biological Matrix (Blood/Urine) SPE Solid-Phase Extraction (SPE) BiologicalMatrix->SPE 1. Extraction Eluate Analyte Eluate SPE->Eluate 2. Elution LC Liquid Chromatography (LC) Eluate->LC Injection MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS 3. Ionization & Fragmentation Data Data Analysis MSMS->Data 4. Detection NDU This compound (Unique Retention Time & Fragments) Data->NDU Identification Isobar Isobaric Compound (Unique Retention Time & Fragments) Data->Isobar Identification

References

Safety Operating Guide

Prudent Disposal of N-Desmethyl-U-47700: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Desmethyl-U-47700 is a potent synthetic opioid and a metabolite of U-47700, a substance classified as a Schedule I controlled substance in the United States.[1][2] Handling and disposal of this compound must be conducted with extreme caution and in strict adherence to all applicable federal, state, and local regulations. The following procedures are intended as a guide for researchers in a controlled laboratory setting and should be adapted to institutional policies and a thorough, site-specific risk assessment.

The proper disposal of this compound is a critical aspect of laboratory safety, demanding meticulous planning and execution to mitigate the significant risks of exposure and environmental contamination. Due to the high potency of U-47700 and its analogues, even minute quantities can pose a substantial threat.[3][4] This guide provides a procedural framework for the safe handling and disposal of this compound, drawing upon established protocols for potent synthetic opioids like fentanyl.

I. Pre-Disposal Planning and Hazard Assessment

Before initiating any disposal procedures, a comprehensive risk assessment must be performed by qualified personnel. This assessment should consider the quantity of the substance, the potential for aerosolization, and the availability of appropriate personal protective equipment (PPE) and decontamination agents.

Key Considerations:

  • Regulatory Compliance: Verify all DEA, EPA, and institutional regulations regarding the disposal of controlled substances and hazardous chemical waste.[1]

  • Personnel Training: Ensure all personnel involved in the disposal process are thoroughly trained on the risks associated with potent synthetic opioids and the specific procedures outlined in the laboratory's safety protocols.

  • Emergency Preparedness: An opioid overdose response plan, including the availability of naloxone, should be in place and clearly understood by all laboratory members.[5]

II. Decontamination of Workspaces and Equipment

Thorough decontamination of all surfaces and equipment that may have come into contact with this compound is paramount. Research on the decontamination of fentanyl provides valuable insights into effective chemical degradation methods.

Decontamination Solutions:

Decontamination AgentActive Ingredient(s)Recommended ConcentrationApplication Notes
Bleach Solution Sodium Hypochlorite5% solutionEffective for surface decontamination. Should be prepared fresh.
Hydrogen Peroxide Solution Hydrogen Peroxide10% solutionRecommended for decontaminating instruments and equipment over a 10-minute period.[5]
Percarbonate-based Products Sodium PercarbonateVaries by productOxidative degradation of fentanyl has been demonstrated.[6]
Peracetic Acid Solutions Peracetic AcidVaries by productShows efficacy in the oxidative degradation of fentanyl.[6]

Experimental Protocol for Surface Decontamination Efficacy Testing (Adapted from Fentanyl Studies):

For laboratories equipped to validate decontamination procedures, a study to assess the efficacy of a chosen decontamination solution on this compound could be designed as follows:

  • Surface Preparation: Apply a known quantity of this compound to a representative non-porous surface (e.g., stainless steel, glass) within a certified chemical fume hood.

  • Decontamination Application: Apply the chosen decontamination solution to the contaminated surface and allow for a specified contact time (e.g., 10 minutes).

  • Sampling: After the contact time, swab the surface area using a validated sampling method.

  • Analysis: Extract the swab and analyze for the presence of residual this compound using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Efficacy Calculation: Compare the amount of residual compound to the initial amount applied to determine the decontamination efficacy.

III. Disposal of Contaminated Materials and Waste

All materials contaminated with this compound, including PPE, disposable labware, and cleaning materials, must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: All contaminated waste should be segregated from regular laboratory trash in clearly labeled, leak-proof containers.

  • Packaging: Securely package the waste in accordance with institutional and regulatory guidelines for hazardous chemical waste. This typically involves double-bagging and placing in a rigid, sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound Waste"), hazard symbols, and the date of accumulation.

  • Storage: Store the waste in a designated, secure area away from incompatible materials until it can be collected by a licensed hazardous waste disposal contractor.

  • Transportation and Final Disposal: Arrange for the transport and disposal of the waste through a certified hazardous waste management company. It is not appropriate to dispose of this material by flushing it down the toilet or discarding it in the regular trash.[1]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_prep Phase 1: Preparation & Assessment cluster_decon Phase 2: Decontamination cluster_waste Phase 3: Waste Management risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection spill_kit Ensure Spill Kit & Naloxone Availability ppe_selection->spill_kit disposal_plan Review Institutional Disposal Plan spill_kit->disposal_plan bulk_removal Physical Removal of Bulk Contamination disposal_plan->bulk_removal prep_decon Prepare Decontamination Solution (e.g., 10% Hydrogen Peroxide) bulk_removal->prep_decon apply_decon Apply Decontamination Solution prep_decon->apply_decon contact_time Allow Sufficient Contact Time (e.g., 10 minutes) apply_decon->contact_time wipe_clean Wipe and Clean Surfaces contact_time->wipe_clean segregate_waste Segregate All Contaminated Waste wipe_clean->segregate_waste package_waste Securely Package in Labeled, Leak-Proof Containers segregate_waste->package_waste store_waste Store in Designated Secure Area package_waste->store_waste dispose_waste Arrange for Licensed Hazardous Waste Disposal store_waste->dispose_waste

Caption: Disposal Workflow for this compound

This comprehensive approach to the disposal of this compound, grounded in the principles of laboratory safety and informed by procedures for analogous potent compounds, is essential for protecting researchers and the wider community. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling N-Desmethyl-U-47700

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling the potent synthetic opioid N-Desmethyl-U-47700. Adherence to these protocols is mandatory to mitigate the significant health risks associated with this compound.

This compound, a metabolite of the synthetic opioid U-47700, presents a significant hazard to researchers, scientists, and drug development professionals.[1][2] Due to its opioid nature, it carries a high risk of acute toxicity. The following guidelines detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as a hazardous substance. A Safety Data Sheet (SDS) for a solution of N-desmethyl U-47700 in acetonitrile identifies it as a flammable liquid that is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[3] Given the potency of synthetic opioids, robust protective measures are essential. The InterAgency Board (IAB) and the National Institute for Occupational Safety and Health (NIOSH) provide recommendations for PPE based on the level of exposure risk.[4][5][6]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Exposure Risk LevelScenarioRequired PPE
Minimal Handling of dilute solutions (<1 µg/mL) in a well-ventilated area.Nitrile gloves (double-gloved), lab coat, and safety glasses with side shields.
Moderate Preparation of stock solutions, handling of powders, or weighing.Two pairs of nitrile gloves, disposable gown, safety goggles, and a fit-tested N95 respirator. All manipulations should be performed in a certified chemical fume hood.
High Large-scale synthesis or potential for aerosolization of the compound.Chemical-resistant suit (e.g., Tychem®), double gloves, chemical splash goggles, and a powered air-purifying respirator (PAPR) or self-contained breathing apparatus (SCBA).

Note: The selection of appropriate PPE is contingent upon a thorough risk assessment of the specific procedures being performed.[5][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical to minimize the risk of exposure during the handling of this compound. The primary routes of exposure to synthetic opioids are inhalation, dermal contact, and ingestion.[7]

  • Preparation and Planning:

    • Conduct a pre-operational briefing with all personnel involved to review the procedures and safety protocols.

    • Ensure an opioid antagonist, such as naloxone, is readily available and personnel are trained in its administration.

    • Verify that all necessary PPE is available, in good condition, and personnel are trained on its proper use.

  • Engineering Controls:

    • All manipulations of this compound, especially those involving powders or concentrated solutions, must be conducted in a certified chemical fume hood or a glove box.

    • Use of a containment system is a primary measure to control exposure risk.[7]

  • Handling the Compound:

    • Wear the appropriate level of PPE as determined by the risk assessment.

    • When weighing the solid compound, use a balance with a draft shield inside the fume hood.

    • For solutions, use a calibrated positive displacement pipette to avoid aerosol generation.

    • Avoid any direct contact with the substance. If contact occurs, follow the first aid measures outlined in the SDS immediately.[3]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound. A 10% bleach solution followed by a rinse with 70% ethanol is a common practice for decontaminating fentanyl and its analogs.[8]

    • Carefully doff PPE to avoid cross-contamination. Dispose of all disposable PPE as hazardous waste.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • All solid waste, including contaminated gloves, gowns, and lab consumables, must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste, including unused solutions and solvent rinses, should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Deactivation of the Compound (Optional, based on institutional policy):

    • Chemical degradation can be an effective method for rendering the compound non-hazardous. Oxidative degradation using reagents like bleach has been shown to be effective for fentanyl-related compounds.[8] However, this should only be performed by trained personnel following a validated and institutionally approved standard operating procedure.

  • Final Disposal:

    • All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations for hazardous chemical waste.

Safe Handling Workflow

The following diagram illustrates the logical progression of steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Handling Operations cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection SOP_Review Review Standard Operating Procedures PPE_Selection->SOP_Review Naloxone_Check Ensure Naloxone Availability SOP_Review->Naloxone_Check Don_PPE Don PPE Naloxone_Check->Don_PPE Use_Hood Work in Fume Hood Don_PPE->Use_Hood Handle_Compound Handle this compound Use_Hood->Handle_Compound Decontaminate Decontaminate Surfaces & Equipment Handle_Compound->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Segregate_Waste Segregate Waste Doff_PPE->Segregate_Waste Dispose_Waste Dispose of Hazardous Waste Segregate_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.